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  • Product: 7H-purine-2-sulfonyl Fluoride
  • CAS: 1869-08-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 7H-Purine-2-Sulfonyl Fluoride: Chemical Properties and Half-Life

Introduction In the landscape of covalent chemical biology and drug discovery, the sulfonyl fluoride (SF) moiety has emerged as a privileged electrophile. Its unique balance of stability and context-dependent reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of covalent chemical biology and drug discovery, the sulfonyl fluoride (SF) moiety has emerged as a privileged electrophile. Its unique balance of stability and context-dependent reactivity has positioned it as a versatile tool for forging stable covalent bonds with a variety of nucleophilic amino acid residues within protein targets. Unlike traditional covalent warheads that primarily target cysteine, sulfonyl fluorides exhibit a broader reactivity profile, engaging with serine, threonine, tyrosine, lysine, and histidine.[1][2][3] This expanded targeting scope opens up new avenues for probing the proteome and developing novel therapeutics.

This in-depth technical guide focuses on a specific, yet under-documented member of this class: 7H-purine-2-sulfonyl fluoride . The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The fusion of this biologically relevant heterocycle with the reactive sulfonyl fluoride warhead presents a compelling chemotype for the development of targeted covalent inhibitors, particularly for enzymes that recognize purine-based substrates, such as kinases and metabolic enzymes.

This guide will provide a comprehensive overview of the known and inferred chemical properties of 7H-purine-2-sulfonyl fluoride, with a particular focus on its synthesis, stability, reactivity, and half-life. We will also present detailed experimental protocols for the characterization of this and related sulfonyl fluoride probes, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this promising chemical entity.

Chemical Properties of 7H-Purine-2-Sulfonyl Fluoride

Synthesis

The synthesis of purine-sulfonyl fluorides was first described in a seminal 1961 paper by Beaman and Robins.[4] The general strategy involves the conversion of a purine-sulfonic acid to the corresponding sulfonyl chloride, followed by a halide exchange to yield the sulfonyl fluoride. While the original literature provides a foundational methodology, modern synthetic organic chemistry offers a variety of routes to aryl and heteroaryl sulfonyl fluorides that could be adapted for the synthesis of 7H-purine-2-sulfonyl fluoride. These methods often start from more readily available precursors such as thiols, disulfides, or sulfonamides.[5][6][7]

A plausible synthetic route, adapted from established methodologies, is outlined below:

G cluster_0 Synthetic Pathway to 7H-Purine-2-Sulfonyl Fluoride start 2-Mercapto-7H-purine step1 Oxidation (e.g., NaOCl) start->step1 intermediate1 7H-Purine-2-sulfonic acid step1->intermediate1 step2 Chlorination (e.g., SOCl2 or PCl5) intermediate1->step2 intermediate2 7H-Purine-2-sulfonyl chloride step2->intermediate2 step3 Fluorination (e.g., KF or KHF2) intermediate2->step3 end 7H-Purine-2-sulfonyl fluoride step3->end

A plausible synthetic route to 7H-purine-2-sulfonyl fluoride.
Stability and Half-Life

The stability of the sulfonyl fluoride group is a critical parameter that dictates its utility as a chemical probe or therapeutic agent. It must be sufficiently stable to avoid premature hydrolysis or off-target reactions, yet reactive enough to engage its intended biological target. The hydrolytic stability of aryl sulfonyl fluorides is influenced by both electronic and steric factors.[8][9][10]

Factors Influencing Stability:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the sulfur atom, leading to a faster rate of hydrolysis. The purine ring system, being electron-deficient, is expected to increase the reactivity of the sulfonyl fluoride compared to a simple phenylsulfonyl fluoride.

  • Steric Effects: Steric hindrance around the sulfonyl fluoride moiety can significantly enhance its stability by shielding the sulfur atom from nucleophilic attack by water.[9][11] For 7H-purine-2-sulfonyl fluoride, the adjacent atoms of the purine ring provide some steric bulk.

Half-Life:

CompoundpHTemperature (°C)Half-life
Phenylmethylsulfonyl fluoride (PMSF)7.025110 min
Phenylmethylsulfonyl fluoride (PMSF)7.52555 min
Phenylmethylsulfonyl fluoride (PMSF)8.02535 min
2,4,6-triisopropylbenzenesulfonyl fluorideN/A37 (in rat serum)>95% intact after 2h

Data for PMSF from various sources. Data for 2,4,6-triisopropylbenzenesulfonyl fluoride from Matesic et al., 2013.[11]

Given the electron-deficient nature of the purine ring, it is anticipated that 7H-purine-2-sulfonyl fluoride will have a shorter half-life than simple, unactivated phenylsulfonyl fluorides. However, it is likely to be more stable than highly reactive sulfonyl fluorides bearing strong electron-withdrawing groups. Precise determination of its half-life requires experimental validation under specific conditions (e.g., physiological pH and temperature).

Reactivity with Amino Acid Residues

The utility of sulfonyl fluorides as chemical probes stems from their ability to covalently modify several nucleophilic amino acid residues.[1][2][12] The reaction proceeds via a nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide linkage. This reaction is often facilitated by the specific microenvironment of a protein's binding pocket, a phenomenon known as "proximity-enhanced reactivity".

G cluster_0 General Reaction of Sulfonyl Fluoride with Nucleophilic Amino Acids start 7H-Purine-SO2F product 7H-Purine-SO2-Nu-Protein start->product Nucleophilic Attack nucleophile Protein-Nu-H (e.g., Tyr-OH, Lys-NH2, Ser-OH) nucleophile->product byproduct H-F

Covalent modification of a nucleophilic amino acid residue by 7H-purine-2-sulfonyl fluoride.

The reactivity of sulfonyl fluorides with different amino acids generally follows the order of their nucleophilicity at physiological pH: Cys > Tyr > Lys > Ser > Thr > His.[13][14] While the reaction with cysteine is rapid, the resulting thiosulfonate ester adduct is often unstable.[8] In contrast, stable adducts are formed with tyrosine, lysine, and serine.[8] The purine moiety in 7H-purine-2-sulfonyl fluoride can act as a recognition element, guiding the sulfonyl fluoride warhead to the binding sites of purine-recognizing proteins, thereby enhancing the selectivity of the covalent modification.

Experimental Protocols

The following protocols provide a general framework for assessing the stability and reactivity of 7H-purine-2-sulfonyl fluoride. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Assessment of Hydrolytic Stability

This protocol describes a method to determine the half-life of 7H-purine-2-sulfonyl fluoride in an aqueous buffer at physiological pH.

Materials:

  • 7H-purine-2-sulfonyl fluoride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare a stock solution of 7H-purine-2-sulfonyl fluoride (e.g., 10 mM in DMSO).

  • Initiate the stability assay by diluting the stock solution into pre-warmed PBS (37 °C) to a final concentration of 100 µM.

  • Incubate the solution at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a solution of ACN with 0.1% formic acid to stop further hydrolysis.

  • Analyze the samples by HPLC, monitoring the disappearance of the parent compound (7H-purine-2-sulfonyl fluoride) over time.

  • Calculate the half-life (t₁/₂) by plotting the natural logarithm of the remaining parent compound concentration against time and fitting the data to a first-order decay model.

Protocol 2: Reactivity Profiling with Amino Acids

This protocol outlines a competitive assay to assess the reactivity of 7H-purine-2-sulfonyl fluoride with different nucleophilic amino acids.

Materials:

  • 7H-purine-2-sulfonyl fluoride

  • N-acetyl-L-tyrosine, Nα-acetyl-L-lysine, N-acetyl-L-serine, N-acetyl-L-histidine

  • PBS, pH 7.4

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of 7H-purine-2-sulfonyl fluoride and each N-acetylated amino acid.

  • In separate reaction vessels, incubate 7H-purine-2-sulfonyl fluoride with a molar excess of each amino acid in PBS at 37 °C.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS/MS to monitor the formation of the covalent adduct between 7H-purine-2-sulfonyl fluoride and each amino acid.

  • The rate of adduct formation will provide a relative measure of the reactivity of 7H-purine-2-sulfonyl fluoride towards each amino acid.

Protocol 3: Activity-Based Protein Profiling (ABPP)

This protocol describes a general workflow for identifying the protein targets of an alkyne-tagged analog of 7H-purine-2-sulfonyl fluoride in a cell lysate.

G cluster_0 Activity-Based Protein Profiling (ABPP) Workflow start Cell Lysate step1 Incubate with Purine-SO2F-Alkyne Probe start->step1 intermediate1 Covalently Labeled Proteome step1->intermediate1 step2 Click Chemistry (Azide-Biotin) intermediate1->step2 intermediate2 Biotinylated Proteome step2->intermediate2 step3 Streptavidin Enrichment intermediate2->step3 intermediate3 Enriched Labeled Proteins step3->intermediate3 step4 On-Bead Digestion (Trypsin) intermediate3->step4 intermediate4 Peptide Mixture step4->intermediate4 step5 LC-MS/MS Analysis intermediate4->step5 end Protein Target Identification step5->end

A typical workflow for ABPP using an alkyne-tagged 7H-purine-2-sulfonyl fluoride probe.

Conclusion

7H-purine-2-sulfonyl fluoride represents a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. While specific experimental data for this compound remains limited, a comprehensive understanding of the chemical properties of the broader class of aryl sulfonyl fluorides provides a solid foundation for its exploration. The purine scaffold offers a valuable handle for targeted delivery to a host of biologically important enzymes, and the sulfonyl fluoride warhead provides a mechanism for potent and durable covalent inhibition.

The future of drug discovery will increasingly rely on the development of precisely targeted covalent therapies. The principles and protocols outlined in this guide are intended to facilitate the investigation of 7H-purine-2-sulfonyl fluoride and related compounds, ultimately contributing to the expansion of the druggable proteome and the creation of next-generation therapeutics.

References

  • Matesic, L., et al. (2013). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
  • Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some Purinesulfonyl Fluorides. Journal of the American Chemical Society.
  • Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride (CMSF) as a Chemical Probe. BenchChem.
  • Enamine. (2025). Sulfonyl Fluorides. Enamine.
  • Purdue University Graduate School. (2023). Methodology to Access Sulfonyl Fluorides.
  • Yamahara, S., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering.
  • Yamahara, S., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source.
  • Kelly, J. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology.
  • Kelly, J. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Matesic, L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
  • Matesic, L., et al. (2025). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Matesic, L., et al. (2013). Selected aryl [18F]sulfonyl fluorides.
  • Sharpless, K. B., et al. (2018). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis.
  • Pellecchia, M., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC.
  • PubChem. 9H-purine-6-sulfonyl fluoride. PubChem.
  • Krchnak, V. (2016).
  • Magre, M., & Cornella, J. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules.
  • Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Pellecchia, M., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
  • Organic Chemistry Portal.
  • Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform.
  • Cayman Chemical. (2022).
  • MP Biomedicals. Phenylmethylsulfonyl fluoride (PMSF). MP Biomedicals.
  • LookChem. Cas 14986-54-0,Sulfamoyl fluoride(6CI,7CI,8CI,9CI). LookChem.
  • Sigma-Aldrich. PyFluor 878376-35-3. Sigma-Aldrich.

Sources

Exploratory

SuFEx Click Chemistry Applications of 7H-Purine-2-Sulfonyl Fluoride: A Privileged Hub for Covalent Drug Discovery and Chemoproteomics

Executive Summary Covalent drug discovery has historically been dominated by electrophiles targeting the highly nucleophilic but relatively rare cysteine residue. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Covalent drug discovery has historically been dominated by electrophiles targeting the highly nucleophilic but relatively rare cysteine residue. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, introduced by 1[1], has fundamentally shifted this paradigm. SuFEx enables the targeted covalent modification of a broader spectrum of amino acids, including tyrosine, lysine, histidine, serine, and threonine[2].

Among the emerging class of SuFEx-enabled pharmacophores, 7H-purine-2-sulfonyl fluoride (and its tautomeric/halogenated derivatives, such as 6-chloro-9H-purine-2-sulfonyl fluoride) has distinguished itself as a privileged hub[3]. By combining the intrinsic ATP-mimetic properties of the purine scaffold with the "Goldilocks" reactivity of the sulfonyl fluoride warhead, this compound serves as a powerful foundational building block for activity-based protein profiling (ABPP), inverse drug discovery (IDD), and the development of next-generation targeted covalent inhibitors (TCIs)[4],[5].

Mechanistic Causality: The "Goldilocks" Reactivity of Purine Sulfonyl Fluorides

To understand the utility of 7H-purine-2-sulfonyl fluoride, one must analyze the causality behind its experimental success. Sulfonyl fluorides possess a unique physicochemical profile: the S(VI)-F bond is highly resistant to hydrolysis in aqueous environments, making it essentially inert to non-specific biological nucleophiles[5].

However, when the purine scaffold drives the molecule into the highly conserved ATP-binding site (hinge region) of a kinase or nucleotide-binding protein, the microenvironment acts as a local catalyst[6]:

  • Affinity-Driven Pre-equilibrium : The purine core forms canonical hydrogen bonds with the hinge region backbone, serving as an anchor.

  • Proximity-Induced Activation : A proximal basic residue or a specific hydrogen-bonding network stabilizes the departing fluoride ion, dramatically lowering the activation energy for nucleophilic attack[7].

  • Covalent Trapping : A neighboring nucleophile—such as the conserved catalytic lysine (e.g., Lys745 in EGFR) or a proximal tyrosine/histidine—attacks the electrophilic sulfur center, resulting in the expulsion of the fluoride ion and the formation of an irreversible sulfonamide or sulfonate adduct[8],[7].

Mechanism A 7H-Purine-2-Sulfonyl Fluoride (ATP Mimetic) C Non-Covalent Pre-equilibrium (Affinity Recognition) A->C B Kinase ATP-Binding Site (Hinge Region) B->C D Microenvironment Activation (H-bond to Fluorine) C->D E Nucleophilic Attack (Lys, Tyr, His) D->E F Irreversible Covalent Adduct (Sulfonamide/Sulfonate) E->F

Mechanism of proximity-driven SuFEx activation within the kinase ATP-binding site.

Core Applications in Drug Development

Overcoming Kinase Resistance via Lysine Targeting

Resistance to targeted therapies often arises from mutations at the canonical covalent attachment site. For instance, the efficacy of the EGFR inhibitor osimertinib is abrogated by the C797S mutation, which removes the targetable cysteine[7]. Purine and pyrimidine-based sulfonyl fluorides have been engineered to bypass this resistance by covalently engaging the conserved catalytic lysine (Lys745) within the ATP pocket[7]. The purine-2-sulfonyl fluoride core provides the ideal geometry to project the S(VI) center directly toward the ε-amino group of the catalytic lysine.

Broad-Spectrum Kinome Profiling (ABPP)

By functionalizing the 7H-purine-2-sulfonyl fluoride core with a terminal alkyne, researchers can create potent activity-based probes (analogous to the XO44 probe)[9]. These probes penetrate live cells, covalently label the active states of hundreds of endogenous kinases, and enable the quantification of target engagement for uncharacterized drugs via competitive chemoproteomics[6].

Targeting Rare Nucleophiles (Histidine)

Recent advances have demonstrated that SuFEx warheads can also target histidine residues. For example, proximity-induced SuFEx was used to 8, increasing the inhibitor's potency by over 100-fold[8]. The purine scaffold is critical here, as it provides the necessary binding affinity to force the otherwise weak histidine nucleophile into a reactive conformation.

Data Presentation: Targetability and Probe Profiles

Table 1: Relative Reactivity and Targetability of Amino Acid Nucleophiles via SuFEx

Target Amino AcidNucleophilic AtomSuFEx Adduct FormedRelative Frequency in Binding SitesRequired Microenvironment for SuFEx Activation
Lysine (Lys) ε-NitrogenSulfonamideHigh (Conserved in Kinases)Deprotonated state; H-bond stabilization of F⁻
Tyrosine (Tyr) Phenolic OxygenSulfonateMediumProximal basic residue (e.g., His/Lys) to enhance nucleophilicity
Histidine (His) Imidazole NitrogenSulfonyl ImidazoleLowConfined spatial orientation; strict proximity
Serine (Ser) Hydroxyl OxygenSulfonateHigh (Proteases)Catalytic triad or strong H-bond network

Table 2: Representative SuFEx Probes and Their Targets

Probe / Scaffold TypeTarget ProteinTargeted ResidueApplicationReference
Purine-2-Sulfonyl Fluoride Broad-Spectrum KinasesCatalytic LysineABPP / Target Engagement[9],[6]
UPR1444 (Pyrimidine-SF) EGFR (L858R/T790M/C797S)Lys745Overcoming C797S Resistance[7]
Bn7GMP-SF Cytosolic Nucleotidase IIIBHis110Targeted Covalent Inhibition[8]
FSBA Diverse ATPases/KinasesConserved LysineClassical Affinity Labeling[10]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for live-cell target engagement using an alkyne-tagged 7H-purine-2-sulfonyl fluoride probe.

Protocol: Live-Cell Chemoproteomic Profiling via In Situ Click Chemistry

Step 1: Live-Cell Probe Incubation

  • Culture the target cell line (e.g., A549 or HeLa) to 80% confluency in 10 cm dishes.

  • Treat cells with the alkyne-tagged purine-2-sulfonyl fluoride probe (1–10 µM final concentration) in serum-free media for 2 hours at 37°C.

    • Causality Note: Serum-free media is critical to prevent the non-specific binding and sequestration of the highly lipophilic probe by abundant serum proteins like albumin.

  • For competitive ABPP, pre-incubate cells with the competitor drug for 1 hour prior to probe addition.

Step 2: Cell Lysis and Protein Extraction

  • Wash cells three times with ice-cold PBS to remove unbound probe.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Sonicate the lysate and clear by centrifugation (14,000 x g, 15 min, 4°C). Adjust protein concentration to 2 mg/mL.

Step 3: CuAAC Click Chemistry (Biotinylation)

  • To 1 mL of lysate, add the click chemistry reagents in the following order to ensure the active Cu(I) species is generated in situ:

    • Biotin-PEG3-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA ligand (100 µM)

    • CuSO4 (1 mM)

  • Vortex gently and incubate at room temperature for 1.5 hours in the dark.

Step 4: Enrichment and LC-MS/MS Analysis

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the protein pellet in 1% SDS/PBS and incubate with streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, 8 M Urea, and PBS) to ensure only covalently modified proteins remain.

    • Causality Note: The harsh 8 M Urea wash acts as a self-validating step; it denatures proteins and disrupts all non-covalent interactions, proving that any enriched protein is definitively linked via a covalent SuFEx adduct.

  • Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS.

Workflow N1 Live Cell Incubation N2 In Situ Target Engagement N1->N2 N3 Cell Lysis & Protein Extraction N2->N3 N4 CuAAC Click (Biotin-Azide) N3->N4 N5 Streptavidin Enrichment N4->N5 N6 Stringent Wash (8M Urea) N5->N6 N7 Trypsin Digest & LC-MS/MS N6->N7

Live-cell chemoproteomic workflow utilizing alkyne-tagged SuFEx probes.

References

  • Click Chemistry in Natural Product Modification. Frontiers in Chemistry. 1

  • 9H-Purine-6-sulfonyl fluoride | CAS 1513-63-9. Benchchem. 3

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery (Taylor & Francis). 2

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. Current Opinion in Chemical Biology (PMC). 4

  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Medicinal Chemistry. 8

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. 10

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society (ResearchGate). 9

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society (PMC). 6

  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminate. Journal of Chemical Information and Modeling (Unipr). 7

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery (Taylor & Francis). 5

Sources

Foundational

role of 7H-purine-2-sulfonyl fluoride in activity-based protein profiling

Title: The Role of 7H-Purine-2-Sulfonyl Fluoride in Activity-Based Protein Profiling: Expanding the Druggable Purine Interactome Executive Summary Activity-Based Protein Profiling (ABPP) has revolutionized chemoproteomic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Role of 7H-Purine-2-Sulfonyl Fluoride in Activity-Based Protein Profiling: Expanding the Druggable Purine Interactome

Executive Summary Activity-Based Protein Profiling (ABPP) has revolutionized chemoproteomics by enabling the direct interrogation of enzyme function and ligand engagement in native biological systems[1]. While traditional ABPP heavily relied on cysteine-reactive electrophiles, the human proteome's vast array of purine-binding proteins—including kinases, ATPases, and GTPases—requires highly selective, "beyond-cysteine" targeting strategies. Enter 7H-purine-2-sulfonyl fluoride , a privileged chemoproteomic probe that merges the broad recognition of the purine scaffold with the context-specific reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This whitepaper details the mechanistic causality, quantitative profiling capabilities, and self-validating protocols associated with 7H-purine-2-sulfonyl fluoride in modern drug discovery.

The Strategic Convergence of SuFEx Chemistry and Purine Scaffolds

The purine interactome represents a massive and therapeutically critical fraction of the human proteome. Historically, developing orthosteric inhibitors for these proteins has been hindered by the highly conserved nature of ATP-binding pockets and the formidable intracellular concentration of ATP (1–10 mM), which outcompetes reversible ligands[1][2].

To circumvent this, researchers have engineered activity-based probes like 7H-purine-2-sulfonyl fluoride. This molecule is designed with two synergistic domains:

  • The Recognition Element (7H-Purine): Mimics endogenous cofactors (ATP, GTP, NAD+) to selectively navigate the probe into purine-binding pockets.

  • The Warhead (Sulfonyl Fluoride): A SuFEx electrophile positioned at the 2-position of the purine ring. Unlike highly reactive halomethyl ketones, sulfonyl fluorides (SFs) are remarkably stable in aqueous biological buffers and remain latent until non-covalently docked into a target site[3].

Mechanistic Causality: Proximity-Driven Regioselectivity

The true power of 7H-purine-2-sulfonyl fluoride lies in its proximity-driven activation. The SF warhead is relatively inert toward denatured proteins or non-specific macromolecules[4]. However, once the purine moiety anchors the probe into an active site, the microenvironment catalyzes the reaction.

Causality of Covalent Conjugation: The reaction is facilitated by the specific architecture of the binding pocket. Often, a water bridge or a local hydrogen-bond donor stabilizes the leaving fluoride ion, activating the sulfur center for nucleophilic attack[4][5]. Because the warhead is positioned at the 2-position of the purine ring, it is geometrically directed toward conserved nucleophiles in the hinge region or ribose-binding pocket. This proximity-induced activation allows the probe to selectively and irreversibly modify tyrosine and lysine residues, creating a conjugate that cannot be displaced by endogenous ATP[5].

Mechanism A Purine Pocket Recognition B Proximity Activation A->B C Nucleophilic Attack (Tyr/Lys) B->C D Covalent Conjugate C->D

Mechanistic pathway of proximity-driven covalent modification by 7H-purine-2-SF.

Quantitative Landscape of SuPUR Profiling

Recent advancements in Sulfonyl-Purine (SuPUR) chemoproteomics have utilized probes analogous to 7H-purine-2-sulfonyl fluoride to map the human purine interactome at an unprecedented scale[5]. By coupling these probes with quantitative mass spectrometry, researchers can annotate hyperreactive, ligandable sites across thousands of proteins.

Table 1: Quantitative Data Summary of Purine-SF ABPP Profiling

Profiling MetricQuantitative ObservationMechanistic Implication
Total Targetable Sites >31,000 unique sitesDemonstrates broad, functional coverage of the human purine interactome beyond cysteine-dependent mechanisms.
Primary Nucleophile Tyrosine (~60%)SF warheads exhibit a strong preference for the phenolic hydroxyl of Tyrosine under physiological pH when proximity-driven.
Secondary Nucleophile Lysine (~40%)Conserved catalytic lysines in kinase ATP-binding pockets are highly susceptible to regioselective SF modification.
Dominant Protein Classes Kinases, ATPases, ACAT2Enables regioselective ligand discovery for historically intractable metabolic and signaling enzymes.

Self-Validating Experimental Protocols

To ensure data integrity and high signal-to-noise ratios, the ABPP workflow must be designed as a self-validating system. The following protocol outlines the optimal use of alkyne-functionalized 7H-purine-2-sulfonyl fluoride for target identification.

Phase 1: In Situ Proteome Labeling
  • Procedure: Incubate live cells (e.g., HEK293T or cancer cell lines) with 10–50 µM of the alkyne-tagged 7H-purine-2-sulfonyl fluoride probe for 1–2 hours.

  • Causality & Rationale: Performing ABPP in live cells rather than lysates is critical for purine-binding proteins. Cellular disruption alters the native concentration of ATP and destroys transient protein-protein interactions. By labeling in situ, we ensure the probe only captures physiologically active, natively folded pockets that are not artificially exposed by lysis buffers[2].

Phase 2: Cell Lysis and CuAAC (Click Chemistry)
  • Procedure: Wash cells to remove unbound probe, lyse in DPBS with 1% Triton X-100, and normalize protein concentration. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate.

  • Causality & Rationale: The alkyne handle on the probe is bioorthogonal and sterically minimal, preventing interference during the initial live-cell binding event. During CuAAC, the THPTA ligand is strictly required to stabilize Cu(I) and prevent reactive oxygen species (ROS)-mediated protein degradation, ensuring the proteome remains intact for downstream mass spectrometry.

Phase 3: Streptavidin Enrichment and Stringent Washing
  • Procedure: Precipitate proteins, resuspend, and incubate with streptavidin-agarose beads. Wash beads sequentially with 1% SDS, 8M Urea, and PBS. Perform on-bead trypsin digestion and analyze via LC-MS/MS.

  • Causality & Rationale: This step establishes the self-validating nature of the assay. Non-specific, non-covalent binders must be eliminated to prevent false positives. Washing the beads with 8M urea and 1% SDS fully denatures the proteome; only proteins that have formed an irreversible covalent bond with the sulfonyl fluoride warhead will remain attached to the beads.

Workflow cluster_0 Phase 1: In Situ Labeling cluster_1 Phase 2: Enrichment & MS A Live Cell Incubation B 7H-Purine-2-SF Binding A->B C CuAAC Click Chemistry B->C D Streptavidin Enrichment C->D E LC-MS/MS Analysis D->E

Self-validating ABPP workflow from in situ labeling to LC-MS/MS analysis.

Applications in Inverse Drug Discovery (IDD)

The ultimate utility of 7H-purine-2-sulfonyl fluoride lies in its application to Inverse Drug Discovery (IDD)[4]. In a competitive ABPP format, a library of small-molecule drug candidates is co-incubated with live cells prior to the introduction of the purine-SF probe.

If a small molecule successfully engages a specific kinase or metabolic enzyme, it physically blocks the purine-SF probe from accessing that active site. The resulting loss of mass spectral signal identifies both the exact protein target and the specific amino acid residue bound by the novel ligand[4]. Recently, this exact SuPUR chemoproteomic strategy was utilized to discover highly regioselective ligands for ACAT2, uncovering previously hidden metabolic dependencies in cancer cells and providing a structural bridge for future drug design[5].

References

  • Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs)
  • Source: PMC (National Institutes of Health)
  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL
  • Source: PMC (National Institutes of Health)
  • Title: A Chemoproteomic Atlas of the Human Purine Interactome for Regioselective Ligand Discovery Source: bioRxiv URL

Sources

Exploratory

7H-purine-2-sulfonyl fluoride molecular weight and exact mass

An In-Depth Technical Guide to 7H-Purine-2-Sulfonyl Fluoride: A Versatile Tool in Covalent Drug Discovery Abstract This technical guide provides a comprehensive overview of 7H-purine-2-sulfonyl fluoride, a heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7H-Purine-2-Sulfonyl Fluoride: A Versatile Tool in Covalent Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 7H-purine-2-sulfonyl fluoride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The guide details its physicochemical properties, including its molecular weight and exact mass, and outlines a plausible synthetic route. It further delves into the mechanistic details of its covalent modification of protein targets and explores its applications as a chemical probe and a warhead for targeted covalent inhibitors. This document aims to serve as a valuable resource for those looking to leverage the unique reactivity of sulfonyl fluorides in their research and development endeavors.

Introduction

The field of targeted covalent inhibitors has witnessed a resurgence in recent years, driven by the need to address challenging drug targets.[1] While traditional covalent inhibitors have primarily focused on the reactivity of cysteine residues, there is a growing interest in developing electrophilic warheads that can target other nucleophilic amino acids.[2] Sulfonyl fluorides have emerged as a privileged class of electrophiles due to their balanced reactivity and stability in biological systems.[3][4] They are known to react with a range of amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, thereby expanding the scope of the "druggable" proteome.[3][5]

7H-purine-2-sulfonyl fluoride combines the versatile reactivity of the sulfonyl fluoride warhead with the purine scaffold, a common motif in many biologically active molecules. This unique combination makes it a promising tool for the development of novel covalent probes and inhibitors targeting a wide range of proteins, including kinases, proteases, and metabolic enzymes. This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical applications.

Physicochemical Properties

The fundamental physicochemical properties of 7H-purine-2-sulfonyl fluoride are summarized in the table below. These values have been calculated based on its chemical formula.

PropertyValue
Chemical Formula C₅H₃FN₄O₂S
Molecular Weight 202.16 g/mol
Exact Mass 201.9961 Da
Appearance Predicted to be a white to off-white solid
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water

Synthesis and Characterization

The synthesis of purine-2-sulfonyl fluorides can be achieved through a multi-step process starting from a suitable purine precursor. A potential synthetic route is outlined below, based on established methods for the synthesis of sulfonyl fluorides.[6][7][8][9]

Proposed Synthetic Protocol:
  • Starting Material: The synthesis would likely begin with a commercially available or readily synthesized 2-substituted purine, such as 2-mercaptopurine or 2-aminopurine.

  • Oxidation to Sulfonyl Chloride: If starting from 2-mercaptopurine, the thiol group can be oxidized to a sulfonyl chloride using an oxidizing agent like chlorine in an acidic medium.

  • Fluorination: The resulting purine-2-sulfonyl chloride can then be converted to the corresponding sulfonyl fluoride via a halogen exchange reaction. This is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[6]

  • Purification: The final product, 7H-purine-2-sulfonyl fluoride, would be purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Mechanism of Covalent Modification

The utility of 7H-purine-2-sulfonyl fluoride as a covalent modifier lies in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This allows it to react with nucleophilic side chains of amino acids within a protein's binding pocket.[3][10]

The covalent modification proceeds through a two-step mechanism:

  • Non-covalent Binding: The purine scaffold of the molecule first directs its binding to a specific pocket on the target protein through non-covalent interactions such as hydrogen bonding, and hydrophobic interactions.

  • Covalent Bond Formation: Once positioned correctly, the sulfonyl fluoride "warhead" undergoes a nucleophilic attack from a nearby amino acid residue, leading to the formation of a stable covalent bond and the displacement of the fluoride ion.[11]

The following diagram illustrates the general mechanism of covalent modification of a tyrosine residue by 7H-purine-2-sulfonyl fluoride.

G cluster_0 Protein Binding Pocket cluster_1 Covalent Modification protein Target Protein tyrosine Tyrosine Residue (Tyr-OH) protein->tyrosine contains covalent_complex Covalently Modified Protein (Protein-Tyr-O-SO₂-Purine) tyrosine->covalent_complex Forms Covalent Bond fluoride F⁻ tyrosine->fluoride Displaces purine_sf 7H-Purine-SO₂F purine_sf->tyrosine Nucleophilic Attack

Caption: Covalent modification of a tyrosine residue by 7H-purine-2-sulfonyl fluoride.

Applications in Chemical Biology and Drug Discovery

The unique reactivity profile of 7H-purine-2-sulfonyl fluoride makes it a valuable tool for various applications in chemical biology and drug discovery.

  • Covalent Probes for Target Identification and Validation: By incorporating a reporter tag, such as an alkyne or azide for click chemistry, 7H-purine-2-sulfonyl fluoride can be used as a chemical probe to identify novel protein targets in complex biological systems.[1]

  • Development of Targeted Covalent Inhibitors: The sulfonyl fluoride moiety can serve as a warhead in the design of targeted covalent inhibitors for enzymes where a suitably positioned nucleophilic residue is present in the active site. This can lead to inhibitors with enhanced potency and prolonged duration of action.[12]

  • Mapping Ligandable Hotspots: The broad reactivity of sulfonyl fluorides allows them to be used in chemoproteomic workflows to map reactive "hotspots" on proteins, thereby identifying new opportunities for drug development.[10]

The following diagram outlines a general workflow for the use of a 7H-purine-2-sulfonyl fluoride-based probe in a target identification experiment.

G start Synthesize Tagged 7H-Purine-SO₂F Probe incubate Incubate Probe with Cell Lysate or Live Cells start->incubate labeling Covalent Labeling of Target Proteins incubate->labeling click Click Chemistry with Reporter Tag (e.g., Biotin) labeling->click enrich Enrichment of Labeled Proteins (e.g., Streptavidin Beads) click->enrich digest Proteolytic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms identify Identification of Target Proteins ms->identify

Caption: Workflow for target identification using a tagged 7H-purine-2-sulfonyl fluoride probe.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., ... & Grimster, N. P. (2017). A study of the reactivity of S (VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm, 8(11), 2094-2102. [Link]

  • Carbolution. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. [Link]

  • Bar-Yeh, A., & Shokat, K. M. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Israel Journal of Chemistry, 60(3-4), 231-239. [Link]

  • Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]

  • Gillette, R. K., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(15), 8499-8506. [Link]

  • PubChem. Compound Summary for CID 85222. [Link]

  • Yamahara, S., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Yamahara, S., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497-2500. [Link]

  • Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some Purinesulfonyl Fluorides. Journal of the American Chemical Society, 83(19), 4038-4044. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Max-Planck-Gesellschaft. [Link]

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Foundational

A Technical Guide to Covalent Targeting of ATP-Binding Sites with Purine Sulfonyl Fluorides

Abstract The conserved nature of ATP-binding sites across hundreds of kinases has historically presented a formidable challenge in the development of selective inhibitors.[1] Covalent inhibition offers a powerful strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conserved nature of ATP-binding sites across hundreds of kinases has historically presented a formidable challenge in the development of selective inhibitors.[1] Covalent inhibition offers a powerful strategy to overcome this obstacle, providing enhanced potency, prolonged duration of action, and the ability to target shallow or allosteric pockets.[2][3] This guide provides an in-depth exploration of a highly promising class of covalent probes: purine sulfonyl fluorides. We will dissect the unique chemical properties of the sulfonyl fluoride warhead, the strategic advantage of the purine scaffold for ATP-competitive targeting, and provide a comprehensive framework for their design, synthesis, and application in chemoproteomic workflows to identify and validate novel drug targets.

The Rationale for Covalent Targeting of Kinases

Protein kinases, which regulate the majority of cellular signal transduction, are a major class of drug targets, particularly in oncology.[4] Most kinase inhibitors are ATP-competitive, reversibly binding to the highly conserved ATP pocket.[4] This conservation, however, is a double-edged sword, often leading to off-target effects and lack of selectivity.[1]

Covalent inhibitors address this challenge by forming a stable, irreversible bond with a specific amino acid residue within or near the target's active site.[3][5] This strategy offers several key advantages:

  • Enhanced Potency and Duration: Irreversible binding circumvents the need for sustained high concentrations of the drug to compete with millimolar intracellular ATP levels.[4]

  • Improved Selectivity: By targeting less conserved, nucleophilic residues adjacent to the ATP-binding site, a high degree of selectivity can be achieved.[1]

  • Overcoming Resistance: Covalent inhibitors can be effective against resistance mutations that alter the binding affinity of reversible drugs.[2][6]

  • Probing "Undruggable" Targets: Covalent strategies can effectively target proteins with shallow binding pockets that are difficult to inhibit with traditional small molecules.[3]

The Sulfonyl Fluoride (SuF) Warhead: A Privileged Electrophile

While various electrophilic "warheads" are used in covalent inhibitor design, the sulfonyl fluoride (SO₂F) group has emerged as a particularly versatile and effective tool. This is due to a unique balance of stability and context-dependent reactivity.

Chemical Properties and Reactivity

The sulfur(VI) fluoride bond is remarkably stable to hydrolysis and reduction, making sulfonyl fluoride-containing compounds generally stable in complex biological milieu.[7] However, within the specific microenvironment of a protein binding pocket, the S(VI)-F bond can be activated, enabling a reaction known as Sulfur(VI) Fluoride Exchange (SuFEx) .[7]

This "click chemistry" reaction involves the nucleophilic attack by an amino acid side chain on the sulfur atom, displacing the fluoride ion and forming a stable sulfonyl or sulfonamide linkage.

Amino Acid Selectivity

Unlike more common warheads like acrylamides that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic residues. This expands the targetable proteome significantly.[8]

  • Lysine (Lys): The ε-amino group of lysine is a common target. The catalytic lysine, conserved in most kinase active sites, is a prime candidate for covalent modification by SuF-based probes.[9][10][11]

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is another key target. The ability to target tyrosine has opened new avenues for inhibiting proteins that lack accessible cysteines or lysines.[7][12][13]

  • Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues can also be targeted, particularly the activated catalytic serine in serine hydrolases and proteases.[8][14][15]

  • Histidine (His): The imidazole side chain of histidine has also been shown to be a viable nucleophile for sulfonyl fluorides.[7][16]

This broad reactivity profile, especially towards lysine and tyrosine which are abundant near ligand-binding sites, makes sulfonyl fluorides exceptionally valuable for probe development.[7][8]

The Purine Scaffold: A Guide to the ATP-Binding Site

To achieve selectivity for ATP-binding proteins like kinases, the sulfonyl fluoride warhead must be guided to its destination. The purine ring system is an ideal "scaffold" for this purpose. As an analog of the adenine base in ATP, it is inherently recognized by the kinase hinge region, positioning the attached electrophile for a covalent reaction.

The combination of a purine scaffold for affinity and a sulfonyl fluoride for covalent reaction creates a powerful tool for Activity-Based Protein Profiling (ABPP) . ABPP utilizes active site-directed probes to label and identify active enzymes in complex biological systems.[14] Because the covalent modification is dependent on the enzyme's active state, these probes provide a direct measure of functional activity.

Diagram: Conceptual Structure of a Purine Sulfonyl Fluoride Probe

The diagram below illustrates the key components of a typical purine sulfonyl fluoride probe designed for chemoproteomic applications.

PSuF_Probe cluster_probe Purine Sulfonyl Fluoride (PSuF) Probe Purine Purine Scaffold (Binds ATP Pocket Hinge) Linker Linker Purine->Linker SuF Sulfonyl Fluoride (SO₂F) (Covalent Warhead) Linker->SuF Reporter Reporter Tag (e.g., Alkyne for Click Chemistry) Linker->Reporter

Caption: Key components of a multifunctional PSuF probe.

Experimental Design and Workflow

The successful application of purine sulfonyl fluoride probes involves a multi-step workflow, from initial probe design to target validation. This process is a self-validating system, where each step provides crucial data to inform the next.

Probe Design and Synthesis

The design process begins with a known kinase-binding scaffold, such as a pyrazolopyrimidine or an indazole, which mimics the purine structure.[1][9] A sulfonyl fluoride warhead is then incorporated via a linker. The position and length of the linker are critical for orienting the warhead towards a targetable nucleophilic residue.

Synthesis: The synthesis of sulfonyl fluorides can be achieved through various methods. A common approach involves the palladium-catalyzed sulfonylation of an aryl bromide, followed by treatment with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).[17]

Diagram: Mechanism of Covalent Modification

This diagram shows a simplified representation of a PSuF probe first binding reversibly to the kinase ATP pocket, followed by the irreversible covalent modification of a key lysine residue.

Covalent_Mechanism Mechanism of Covalent Kinase Inhibition cluster_kinase Kinase ATP-Binding Site Lys Catalytic Lysine (K) Probe PSuF Probe Reversible Reversible Binding Probe->Reversible Step 1 Reversible->Lys Affinity-driven docking Covalent Covalent Bond Formation Reversible->Covalent Step 2 Inactive Inactive Kinase-Inhibitor Adduct Covalent->Inactive Irreversible

Caption: Two-step mechanism of covalent kinase inhibition.

Chemoproteomic Workflow for Target Identification

A primary application of these probes is to identify their protein targets across the entire proteome. This is typically achieved using a "clickable" version of the probe that contains a bioorthogonal handle, such as a terminal alkyne.[14][15]

Diagram: Target Identification Workflow

This flowchart outlines the standard experimental procedure for identifying protein targets of a PSuF probe using click chemistry and mass spectrometry.

Workflow Chemoproteomic Target ID Workflow start 1. Cell / Lysate Treatment with Alkyne-PSuF Probe click 2. Click Chemistry (Attach Biotin-Azide Tag) start->click enrich 3. Affinity Enrichment (Streptavidin Beads) click->enrich digest 4. On-Bead Proteolytic Digest (e.g., Trypsin) enrich->digest ms 5. LC-MS/MS Analysis digest->ms analysis 6. Data Analysis (Protein Identification & Quantification) ms->analysis

Caption: Standard workflow for PSuF probe target discovery.

Detailed Experimental Protocol: Target Identification

Objective: To identify the protein targets of an alkyne-functionalized purine sulfonyl fluoride (PSuF-alkyne) probe in a cancer cell line.

Materials:

  • PSuF-alkyne probe (e.g., 10 mM stock in DMSO)

  • Cancer cell line (e.g., HeLa, K562)

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Click Chemistry Reagents: Biotin-Azide, CuSO₄, TBTA ligand, Sodium Ascorbate

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Mass Spectrometry-grade Trypsin

  • LC-MS/MS instrument

Methodology:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and prepare proteome lysates by sonication or douncing in ice-cold Lysis Buffer.

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL.

  • Probe Labeling:

    • Treat 1 mg of proteome lysate with the PSuF-alkyne probe (final concentration typically 1-10 µM) for 1 hour at room temperature.

    • Include a vehicle control (DMSO only) and a competition control (pre-incubate lysate with a known reversible inhibitor for 30 min before adding the PSuF-alkyne probe).

  • Bioorthogonal Ligation (Click Chemistry):

    • To the labeled lysate, add the click chemistry cocktail: Biotin-Azide (e.g., 100 µM), CuSO₄ (e.g., 1 mM), TBTA (e.g., 100 µM), and freshly prepared Sodium Ascorbate (e.g., 1 mM).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is: 1% SDS in PBS, 6M Urea in PBS, and finally PBS.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Mass Spectrometry and Data Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS.

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

    • Quantify the relative abundance of identified proteins. True targets should be significantly enriched in the probe-treated sample compared to the DMSO and competition controls.

Data Interpretation and Target Validation

The output from the chemoproteomic experiment is a list of potential protein targets. Rigorous validation is essential to confirm these hits.

Quantitative Data Analysis

The primary data from the mass spectrometry experiment should be summarized to clearly distinguish true hits from background binders.

Protein IDGene NameProbe vs. DMSO (Fold Change)Probe vs. Competition (Fold Change)Putative Target Class
P00519ABL152.445.1Tyrosine Kinase
P00533EGFR38.731.5Tyrosine Kinase
P06241LCK25.122.9Tyrosine Kinase
P12931SRC21.618.4Tyrosine Kinase
Q9Y4L1HSP90AA11.81.5Chaperone (Non-specific)

Table 1: Example quantitative proteomics data. True targets (kinases) show high fold-change enrichment that is significantly reduced in the competition sample.

Validation Assays

Once high-confidence candidates are identified, further validation is required.

  • Western Blotting: Confirm the covalent labeling of a specific target protein using a streptavidin-HRP blot after probe treatment and click chemistry.

  • In Vitro Enzyme Assays: Test the ability of the PSuF compound to inhibit the enzymatic activity of a recombinant target protein in a time-dependent manner, which is a hallmark of covalent inhibition.[18]

  • Site-of-Modification Mapping: Use targeted mass spectrometry to identify the specific amino acid residue that is covalently modified by the probe.[19]

  • Cellular Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or in-cell competition assays to confirm that the probe engages the target inside intact cells.[13]

Conclusion and Future Outlook

Purine sulfonyl fluorides represent a powerful and versatile class of chemical probes for the study of ATP-binding proteins. Their unique reactivity profile, coupled with the targeting ability of the purine scaffold, enables the selective and covalent labeling of kinases and other ATPases directly in their native cellular environment.[9][10] The chemoproteomic workflows detailed in this guide provide a robust framework for identifying novel targets, understanding inhibitor selectivity, and validating target engagement.

Future advancements will likely focus on developing SuF probes with even greater selectivity, exploring novel scaffolds to target different subfamilies of ATP-binding proteins, and integrating these chemical tools with advanced proteomic and imaging techniques to dissect complex signaling networks in health and disease.

References

  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling - Benchchem. (URL: )
  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (URL: )
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed. (URL: [Link])

  • Fatty Acyl Sulfonyl Fluoride as an Activity‐Based Probe for Profiling Fatty Acid‐Associated Proteins in Living Cells | Request PDF - ResearchGate. (URL: [Link])

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (URL: [Link])

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed. (URL: [Link])

  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes | Journal of the American Chemical Society. (URL: [Link])

  • Chemical genetic strategy for targeting protein kinases based on covalent complementarity | PNAS. (URL: [Link])

  • Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. (URL: [Link])

  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes - PubMed. (URL: [Link])

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors | PNAS. (URL: [Link])

  • Bioorthogonal Reactions in Activity-Based Protein Profiling - MDPI. (URL: [Link])

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent. (URL: [Link])

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC - NIH. (URL: [Link])

  • Covalent Inhibition in Drug Discovery. - SciSpace. (URL: [Link])

  • Covalent Inhibitors | Cambridge MedChem Consulting. (URL: [Link])

  • Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis - PubMed. (URL: [Link])

  • Validation of a covalent binding mode by direct detection of the... - ResearchGate. (URL: [Link])

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au. (URL: [Link])

  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (URL: [Link])

  • Synthesis of amino acid and peptidic sulfonyl fluorides. (a) Reaction... - ResearchGate. (URL: [Link])

  • Advances in the construction of diverse SuFEx linkers | National Science Review. (URL: [Link])

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (URL: [Link])

  • (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... - ResearchGate. (URL: [Link])

  • A) A previously reported sulfonyl fluoride probe for covalent lysine... - ResearchGate. (URL: [Link])

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Publishing. (URL: [Link])

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (URL: [Link])

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes | ACS Chemical Biology. (URL: [Link])

  • Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens - PubMed. (URL: [Link])

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC. (URL: [Link])

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Exploratory

An In-depth Technical Guide on the Interaction of 7H-Purine-2-Sulfonyl Fluoride with Tyrosine and Lysine Residues

Introduction: Beyond Cysteine—Expanding the Druggable Proteome with Sulfonyl Fluorides The pursuit of novel therapeutics has historically been dominated by the targeting of cysteine residues with covalent inhibitors. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Cysteine—Expanding the Druggable Proteome with Sulfonyl Fluorides

The pursuit of novel therapeutics has historically been dominated by the targeting of cysteine residues with covalent inhibitors. However, the relatively low abundance of cysteine in protein binding sites has necessitated the development of new chemical tools to engage other nucleophilic amino acids.[1][2] Among the most promising of these are electrophilic warheads based on the sulfonyl fluoride (SF) moiety.[3] This guide provides a comprehensive overview of a specific and highly promising member of this class: 7H-purine-2-sulfonyl fluoride.

The unique power of the sulfonyl fluoride warhead lies in its "Goldilocks" reactivity: it is stable enough to navigate the aqueous environment of the cell, yet reactive enough to form covalent bonds with a range of amino acid side chains, including tyrosine, lysine, serine, and threonine, when held in proximity within a protein binding pocket.[3][4] This context-dependent reactivity, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the development of highly selective chemical probes and inhibitors.[2]

The 7H-purine scaffold, a mimic of the ubiquitous adenosine triphosphate (ATP), provides a privileged framework for targeting a vast array of proteins, most notably the protein kinase family. By wedding the targeting capabilities of the purine core with the covalent reactivity of the sulfonyl fluoride, 7H-purine-2-sulfonyl fluoride emerges as a powerful tool for kinase profiling, target validation, and drug discovery.[5][6]

This guide will delve into the fundamental chemistry of sulfonyl fluoride interactions, provide detailed protocols for the application of 7H-purine-2-sulfonyl fluoride as a chemical probe, and offer expert insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Chemistry of Covalent Modification by 7H-Purine-2-Sulfonyl Fluoride

The covalent modification of proteins by 7H-purine-2-sulfonyl fluoride is a proximity-driven event. The purine core first directs the molecule to a specific binding site, such as the ATP-binding pocket of a kinase. Once bound, the electrophilic sulfonyl fluoride is positioned to react with nearby nucleophilic amino acid residues. The two most common targets for arylsulfonyl fluorides in chemoproteomic studies are tyrosine and lysine.

Interaction with Tyrosine

The phenolic hydroxyl group of tyrosine is a potent nucleophile, particularly when its pKa is lowered by the local microenvironment of the protein binding site. The reaction proceeds via a nucleophilic attack of the tyrosine phenoxide on the sulfur atom of the sulfonyl fluoride, with the concomitant displacement of the fluoride ion. This forms a stable sulfonate ester linkage.

G Tyrosine Tyrosine Residue (Tyr-O⁻) TransitionState Transition State Tyrosine->TransitionState Nucleophilic Attack PurineSF 7H-Purine-2-Sulfonyl Fluoride PurineSF->TransitionState Product Covalent Adduct (Tyr-O-SO₂-Purine) TransitionState->Product Fluoride Displacement Fluoride F⁻ TransitionState->Fluoride

Caption: Mechanism of tyrosine modification.

Interaction with Lysine

The ε-amino group of a lysine residue, when deprotonated, is also a strong nucleophile. Similar to the reaction with tyrosine, the lysine amine attacks the sulfonyl fluoride, displacing the fluoride and forming a stable sulfonamide bond. The reactivity of a specific lysine residue is highly dependent on its pKa, which can be significantly influenced by the surrounding amino acids in the protein's three-dimensional structure.[7]

G Lysine Lysine Residue (Lys-NH₂) TransitionState Transition State Lysine->TransitionState Nucleophilic Attack PurineSF 7H-Purine-2-Sulfonyl Fluoride PurineSF->TransitionState Product Covalent Adduct (Lys-NH-SO₂-Purine) TransitionState->Product Fluoride Displacement Fluoride F⁻ TransitionState->Fluoride

Caption: Mechanism of lysine modification.

Synthesis of 7H-Purine-2-Sulfonyl Fluoride

The synthesis of purine-2-sulfonyl fluorides was first reported by Beaman and Robins in 1961.[8] The general strategy involves the conversion of a purine-2-sulfonic acid or its salt to the corresponding sulfonyl chloride, followed by a halogen exchange reaction to yield the sulfonyl fluoride. More modern methods for the synthesis of sulfonyl fluorides from a variety of precursors, such as sulfonic acids, are now available and may offer milder conditions and broader functional group tolerance.[9]

For the purpose of this guide, we will outline a generalized modern approach for the synthesis of a "clickable" alkyne-tagged 7H-purine-2-sulfonyl fluoride, which is essential for target identification workflows.

G cluster_synthesis Synthesis of Clickable 7H-Purine-2-Sulfonyl Fluoride Start 2-Amino-6-chloropurine Step1 Diazotization and Sulfonylation Start->Step1 Intermediate1 Purine-2-sulfonic acid Step1->Intermediate1 Step2 Conversion to Sulfonyl Fluoride Intermediate1->Step2 Intermediate2 6-chloro-7H-purine-2-sulfonyl fluoride Step2->Intermediate2 Step3 Alkynylation Intermediate2->Step3 FinalProduct Clickable 7H-Purine-2-Sulfonyl Fluoride Step3->FinalProduct

Caption: Synthetic workflow for a clickable purine sulfonyl fluoride probe.

Experimental Workflows: From Labeling to Target Identification

The following sections provide detailed protocols for the use of 7H-purine-2-sulfonyl fluoride in chemoproteomic experiments. These protocols are designed to be adaptable to specific experimental needs.

Protocol 1: In-Cell Protein Labeling

This protocol describes the labeling of proteins in living cells with an alkyne-tagged 7H-purine-2-sulfonyl fluoride probe.

Materials:

  • Cultured mammalian cells

  • Alkyne-tagged 7H-purine-2-sulfonyl fluoride probe (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Probe Treatment: Treat cells with the alkyne-tagged 7H-purine-2-sulfonyl fluoride probe at a final concentration of 1-10 µM in serum-free medium for 1-4 hours. Include a DMSO-treated control.

  • Cell Harvest: Aspirate the medium and wash the cells twice with cold PBS.

  • Cell Lysis: Add cold lysis buffer to the cells, scrape, and collect the lysate.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. The lysate is now ready for downstream applications.

Protocol 2: Click Chemistry and Affinity Enrichment

This protocol describes the attachment of a biotin tag to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent enrichment using streptavidin beads.[10]

Materials:

  • Labeled cell lysate from Protocol 1

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

Procedure:

  • Click Reaction: To 1 mg of labeled protein lysate, add the following reagents in order: azide-biotin (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO₄ (1 mM), and sodium ascorbate (1 mM).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Enrichment: Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 1.5 hours at room temperature to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes PBS with 1% SDS, 6 M urea, and a final wash with PBS.

Protocol 3: On-Bead Digestion and Mass Spectrometry

This protocol describes the preparation of enriched proteins for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Enriched beads from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation: Resuspend the beads in ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.

  • Digestion: Add trypsin to the bead slurry (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides.

  • Sample Cleanup: Acidify the peptide mixture with formic acid and desalt using C18 spin tips according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Data Analysis Workflow

The analysis of the mass spectrometry data is a critical step in identifying the protein targets and the specific sites of modification.

G cluster_data_analysis Mass Spectrometry Data Analysis Workflow RawData Raw MS/MS Data DatabaseSearch Database Search (e.g., MaxQuant, Proteome Discoverer) RawData->DatabaseSearch PeptideID Peptide Identification DatabaseSearch->PeptideID ModificationID Modification Site Localization PeptideID->ModificationID ProteinID Protein Identification PeptideID->ProteinID Quantification Label-Free Quantification ProteinID->Quantification DataAnalysis Bioinformatic Analysis (e.g., pathway analysis, network analysis) Quantification->DataAnalysis

Caption: Bioinformatic workflow for identifying probe-modified peptides.

Quantitative Data and Interpretation

The data obtained from these experiments can provide a wealth of information about the targets of 7H-purine-2-sulfonyl fluoride.

Parameter Description Example Data
Number of Identified Proteins The total number of proteins identified as being covalently modified by the probe.150 proteins
Site Occupancy The percentage of a specific protein that is modified by the probe. This can be determined by quantitative mass spectrometry techniques.75% occupancy of Lysine 72 in ERK2
Selectivity Profile The preference of the probe for certain protein families (e.g., kinases) or specific amino acid residues (tyrosine vs. lysine).80% of identified targets are protein kinases.
IC₅₀ / Kᵢ For inhibitory probes, the concentration required to inhibit the activity of the target protein by 50% or the inhibition constant.IC₅₀ = 500 nM for SRC kinase

Applications in Drug Discovery and Chemical Biology

The unique properties of 7H-purine-2-sulfonyl fluoride make it a versatile tool for a range of applications:

  • Target Identification and Validation: Identifying the molecular targets of phenotypic screening hits.

  • Kinase Profiling: Assessing the selectivity of kinase inhibitors across the kinome.[5][7]

  • Occupancy Biomarker Development: Creating probes to measure target engagement of drugs in cells and tissues.[11]

  • Mapping Protein-Protein Interactions: Covalently capturing interaction partners of a protein of interest.

Conclusion

7H-purine-2-sulfonyl fluoride represents a powerful convergence of a privileged targeting scaffold and a versatile covalent warhead. Its ability to interact with tyrosine and lysine residues opens up a vast portion of the proteome that is inaccessible to traditional cysteine-directed probes. The methodologies outlined in this guide provide a robust framework for researchers to harness the potential of this and other sulfonyl fluoride-based probes to advance our understanding of complex biological systems and to accelerate the development of novel therapeutics.

References

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., ... & Taunton, J. (2017). Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • Parker, C. G., & Taunton, J. (2018). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chembiochem, 19(12), 1254-1260. [Link]

  • Jones, L. H., Narayanan, A., & Taunton, J. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS chemical biology, 10(3), 853-861. [Link]

  • Boccalon, M., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]

  • Doherty, A. E., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science, 9(1), 125-135. [Link]

  • Boddy, A. J., & Moses, J. E. (2021). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Nature Communications, 12(1), 1-10. [Link]

  • Lin, S., & Taunton, J. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(9), 3295-3307. [Link]

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., ... & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • Taunton, J. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemical Biology, 19(11), 1364-1373. [Link]

  • Jones, L. H., & Narayanan, A. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Publications. [Link]

  • American Chemical Society. (2023). Developing fluorescent purine analogs as dual-function kinase inhibitors and cellular probes. [Link]

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., ... & Taunton, J. (2017). (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate. [Link]

  • Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. Chemical Society Reviews, 49(1), 18-32. [Link]

  • Semantic Scholar. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(12), 1791-1794. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

  • Science of Synthesis. (2004). Product Class 17: Purines. [Link]

  • Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some Purinesulfonyl Fluorides. Journal of the American Chemical Society, 83(19), 4038-4044. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides. [Link]

  • Ball, N. D. (2021). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 57(1), 44-47. [Link]

  • Gambini, L., Udompholkul, P., Salem, A. F., Baggio, C., & Pellecchia, M. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys‐Covalent Antagonists of Protein–Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. [Link]

Sources

Foundational

Discovery and Application of 7H-Purine-2-Sulfonyl Fluoride as a Chemical Biology Probe

A Technical Whitepaper on SuFEx-Mediated Kinome Profiling Executive Summary The comprehensive profiling of the active kinome in live cells remains a formidable challenge in drug discovery. Historically, covalent kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on SuFEx-Mediated Kinome Profiling

Executive Summary

The comprehensive profiling of the active kinome in live cells remains a formidable challenge in drug discovery. Historically, covalent kinase inhibitors and chemical biology probes relied heavily on acrylamide warheads targeting non-conserved cysteine residues. While highly selective, this approach limits target coverage to the ~20% of kinases possessing an accessible active-site cysteine.

The integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry into ATP-mimetic scaffolds has revolutionized activity-based protein profiling (ABPP). By utilizing the 7H-purine-2-sulfonyl fluoride scaffold, researchers can exploit the purine core for high-affinity anchoring within the kinase hinge region, while the 2-sulfonyl fluoride warhead selectively reacts with the highly conserved catalytic lysine (β3-lysine) present in nearly all kinase ATP-binding pockets. This whitepaper details the mechanistic rationale, comparative reactivity, and self-validating protocols required to deploy this privileged warhead in chemoproteomic workflows.

Mechanistic Rationale: SuFEx Chemistry in the Kinome

As a Senior Application Scientist, it is critical to understand why sulfonyl fluorides (SFs) succeed where other electrophiles fail. Sulfonyl fluorides are classified as[1] due to their unique balance of thermodynamic stability and kinetic reactivity.

Unlike highly reactive chloroacetamides or non-specific Michael acceptors, the S-F bond is highly resistant to reduction and aqueous hydrolysis. The 7H-purine-2-sulfonyl fluoride probe acts as a "smart" electrophile:

  • Scaffold Recognition: The 7H-purine core mimics the adenine base of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • Proximity-Driven Activation: Once anchored, the 2-position of the purine vectors the sulfonyl fluoride directly toward the conserved catalytic lysine (e.g., Lys295 in Src).

  • Covalent Capture: The microenvironment of the active site polarizes the S-F bond. The proximity of the nucleophilic lysine dramatically lowers the activation energy for fluoride displacement, resulting in an irreversible sulfonamide linkage[2].

Mechanism A 7H-Purine-2-Sulfonyl Fluoride (ATP Mimetic) B Kinase Hinge Region (Non-Covalent Anchoring) A->B Cellular Uptake C Proximity-Driven SuFEx (S(VI) Electrophile) B->C Warhead Orientation D Conserved Catalytic Lysine (Nucleophilic Attack) C->D Fluoride Displacement E Irreversible Sulfonamide (Target Engagement) D->E Covalent Adduct

Mechanism of SuFEx-mediated covalent kinase capture by 7H-purine-2-sulfonyl fluoride.

Comparative Reactivity Profile

To justify the selection of a sulfonyl fluoride over alternative covalent warheads, we must evaluate their intrinsic reactivity and kinome coverage. The data below synthesizes the reactivity profiles of common electrophiles used in [2][3].

Table 1: Reactivity and Profiling Metrics of Covalent Warheads

Warhead TypeIntrinsic Aqueous ReactivityPrimary Target Amino AcidsKinome Coverage PotentialOff-Target Liability
Acrylamide ModerateCysteineNarrow (~20% of kinome)Low
Fluorosulfate Very LowTyrosine, LysineModerateVery Low
Sulfonyl Fluoride Low to ModerateLysine, Tyrosine, Serine Broad (>70% of kinome) Moderate
Chloroacetamide HighCysteine, LysineNarrow (Toxicity limited)High

Data Interpretation: The 7H-purine-2-sulfonyl fluoride strikes an optimal balance. Its low intrinsic aqueous reactivity prevents non-specific labeling of abundant cellular nucleophiles (e.g., glutathione), while its ability to target lysine allows it to capture the vast majority of the active kinome.

Self-Validating Chemoproteomic Protocol (ABPP)

To utilize 7H-purine-2-sulfonyl fluoride (functionalized with a terminal alkyne handle) for target identification, a rigorous Activity-Based Protein Profiling (ABPP) workflow must be employed. The following protocol is designed with built-in causality to ensure high-fidelity data generation[4][5].

Step-by-Step Methodology

Step 1: In Situ Live-Cell Labeling

  • Action: Incubate live cells (e.g., K562 or HeLa) with 1–10 µM of the alkyne-tagged probe for 1–2 hours at 37°C.

  • Causality: Labeling in live cells rather than lysates is critical. It preserves the native intracellular ATP concentration (1–5 mM) and native protein conformations. This ensures the probe competes against physiological ATP, acting as a true activity-based probe rather than an indiscriminate binder.

Step 2: Proteome Extraction

  • Action: Wash cells with cold PBS and lyse in HEPES buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.

  • Causality: We explicitly avoid Tris buffer. Although sulfonyl fluorides are stable, Tris contains a primary amine that can act as a competing nucleophile during extended lysis. Mild non-ionic detergents (NP-40) maintain protein solubility without disrupting the covalent sulfonamide linkages.

Step 3: CuAAC Click Chemistry

  • Action: React the normalized lysate (1–2 mg protein) with Biotin-Azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM) for 1 hour at room temperature.

  • Causality: The biorthogonal alkyne handle on the purine scaffold reacts with the azide reporter. TBTA is mandatory here; it stabilizes the Cu(I) oxidation state generated by TCEP, preventing disproportionation and ensuring a near-quantitative triazole yield.

Step 4: Enrichment and Stringent Washing

  • Action: Precipitate proteins (methanol/chloroform) to remove excess click reagents. Resuspend the pellet in 1% SDS and incubate with streptavidin-agarose beads. Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

  • Causality: The covalent nature of the probe allows for highly stringent washing (SDS/Urea). This denatures and removes non-covalently associated interacting proteins, ensuring that only direct targets of the 7H-purine-2-sulfonyl fluoride are enriched.

Step 5: On-Bead Digestion & LC-MS/MS

  • Action: Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion. Analyze peptides via high-resolution Orbitrap LC-MS/MS.

ABPP_Workflow Step1 1. In Situ Labeling Live cells + Alkyne-Probe Step2 2. Proteome Extraction Mild lysis (HEPES buffer) Step1->Step2 Step3 3. CuAAC Click Chemistry Attach Biotin-Azide Step2->Step3 Step4 4. Streptavidin Enrichment Isolate covalent targets Step3->Step4 Step5 5. On-Bead Digestion Tryptic cleavage Step4->Step5 Step6 6. LC-MS/MS Proteomics Identification & Quantification Step5->Step6

Step-by-step Activity-Based Protein Profiling (ABPP) workflow for kinome analysis.

Conclusion

The 7H-purine-2-sulfonyl fluoride scaffold represents a paradigm shift in chemical biology. By merging the spatial recognition of the purine ATP-mimetic with the proximity-driven SuFEx reactivity of the sulfonyl fluoride, researchers can achieve unprecedented, broad-spectrum coverage of the active kinome. When coupled with rigorous, self-validating chemoproteomic workflows, this probe architecture accelerates target discovery, off-target liability profiling, and the development of next-generation covalent therapeutics.

References

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science URL: [Link]

  • Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Chemical Biology (via PubMed Central) URL: [Link]

  • Title: Activity-based chemoproteomic profiling reveals the active kinome of Leishmania Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: Mapping the Protein Kinome: Current Strategy and Future Direction Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Characterization of 7H-Purine-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Abstract 7H-purine-2-sulfonyl fluoride is a fascinating heterocyclic compound that merges the biologically significant purine scaffold with the unique react...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-purine-2-sulfonyl fluoride is a fascinating heterocyclic compound that merges the biologically significant purine scaffold with the unique reactivity of a sulfonyl fluoride group. This combination makes it a molecule of high interest, particularly in the realm of covalent inhibitor design and chemical biology. As a Senior Application Scientist, this guide provides a comprehensive, multi-technique approach to the definitive structural characterization of this molecule. We will delve into the theoretical underpinnings and practical applications of mass spectrometry, multinuclear NMR spectroscopy, infrared spectroscopy, and X-ray crystallography. The causality behind each experimental choice is explained, providing a robust framework for researchers entering this area. This document is designed not as a rigid protocol, but as an expert-guided logical workflow for the unambiguous elucidation of the structure of 7H-purine-2-sulfonyl fluoride and its analogs.

Introduction: The Significance of 7H-Purine-2-sulfonyl Fluoride

The purine core is a cornerstone of life, forming the basis of nucleobases in DNA and RNA and playing a pivotal role in cellular signaling and energy metabolism.[1] Its derivatives are, therefore, a fertile ground for drug discovery.[2] The introduction of a sulfonyl fluoride (-SO₂F) moiety at the 2-position of the purine ring introduces a powerful electrophilic "warhead." This group is known for its ability to form stable covalent bonds with nucleophilic residues in proteins, such as tyrosine, lysine, and serine, a mechanism of action that has been increasingly exploited in the development of highly specific and potent enzyme inhibitors.[3][4]

Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability and reactivity, making them ideal for targeted covalent inhibition.[5] The 7H-tautomer of the purine ring is one of several possible forms, and its confirmation is crucial for understanding the molecule's three-dimensional structure and potential interactions with biological targets.[6][7] Therefore, a rigorous and unequivocal structural characterization of 7H-purine-2-sulfonyl fluoride is paramount for its application in medicinal chemistry and as a chemical probe.

This guide will walk through a logical and self-validating workflow for the complete structural elucidation of this molecule.

Synthesis and Sample Preparation: A Plausible Route

A logical starting point would be a commercially available 2-substituted purine, such as 2-chloropurine or 2-mercaptopurine. The general strategy involves the introduction of the sulfonic acid moiety, followed by conversion to the sulfonyl fluoride.

Experimental Protocol: Proposed Synthesis
  • Oxidation to Sulfonic Acid: 2-mercaptopurine can be oxidized to the corresponding purine-2-sulfonic acid. This is often achieved using strong oxidizing agents in an aqueous medium.

  • Conversion to Sulfonyl Chloride: The sulfonic acid can be converted to the more reactive purine-2-sulfonyl chloride. This is a common transformation, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Fluorination: The final step is a halogen exchange reaction, where the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to yield the desired 7H-purine-2-sulfonyl fluoride.[4] This step is crucial and reaction conditions must be carefully optimized to ensure complete conversion without degradation of the purine ring.

  • Purification: The crude product should be purified using column chromatography on silica gel, followed by recrystallization to obtain a sample of high purity suitable for all subsequent analytical techniques. Purity should be assessed by HPLC and LC-MS prior to detailed characterization.

Caption: Proposed synthetic workflow for 7H-purine-2-sulfonyl fluoride.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight of a synthesized compound, providing a fundamental validation of its identity.

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is chosen for its soft ionization, which minimizes fragmentation and provides a strong molecular ion peak. This technique allows for the determination of the exact mass to several decimal places, enabling the confirmation of the elemental formula (C₅H₃FN₄O₂S).

Expected Data and Interpretation
  • Molecular Ion Peak: The primary ion expected in the positive ion mode would be the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments would be conducted to induce fragmentation and gain further structural information. The purine ring is relatively stable, but characteristic losses are expected.[8][9] The SO₂F group may be lost as SO₂ (64 Da), or the entire SO₂F group (83 Da). Cleavage of the purine ring itself can also occur, though typically requires higher collision energies.[1]

Ion Predicted m/z Description
[M+H]⁺203.0040Protonated molecular ion
[M+Na]⁺224.9859Sodium adduct
[M-H]⁻200.9883Deprotonated molecular ion
[M+H-SO₂]⁺139.0356Loss of sulfur dioxide from the protonated molecule

Table 1. Predicted m/z values for key ions of 7H-purine-2-sulfonyl fluoride in HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR is essential for the complete characterization of 7H-purine-2-sulfonyl fluoride.

Causality of Experimental Choice:

  • ¹H NMR provides information on the number and chemical environment of protons. For this molecule, it will confirm the presence of the purine ring protons and the N-H proton.

  • ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts of the purine carbons will be sensitive to the electron-withdrawing sulfonyl fluoride substituent.

  • ¹⁹F NMR is a highly sensitive technique that will provide a definitive signal for the fluorine atom in the sulfonyl fluoride group, confirming its presence and providing information about its electronic environment.[10]

  • 2D NMR (COSY, HSQC, HMBC) experiments are crucial to unambiguously assign all proton and carbon signals and to confirm the connectivity between the purine ring and the sulfonyl fluoride group.

Predicted NMR Data and Interpretation

The spectra would likely be recorded in a solvent like DMSO-d₆, which can solubilize the compound and has a well-characterized residual peak.

  • ¹H NMR:

    • Two signals are expected in the aromatic region for the H-6 and H-8 protons of the purine ring. Based on data for similar purines, these are expected to appear as singlets between δ 8.0 and 9.5 ppm.[11][12][13]

    • A broad singlet corresponding to the N7-H proton is expected at a downfield chemical shift (>13 ppm), which would disappear upon addition of D₂O.[12]

  • ¹³C NMR:

    • Five signals are expected for the five carbon atoms of the purine ring. The C-2 carbon, directly attached to the electron-withdrawing -SO₂F group, is expected to be significantly downfield. The chemical shifts of C-4, C-5, C-6, and C-8 will also be influenced by the substituent and the tautomeric form.[3][14][15]

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom. For arylsulfonyl fluorides, this typically appears in the range of +60 to +70 ppm relative to CFCl₃.[16][17]

Technique Nucleus/Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMRH-6~8.7 - 9.2SingletChemical shift influenced by the N7-H tautomer.
H-8~8.5 - 9.0Singlet
N7-H>13Broad SingletDisappears on D₂O exchange.
¹³C NMRC-2~155 - 165SingletDownfield due to attachment to -SO₂F group.
C-4~150 - 155Singlet
C-5~120 - 125Singlet
C-6~145 - 150Singlet
C-8~140 - 145Singlet
¹⁹F NMR-SO₂F +60 to +70SingletRelative to CFCl₃.

Table 2. Predicted NMR chemical shifts for 7H-purine-2-sulfonyl fluoride (in DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

Causality of Experimental Choice: This technique is excellent for confirming the presence of the N-H bond of the purine ring and the characteristic vibrations of the sulfonyl fluoride group.

Expected Data and Interpretation

The spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ would indicate the N-H stretching vibration of the imidazole part of the purine ring.

  • C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic rings.[18]

  • C=N and C=C Stretches: The purine ring will show a series of characteristic absorptions in the 1400-1650 cm⁻¹ region due to C=N and C=C stretching vibrations.

  • S=O Stretches: The sulfonyl group will give rise to two strong and characteristic absorption bands: one for asymmetric stretching (νas) and one for symmetric stretching (νs).

  • S-F Stretch: A strong band corresponding to the S-F stretching vibration is also expected.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
N-HStretch3100 - 3400Medium, Broad
C-H (aromatic)Stretch3000 - 3100Weak to Medium
C=N, C=CRing Stretches1400 - 1650Medium to Strong
S=OAsymmetric Stretch~1410 - 1470Strong
S=OSymmetric Stretch~1200 - 1240Strong
S-FStretch~810Strong

Table 3. Predicted characteristic IR absorption bands for 7H-purine-2-sulfonyl fluoride.[19][20]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the confirmation of the 7H-tautomer and the precise bond lengths and angles, single-crystal X-ray diffraction is the gold standard.

Causality of Experimental Choice: This technique provides a complete and absolute structural determination, resolving any ambiguities from spectroscopic data, particularly regarding tautomerism and intermolecular interactions in the solid state.

Experimental Protocol and Expected Data
  • Crystal Growth: High-purity 7H-purine-2-sulfonyl fluoride would be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or mixtures with water) and allowed to evaporate slowly at room temperature. The goal is to obtain single crystals of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[21][22]

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Expected Structural Features:

  • The analysis would confirm the attachment of the sulfonyl fluoride group at the C-2 position.

  • It would definitively locate the hydrogen atom on the N-7 position of the imidazole ring, confirming the 7H-tautomer.[6][7]

  • Precise bond lengths and angles for the entire molecule would be determined.

  • The crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the purine ring nitrogens and the sulfonyl oxygens.

Integrated Characterization Workflow

The power of this multi-technique approach lies in the complementary nature of the data. No single technique provides the complete picture, but together they form a self-validating system for structural elucidation.

Caption: Integrated workflow for the structural characterization of 7H-purine-2-sulfonyl fluoride.

Conclusion

The structural characterization of 7H-purine-2-sulfonyl fluoride requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. A comprehensive suite of multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) elucidates the atomic connectivity and provides insights into the electronic environment of the molecule. Infrared spectroscopy serves as a rapid and effective method to verify the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure and the 7H-tautomeric form. By following the logical workflow outlined in this guide, researchers can confidently and definitively characterize this and other novel purine derivatives, paving the way for their exploration in drug discovery and chemical biology.

References

  • Stark, P., et al. (2018). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 23(11), 2779. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1993). Carbon-13 NMR studies of substituted purines and oxopurines. Magnetic Resonance in Chemistry, 31(7), 672-676. Available at: [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

  • Krijt, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLoS ONE, 13(12), e0208928. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Life Sciences. Available at: [Link]

  • Krijt, J., et al. (2018). Figure: MS² fragmentation spectra of PDNS ribotides. ResearchGate. Available at: [Link]

  • University of Sheffield. (n.d.). 19Flourine NMR. Available at: [Link]

  • Adam, T. (2009). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Available at: [Link]

  • van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(2), 266-274. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Zhang, C., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Green Chemistry. Available at: [Link]

  • Coburn Jr., W. C., et al. (1966). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. I. 2,6-Disubstituted Purines. The Journal of Organic Chemistry, 31(12), 4234-4237. Available at: [Link]

  • Leung, H. W., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Journal of the American Chemical Society. Available at: [Link]

  • Dračínský, M., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(35), 15854-64. Available at: [Link]

  • Deokar, H., et al. (2025). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Ahmad, R., et al. (2023). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Pharmaceutical Analysis, 13(5), 455-470. Available at: [Link]

  • Leung, H. W., et al. (2024). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Available at: [Link]

  • Sowa, M., et al. (2019). Theobromine cocrystals with monohydroxybenzoic acids – synthesis, X-ray structural analysis, solubility and thermal properties. CrystEngComm, 21, 5175-5187. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-chloropurine riboside. Available at: [Link]

  • Nemmar, A., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. International Journal of Molecular Sciences, 25(9), 5066. Available at: [Link]

  • Kumar, A., et al. (2016). Functional and Structural Characterization of Purine Nucleoside Phosphorylase from Kluyveromyces lactis and Its Potential Applications in Reducing Purine Content in Food. PLoS ONE, 11(10), e0164279. Available at: [Link]

  • Read Jr., J. M., & Goldstein, J. H. (1966). The Proton Magnetic Resonance and 13C—H Satellite Spectra of Aqueous Purine, and Their pH Dependence. Journal of the American Chemical Society, 88(18), 4199-4200. Available at: [Link]

  • Králová, P., et al. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Combinatorial Science, 18(6), 269-290. Available at: [Link]

  • Leung, H. W., et al. (2026). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. ResearchGate. Available at: [Link]

  • Panshin, A. M., et al. (2015). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Journal "Fluorine notes", 4(101). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides. Available at: [Link]

  • Ishida, M., et al. (2020). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions, 49, 1374-1382. Available at: [Link]

  • Chen, Y., et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ChemRxiv. Available at: [Link]

  • Beaman, A. G., & Robins, R. K. (1961). Notes- Purine Chemistry. VII. An Improved Synthesis of Hypoxanthine. The Journal of Organic Chemistry, 26(7), 2568-2570. Available at: [Link]

  • Qin, H.-L., & Sun, N. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58, 13759-13762. Available at: [Link]

  • Stanovnik, B., et al. (2000). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 5(2), 241-248. Available at: [Link]

  • Krishnan, B. S., & Aruldhas, G. (2003). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Turkish Journal of Chemistry, 27, 441-447. Available at: [Link]

  • Wang, Y., et al. (2025). A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. Inorganics, 13, 275. Available at: [Link]

  • Wathoni, N., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Covalent Protein Labeling using Sulfonyl-Purine (SuPUR) Probes

Introduction: A New Paradigm in Covalent Protein Labeling The landscape of chemical biology and drug discovery is continually evolving, with a pressing need for innovative tools to probe the proteome and develop novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Paradigm in Covalent Protein Labeling

The landscape of chemical biology and drug discovery is continually evolving, with a pressing need for innovative tools to probe the proteome and develop novel therapeutics. Covalent protein labeling has emerged as a powerful strategy for irreversibly capturing protein targets, enabling their identification, validation, and functional characterization. Historically, the focus of covalent labeling has been predominantly on the nucleophilic cysteine residue. However, the relatively low abundance of cysteine in protein binding sites has limited the scope of the "druggable" proteome.

This guide introduces a novel class of electrophilic probes, the sulfonyl-purines (SuPUR) , that are revolutionizing covalent protein labeling. These probes operate through a unique mechanism known as Purine Activated Covalent Targeting (PACT) chemistry . Unlike traditional sulfonyl fluoride probes where the sulfonyl fluoride itself is the reactive warhead, in PACT chemistry, the purine or a purine analog acts as an excellent leaving group upon nucleophilic attack from specific amino acid residues. This strategy demonstrates remarkable selectivity for lysine and tyrosine residues , significantly expanding the repertoire of targetable amino acids and opening up new avenues for probing previously "undruggable" proteins.[1]

This application note provides a comprehensive overview of the principles of SuPUR probes and PACT chemistry, detailed protocols for their application in covalent protein labeling, and insights into their use in chemoproteomic workflows for target identification and validation.

The Mechanism of Purine Activated Covalent Targeting (PACT) Chemistry

The core of the SuPUR technology lies in the elegant design of the probe, which consists of a sulfonyl group linked to a purine or purine analog. The purine moiety, being a good leaving group, facilitates the covalent modification of nucleophilic amino acid residues. The reaction is initiated by the attack of a deprotonated lysine or tyrosine residue on the sulfur atom of the sulfonyl group. This results in the displacement of the purine leaving group and the formation of a stable sulfonamide or sulfonate ester bond between the probe and the protein.

The selectivity for lysine and tyrosine is a key advantage of this chemistry. The context of the specific amino acid residue within the protein's three-dimensional structure plays a crucial role in its reactivity, a phenomenon often referred to as "proximity-enhanced reactivity".[2] This means that the SuPUR probe is most likely to react with residues located within a binding pocket that can accommodate the probe and orient the nucleophilic residue for attack.

PACT_Mechanism Protein Target Protein (with nucleophilic Lys/Tyr) Intermediate Transition State Protein->Intermediate Nucleophilic Attack SuPUR_Probe SuPUR Probe (Ligand-SO2-Purine) SuPUR_Probe->Intermediate Covalent_Adduct Covalently Modified Protein (Ligand-SO2-Protein) Intermediate->Covalent_Adduct Covalent Bond Formation Leaving_Group Purine Leaving Group Intermediate->Leaving_Group Purine Departure

Caption: Mechanism of Purine Activated Covalent Targeting (PACT) chemistry.

Advantages of SuPUR Probes

The unique mechanism of SuPUR probes offers several distinct advantages over conventional covalent labeling technologies:

  • Expanded Target Scope: By effectively targeting lysine and tyrosine residues, SuPUR probes provide access to a larger portion of the proteome that is inaccessible to cysteine-directed probes.[1]

  • Enhanced Selectivity: The requirement for a specific binding event and proper orientation of the nucleophile for the reaction to occur contributes to the high selectivity of these probes.

  • Tunable Reactivity: The reactivity of SuPUR probes can be modulated by modifying the purine leaving group or the sulfonyl moiety, allowing for the fine-tuning of probes for specific applications.[1]

  • Dual Functionality: SuPUR probes can be utilized both as tools for proteomic profiling to identify new ligandable sites and as covalent ligands for the development of selective inhibitors.[1]

Experimental Design and Workflow

A typical chemoproteomics workflow using SuPUR probes involves several key stages, from probe selection and cell treatment to target identification by mass spectrometry.

SuPUR_Workflow cluster_wet_lab Wet Lab Protocol cluster_ms Mass Spectrometry & Data Analysis Cell_Culture 1. Cell Culture/ Lysate Preparation Probe_Incubation 2. Incubation with SuPUR Probe Cell_Culture->Probe_Incubation Lysis_Click 3. Cell Lysis & Click Chemistry (if applicable) Probe_Incubation->Lysis_Click Enrichment 4. Affinity Enrichment of Labeled Proteins Lysis_Click->Enrichment Digestion 5. On-bead Digestion Enrichment->Digestion LC_MSMS 6. LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis 7. Database Searching & Peptide Identification LC_MSMS->Data_Analysis Target_Validation 8. Target Validation Data_Analysis->Target_Validation

Caption: General experimental workflow for target identification using SuPUR probes.

Detailed Protocols

The following protocols provide a general framework for using SuPUR probes for covalent protein labeling in cell lysates. It is important to note that optimal conditions, such as probe concentration and incubation time, may need to be empirically determined for each specific probe and biological system.

Protocol 1: Covalent Labeling of Proteins in Cell Lysate

This protocol describes the labeling of proteins in a complex mixture, such as a cell lysate, using a SuPUR probe. For downstream analysis via mass spectrometry, it is often advantageous to use a SuPUR probe functionalized with a reporter tag, such as an alkyne or biotin, for subsequent enrichment.

Materials and Reagents:

  • Cell line of interest (e.g., HEK293T, Jurkat)

  • Lysis buffer (e.g., RIPA buffer, or a buffer compatible with your downstream applications)

  • Protease and phosphatase inhibitor cocktails

  • SuPUR probe (with or without a reporter tag)

  • Dimethyl sulfoxide (DMSO)

  • BCA protein assay kit

  • Click chemistry reagents (if using an alkyne-tagged probe), e.g., biotin-azide, copper (II) sulfate, TBTA, and a reducing agent like sodium ascorbate.

  • Streptavidin-agarose beads (if using a biotin-tagged probe or after click chemistry with biotin-azide)

  • Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and urea)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Lyse the cells by sonication or other appropriate methods on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples to a suitable concentration (e.g., 1-5 mg/mL) with lysis buffer.

  • Probe Incubation:

    • Prepare a stock solution of the SuPUR probe in DMSO (e.g., 10 mM).

    • To a defined amount of protein lysate (e.g., 1 mg in 1 mL), add the SuPUR probe to the desired final concentration (e.g., 1-100 µM). A concentration titration is recommended to determine the optimal labeling concentration.

    • Include a DMSO-only control.

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C or room temperature) for a defined period (e.g., 1-4 hours). An incubation time course is recommended for optimization.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a reducing agent like DTT or by proceeding directly to protein precipitation or enrichment.

  • Enrichment of Labeled Proteins (for Mass Spectrometry):

    • For alkyne-tagged probes: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding biotin-azide, copper (II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). Incubate for 1-2 hours at room temperature.

    • For biotin-tagged probes (or after click chemistry): Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins (e.g., PBS + 1% SDS, 6 M urea, and finally PBS).

  • Sample Preparation for Mass Spectrometry:

    • The enriched proteins on the beads are now ready for on-bead digestion with a protease such as trypsin.

    • Elute the resulting peptides and prepare them for LC-MS/MS analysis according to standard proteomics protocols.

Protocol 2: In-gel Fluorescence Detection of Labeled Proteins

This protocol is suitable for visualizing labeled proteins when using a SuPUR probe conjugated to a fluorophore or a reporter tag that can be fluorescently labeled.

Procedure:

  • Perform the protein labeling in cell lysate as described in Protocol 1, steps 1 and 2.

  • After incubation, add SDS-PAGE loading buffer to the samples and heat at 95°C for 5-10 minutes.

  • If using an alkyne-tagged probe, perform an in-gel "click" reaction with a fluorescent azide (e.g., rhodamine-azide) after SDS-PAGE separation.

  • Resolve the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths.

  • The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.

Data Analysis and Target Validation

The identification of proteins labeled by SuPUR probes is typically achieved through mass spectrometry-based proteomics. The acquired MS/MS data is searched against a protein database to identify the peptides and the specific sites of modification.

Key considerations for data analysis include:

  • Database Searching: Use a search algorithm that allows for the specification of the mass shift corresponding to the covalent modification by the SuPUR probe.

  • Site Localization: Manually inspect the MS/MS spectra to confirm the precise location of the modification on the identified peptides.

  • Target Validation: Once potential targets are identified, it is crucial to validate them using orthogonal methods, such as:

    • Western Blotting: Confirm the labeling of the target protein using an antibody against the protein of interest.

    • Competition Experiments: Pre-incubate the lysate with a known binder of the target protein before adding the SuPUR probe. A decrease in labeling of the target protein indicates specific binding.

    • Mutational Analysis: Mutate the identified lysine or tyrosine residue on the target protein and assess the loss of labeling by the SuPUR probe.

Troubleshooting

Problem Possible Cause Suggested Solution
No or low labeling Inactive probeCheck the stability and storage conditions of the SuPUR probe.
Suboptimal reaction conditionsOptimize probe concentration, incubation time, and temperature.
Low abundance of the target proteinIncrease the amount of protein lysate used.
High background/non-specific labeling Probe concentration is too highPerform a concentration titration to find the optimal labeling concentration.
Insufficient washing during enrichmentIncrease the stringency and number of wash steps.
Difficulty in identifying modified peptides Low stoichiometry of labelingOptimize labeling conditions to increase the percentage of modified protein.
Inefficient enrichmentEnsure that the affinity beads and click chemistry reagents are of high quality and used under optimal conditions.

Conclusion and Future Perspectives

SuPUR probes and the underlying PACT chemistry represent a significant advancement in the field of covalent protein labeling. By expanding the targetable residues to include lysine and tyrosine, this technology provides researchers with powerful tools to explore the proteome in unprecedented detail. The ability to rationally design and synthesize these probes opens up exciting possibilities for the development of novel chemical probes for target discovery and validation, as well as for the generation of highly selective and potent covalent inhibitors for therapeutic applications. As our understanding of the factors that govern the reactivity and selectivity of SuPUR probes continues to grow, we can expect to see even more innovative applications of this technology in the years to come.

References

  • Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. (URL: [Link])

  • Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC. (URL: [Link])

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. PubMed. (URL: [Link])

  • Global targeting of functional tyrosines using sulfur triazole exchange chemistry. PMC. (URL: [Link])

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC. (URL: [Link])

  • Reactive chemistry for covalent probe and therapeutic development. PMC. (URL: [Link])

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. (URL: [Link])

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. (URL: [Link])

Sources

Application

Synthesis of 7H-Purine-2-Sulfonyl Fluoride: A Detailed Guide for Chemical Researchers

Introduction: The Significance of Purine Sulfonyl Fluorides Purine analogs are a cornerstone of medicinal chemistry and chemical biology, exhibiting a wide range of biological activities, including antiviral and anticanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Purine Sulfonyl Fluorides

Purine analogs are a cornerstone of medicinal chemistry and chemical biology, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The introduction of a sulfonyl fluoride moiety onto the purine scaffold, as in 7H-purine-2-sulfonyl fluoride, offers a unique tool for researchers. The sulfonyl fluoride group is a highly reactive electrophile that can covalently modify specific amino acid residues in proteins, making it an invaluable warhead for designing targeted covalent inhibitors and activity-based probes. This application note provides a comprehensive guide to the synthesis of 7H-purine-2-sulfonyl fluoride, detailing the synthetic pathway, reaction mechanisms, and a step-by-step protocol suitable for researchers in drug development and chemical biology.

Synthetic Strategy: A Multi-Step Approach to 7H-Purine-2-Sulfonyl Fluoride

The synthesis of 7H-purine-2-sulfonyl fluoride is best approached through a multi-step pathway, commencing with a readily available purine precursor. The most logical and frequently employed strategy involves the following key transformations:

  • Thiation: Conversion of a 2-hydroxypurine (hypoxanthine) derivative to the corresponding 2-mercaptopurine.

  • Oxidation: Oxidation of the 2-mercapto group to a sulfonic acid.

  • Chlorination: Conversion of the sulfonic acid to the more reactive sulfonyl chloride.

  • Fluorination: Halogen exchange to replace the chloro group with a fluoro group, yielding the final product.

This pathway is advantageous as it utilizes well-established chemical transformations and starts from commercially available materials.

Synthesis_Pathway Hypoxanthine Hypoxanthine Mercaptopurine 2-Mercaptopurine Hypoxanthine->Mercaptopurine  P4S10 / Pyridine SulfonicAcid Purine-2-sulfonic Acid Mercaptopurine->SulfonicAcid  Oxidizing Agent (e.g., H2O2) SulfonylChloride Purine-2-sulfonyl Chloride SulfonicAcid->SulfonylChloride  Chlorinating Agent (e.g., SOCl2) FinalProduct 7H-Purine-2-sulfonyl Fluoride SulfonylChloride->FinalProduct  Fluorinating Agent (e.g., KF)

Figure 1: Proposed synthetic pathway for 7H-purine-2-sulfonyl fluoride.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and are adapted for the synthesis of 7H-purine-2-sulfonyl fluoride.

Part 1: Synthesis of 2-Mercaptopurine from Hypoxanthine

Rationale: The conversion of the carbonyl group in hypoxanthine to a thiocarbonyl is a crucial first step. Phosphorus pentasulfide (P4S10) in a high-boiling solvent like pyridine is a classic and effective method for this thiation reaction.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add hypoxanthine (1 equivalent) and dry pyridine (10-15 mL per gram of hypoxanthine).

  • Stir the suspension and add phosphorus pentasulfide (P4S10) (0.5 equivalents) portion-wise.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it cautiously onto crushed ice.

  • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the product.

  • Collect the crude 2-mercaptopurine by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Oxidation of 2-Mercaptopurine to Purine-2-sulfonic Acid

Rationale: The oxidation of the thiol group to a sulfonic acid is a key transformation. Hydrogen peroxide is a readily available and effective oxidizing agent for this purpose. The reaction is typically performed in an aqueous acidic medium to facilitate the oxidation process.

Protocol:

  • Suspend 2-mercaptopurine (1 equivalent) in a mixture of water and acetic acid (e.g., a 1:1 ratio).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (H2O2) (3-4 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product, purine-2-sulfonic acid, is often used in the next step without extensive purification. The solvent can be removed under reduced pressure.

Part 3: Conversion of Purine-2-sulfonic Acid to Purine-2-sulfonyl Chloride

Rationale: The sulfonic acid is converted to the more reactive sulfonyl chloride to facilitate the subsequent fluorination. Thionyl chloride (SOCl2) is a common and effective reagent for this conversion. The reaction is typically performed in the presence of a catalytic amount of dimethylformamide (DMF), which acts as a Vilsmeier-Haack catalyst.

Protocol:

  • To the crude purine-2-sulfonic acid (1 equivalent) in a round-bottom flask, cautiously add thionyl chloride (SOCl2) (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

  • Heat the mixture to reflux (approximately 76 °C) for 2-4 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude purine-2-sulfonyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.

Part 4: Fluorination of Purine-2-sulfonyl Chloride to 7H-Purine-2-sulfonyl Fluoride

Rationale: The final step is a nucleophilic substitution of the chloride with fluoride. Anhydrous potassium fluoride (KF) is a common and cost-effective fluorinating agent. The reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.

Protocol:

  • Dissolve the crude purine-2-sulfonyl chloride (1 equivalent) in a suitable anhydrous polar aprotic solvent, such as acetonitrile or sulfolane.

  • Add anhydrous potassium fluoride (KF) (2-3 equivalents). The KF should be dried in an oven prior to use.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or 19F NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

Quantitative Data Summary

StepReactionStarting MaterialProductTypical Yield (%)
1ThiationHypoxanthine2-Mercaptopurine70-85
2Oxidation2-MercaptopurinePurine-2-sulfonic Acid85-95 (crude)
3ChlorinationPurine-2-sulfonic AcidPurine-2-sulfonyl Chloride75-90 (crude)
4FluorinationPurine-2-sulfonyl Chloride7H-Purine-2-sulfonyl Fluoride50-70

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Reaction Mechanisms

Fluorination_Mechanism Chloride Purine-SO2-Cl TransitionState [Purine-SO2...Cl...F]⁻‡ Chloride->TransitionState  + F⁻ Fluoride_ion F⁻ Product Purine-SO2-F TransitionState->Product Chloride_ion Cl⁻ TransitionState->Chloride_ion

Figure 2: Simplified mechanism of the final fluorination step, proceeding via a nucleophilic substitution at the sulfur center.

The conversion of the sulfonyl chloride to the sulfonyl fluoride proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur atom. The fluoride ion acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group.

Conclusion

The synthesis of 7H-purine-2-sulfonyl fluoride, while requiring a multi-step approach, is achievable through well-established organic chemistry transformations. This application note provides a detailed and logical protocol for its preparation, empowering researchers to access this valuable chemical tool for applications in covalent inhibitor design and chemical biology. Careful execution of each step and appropriate analytical monitoring are key to achieving a successful synthesis with a reasonable overall yield.

References

  • Beaman, A. G.; Robins, R. K. Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some Purinesulfonyl Fluorides. J. Am. Chem. Soc.1961 , 83 (19), 4038–4044. [Link]

  • Elion, G. B.; Burgi, E.; Hitchings, G. H. Studies on condensed pyrimidine systems. IX. The synthesis of some 6-substituted purines. J. Am. Chem. Soc.1952 , 74 (2), 411–414. [Link]

  • Qin, W. et al. A General and Practical Approach for the Synthesis of Sulfonyl Fluorides from Sulfonic Acids and Their Salts. Org. Lett.2019 , 21 (15), 5862–5866. [Link]

  • Sharpless, K. B. et al. Sulfonyl Fluorides as Reagents for the Synthesis of Sulfonates and Sulfonamides. Angew. Chem. Int. Ed.2014 , 53 (36), 9430-9448. [Link]

Method

Application Note: SuFEx-Mediated Bioconjugation Using 7H-Purine-2-Sulfonyl Fluoride in Aqueous Media

Executive Summary & Scientific Rationale Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click chemistry" methodology, characterized by the selective activation of high-oxidation-state sulfur centers conne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click chemistry" methodology, characterized by the selective activation of high-oxidation-state sulfur centers connected to fluoride 1[1]. Unlike traditional sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides possess a unique thermodynamic stability. The S–F bond is incredibly resilient to heterolytic cleavage, reduction, and hydrolysis, allowing it to remain inert in aqueous media until triggered by specific microenvironments .

7H-purine-2-sulfonyl fluoride represents a highly privileged pharmacophore for bioconjugation and covalent drug design. Because the purine scaffold is universally recognized by ATP-binding sites, kinases, and nucleotidases, positioning a latent SuFEx electrophile at the 2-position enables precision targeting of peripheral nucleophiles (e.g., Histidine, Tyrosine, or Lysine) within protein binding pockets 2[2]. This guide establishes the optimal aqueous conditions for deploying 7H-purine-2-sulfonyl fluoride, emphasizing causality, self-validating experimental design, and quantitative optimization.

SuFEx_Mechanism Substrate 7H-Purine-2-SO2F (Latent Electrophile) Environment Aqueous Media (pH 7.5-8.5) Stable S-F Bond Substrate->Environment Activation Proximity Effect / Base (Desolvation of S-F) Environment->Activation Target Binding Product Covalent Conjugate (S-O or S-N Bond) Activation->Product -HF Elimination Nucleophile Target Nucleophile (e.g., Tyr-OH, Lys-NH2) Nucleophile->Activation

Fig 1: Mechanistic workflow of SuFEx bioconjugation with 7H-purine-2-sulfonyl fluoride.

Mechanistic Causality in Aqueous Media

To successfully execute a SuFEx reaction in water, one must understand the causality behind the S–F bond's reactivity:

  • Resistance to Background Hydrolysis: The high oxidation state of the S(VI) center combined with the strong electronegativity of fluorine creates a bond that is thermodynamically stable. Water alone cannot easily induce the heterolytic cleavage required for hydrolysis .

  • Proximity-Induced Activation: In biological systems, the latent electrophilicity of the S–F bond is unleashed when forced into a confined protein pocket. Desolvation of the S–F bond and hydrogen-bonding networks provided by the protein dramatically lower the activation barrier, allowing nucleophiles like Histidine (e.g., His110 in cytosolic nucleotidases) to attack and form a covalent S–N bond 2[2].

  • Chemoselectivity: In the absence of proximity effects, heteroaryl sulfonyl fluorides can be selectively directed toward Tyrosine residues in aqueous buffers by utilizing mild base catalysis, enabling peptide macrocyclization and complex protein assembly 3[3], 4[4].

Quantitative Reaction Parameters

The table below synthesizes benchmark conditions for heteroaryl sulfonyl fluorides reacting with various nucleophiles in aqueous environments.

Table 1: Optimization of SuFEx Reaction Conditions in Aqueous Media

Target NucleophileMedia CompositionpHActivation CatalystTemp (°C)Time (h)Expected Conversion
Aliphatic Amine (Small Mol)10% DMSO / 90% H₂O8.0None252 - 4> 95%
Tyrosine (Peptide)20% MeCN / 80% Buffer8.5100 mM BTMG371280 - 90%
Histidine (Protein)100% Aqueous Buffer7.4Proximity-Driven251 - 2> 90%
Lysine (Protein)100% Aqueous Buffer8.0Proximity-Driven254> 85%

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale, and the workflow inherently controls for false positives (e.g., non-specific hydrolysis).

Experimental_Workflow Prep Prepare 50 mM SuFEx Stock (DMSO) Mix Incubate at 25°C (1-4 hours) Prep->Mix Control Negative Control (No Protein) Prep->Control Buffer Equilibrate Protein in HEPES (pH 8.0) Buffer->Mix Analyze Intact LC-MS Analysis Mix->Analyze Conjugate Mass Control->Analyze Hydrolysis Check

Fig 2: Self-validating experimental workflow for aqueous SuFEx protein bioconjugation.

Protocol A: Proximity-Driven Protein Bioconjugation

This protocol is optimized for targeting nucleophilic residues (His/Lys) within the binding pocket of a target protein using 7H-purine-2-sulfonyl fluoride.

Step 1: Reagent Preparation

  • Action: Dissolve 7H-purine-2-sulfonyl fluoride in anhydrous DMSO to create a 50 mM stock solution.

  • Causality: While the S–F bond is highly stable in water 1[1], prolonged storage in protic solvents can lead to slow, cumulative degradation. DMSO ensures the reagent remains pristine and monomerically dispersed upon sudden dilution into the aqueous assay.

Step 2: Buffer Equilibration

  • Action: Prepare the target protein at 10–50 µM in 50 mM HEPES buffer, 150 mM NaCl, pH 7.5–8.0.

  • Causality: Tris or Glycine buffers must be strictly avoided. Primary amines in these buffers will act as competing nucleophiles and quench the SuFEx handle. HEPES, a sterically hindered tertiary amine, provides optimal buffering capacity without interfering with S–N bond formation.

Step 3: Reaction Initiation & Self-Validation Setup

  • Action:

    • Test Sample: Add the 7H-purine-2-sulfonyl fluoride stock to the protein solution to achieve a final concentration of 100–500 µM (10x molar excess). Final DMSO concentration should be ≤ 1%.

    • Control Sample (Self-Validation): Add the identical concentration of the SuFEx reagent to the HEPES buffer without the protein.

  • Causality: The control sample is the core of the self-validating system. It proves that any disappearance of the S–F mass in the test sample is due to covalent conjugation with the protein, not background hydrolysis.

Step 4: Incubation and Quenching

  • Action: Incubate both samples at 25°C for 2 to 4 hours. Quench the reaction by passing the test sample through a Zeba™ Spin Desalting Column to remove unreacted small molecules.

Step 5: LC-MS Intact Mass Analysis

  • Action: Analyze the desalted protein via High-Resolution LC-MS.

  • Validation Metric: Look for an exact mass shift of [Protein Mass + Reagent Mass - 20.00 Da] . The loss of 20 Da corresponds to the elimination of exactly one molecule of HF, definitively confirming the SuFEx mechanism 2[2]. Analyze the Control Sample via LC-MS to confirm the intact mass of the unreacted 7H-purine-2-sulfonyl fluoride remains present without a +18 Da shift (hydrolysis to sulfonate).

References

  • [1] Sulfur fluoride exchange - PMC - NIH. Source: nih.gov. 1

  • [3] Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media - ChemRxiv. Source: chemrxiv.org. 3

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck Millipore. Source: merckmillipore.com.

  • [5] Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Source: nih.gov. 5

  • [2] Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - PMC. Source: nih.gov. 2

  • [4] SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex - PMC. Source: nih.gov. 4

Sources

Application

Application Note: Rational Design of Covalent Kinase Inhibitors Using 7H-Purine-2-Sulfonyl Fluoride

Executive Summary The paradigm of kinase inhibitor design is rapidly shifting from reversible, ATP-competitive binding to targeted covalent inhibition. While traditional covalent inhibitors rely on acrylamide warheads to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of kinase inhibitor design is rapidly shifting from reversible, ATP-competitive binding to targeted covalent inhibition. While traditional covalent inhibitors rely on acrylamide warheads to target rare cysteine residues, this approach limits the targetable kinome[1]. Enter 7H-purine-2-sulfonyl fluoride (often utilized synthetically as2[2])—a highly versatile, bifunctional pharmacophore. By combining the classic ATP-mimetic purine scaffold with a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, researchers can selectively target ubiquitous nucleophiles such as the conserved catalytic lysine, unlocking new frontiers in overcoming drug-resistant malignancies[3].

This application note details the mechanistic rationale, rational design workflow, and self-validating experimental protocols required to successfully deploy this molecule in drug discovery pipelines.

Mechanistic Rationale: The Convergence of Purine and SuFEx

The Purine Anchor: High-Affinity Hinge Binding

The purine core is a privileged scaffold in kinase drug discovery because it structurally mimics the adenine ring of endogenous ATP[4]. When introduced into the kinase active site, the purine nitrogen atoms act as critical hydrogen bond acceptors and donors, anchoring the molecule to the backbone amides of the kinase hinge region[5]. This initial non-covalent binding is essential; it establishes a high-affinity residence time (low Kd​ ) that perfectly positions the attached warhead.

Proximity-Driven SuFEx Chemistry

Sulfonyl fluorides ( −SO2​F ) are the premier electrophiles for 6[6]. Unlike traditional electrophiles that suffer from off-target toxicity, −SO2​F groups are thermodynamically stable and highly resistant to aqueous hydrolysis or reduction[6].

The Causality of Covalency: The sulfonyl fluoride remains completely inert in biological media until the purine anchor binds to the kinase active site. This binding event drastically increases the effective local molarity of the warhead near a target nucleophile (typically a Lysine, Tyrosine, or Histidine)[7]. The microenvironment of the protein pocket lowers the activation energy barrier, triggering a proximity-induced covalent reaction[7]. The fluorine atom acts as a leaving group (expelled as HF), resulting in an irreversible sulfonamide or sulfonate bond that permanently inactivates the kinase[7],[8].

Rational Design Workflow

To utilize 6-chloro-7H-purine-2-sulfonyl fluoride effectively, researchers must employ a structure-based design approach. The 6-chloro position serves as a synthetic hub, highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). By reacting this position with various anilines or aliphatic amines, researchers can build diverse libraries optimized for specific kinase pockets, while the 2-position retains the latent −SO2​F warhead.

RationalDesign A 1. Target Identification (Kinase with accessible Lys/Tyr) B 2. In Silico Docking (Purine Hinge Alignment) A->B Structural Input C 3. Proximity Filter (Distance to -SO2F < 4 Å) B->C Pose Selection D 4. Hub Functionalization (SNAr at 6-Chloro Position) C->D Rational Synthesis E 5. Covalent Validation (SuFEx Activation) D->E In Vitro Testing

Caption: Logical workflow for designing purine-based SuFEx kinase inhibitors.

Comparative Warhead Profiling

When designing a covalent inhibitor, selecting the correct warhead based on the target residue is critical. The table below summarizes why SuFEx is uniquely suited for kinases lacking targetable cysteines.

Warhead TypeTarget ResiduesIntrinsic Aqueous ReactivityReversibilityTypical Kinase Target
Sulfonyl Fluoride (SuFEx) Lys, Tyr, Ser, HisVery Low (Context-dependent)IrreversibleConserved Catalytic Lysine
Acrylamide CysModerate (Michael Addition)IrreversibleRare Cysteines (e.g., EGFR C797)
Chloroacetamide Cys, LysHigh ( SN​2 )IrreversibleBroad / Often Non-specific
Boronic Acid Ser, ThrLowReversible CovalentProteasome / Kinase Serines

Experimental Protocols: Covalent Validation System

To prove that your synthesized 7H-purine-2-sulfonyl fluoride derivative acts as a true covalent inhibitor, you must establish a self-validating intact mass spectrometry workflow. Enzymatic IC50 assays alone cannot distinguish between ultra-tight reversible binding and true covalency.

Protocol: Intact Protein LC-MS for Covalent Adduct Validation

LCMSWorkflow N1 1. Incubation (Kinase + Inhibitor in HEPES) N2 2. Quenching (0.1% Formic Acid) N1->N2 N3 3. Desalting (LC Trap Column) N2->N3 N4 4. Detection (ESI-TOF MS) N3->N4 N5 5. Analysis (Δ Mass = +MW - 20 Da) N4->N5

Caption: Step-by-step intact mass spectrometry workflow for validating covalent adducts.

Step-by-Step Methodology & Causality
  • Incubation:

    • Action: Incubate 1 µM of recombinant target kinase with 10 µM of the purine-sulfonyl fluoride inhibitor in 50 mM HEPES buffer (pH 7.5), 10 mM MgCl2​ , at room temperature for 1–4 hours.

    • Causality (Buffer Selection): You must use HEPES or MOPS. Avoid Tris or any primary amine-containing buffers. Over extended incubations, primary amines in the buffer can competitively react with the sulfonyl fluoride via off-target SuFEx, degrading your inhibitor and leading to false-negative binding results.

  • Reaction Quenching:

    • Action: Aliquot 20 µL of the reaction mixture and quench by adding 1% Formic Acid (final concentration 0.1%).

    • Causality: Lowering the pH instantly protonates the target nucleophile (e.g., Lysine −NH2​ becomes −NH3+​ ). This abolishes its nucleophilicity, immediately arresting the SuFEx reaction and preserving an accurate snapshot of the time-dependent covalent binding kinetics.

  • Desalting:

    • Action: Pass the quenched sample through an online LC trap column (e.g., C4 stationary phase) prior to MS injection.

    • Causality: Removes non-covalently bound inhibitor and buffer salts. Failure to desalt will result in severe ion suppression and artifactual non-covalent adducts in the mass spectrometer.

  • MS Acquisition:

    • Action: Analyze the intact protein using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

    • Causality: ESI is utilized over MALDI because it is a gentler ionization method that preserves the native-like state longer during desolvation. TOF provides the high mass accuracy required to confidently detect small mass shifts on a large (>30 kDa) protein.

  • Data Deconvolution (The Self-Validating Step):

    • Action: Deconvolute the raw charge-state envelope to zero-charge mass using maximum entropy algorithms.

    • Validation Logic: A successful SuFEx reaction expels Hydrogen Fluoride (HF). Therefore, the mass of the covalently modified kinase will precisely equal: MassKinase​+MassInhibitor​−20.01Da . Observing this exact mass shift definitively proves the mechanism of action.

References

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Journal of the American Chemical Society URL:[Link]

  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine RSC Publishing URL:[Link]

  • A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology Life Sciences / PubMed URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays with 7H-Purine-2-Sulfonyl Fluoride

Introduction: A New Frontier in Covalent Targeting In the landscape of chemical biology and drug discovery, the strategic use of covalent inhibitors has re-emerged as a powerful approach to achieve durable and potent mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Covalent Targeting

In the landscape of chemical biology and drug discovery, the strategic use of covalent inhibitors has re-emerged as a powerful approach to achieve durable and potent modulation of protein function. While traditional covalent strategies have often focused on the highly nucleophilic cysteine residue, there is a growing interest in expanding the repertoire of targeted amino acids to unlock previously "undruggable" proteins. This guide focuses on a promising class of covalent probes, the sulfonyl-purines (SuPUR), with a specific emphasis on the application of 7H-purine-2-sulfonyl fluoride.

Unlike conventional sulfonyl fluorides, the purine scaffold of 7H-purine-2-sulfonyl fluoride serves as a recognition element, guiding the reactive sulfonyl fluoride moiety to the ATP-binding sites of kinases and other ATP-utilizing enzymes. This "Purine Activated Covalent Targeting" (PACT) chemistry enables the selective and irreversible modification of nucleophilic residues, primarily lysine and tyrosine, within these critical protein families.[1] This application note provides a comprehensive overview of the underlying mechanism, detailed protocols for in vitro assay preparation, and best practices for the characterization of covalent adducts, empowering researchers to effectively utilize this innovative tool in their research endeavors.

The Chemistry of Covalent Engagement: Mechanism of Action

The efficacy of 7H-purine-2-sulfonyl fluoride as a covalent probe lies in the unique reactivity of the sulfonyl fluoride group. While stable in aqueous solutions, the electrophilicity of the sulfur atom is significantly enhanced upon binding to the target protein.[2] The purine moiety directs the molecule to the ATP-binding pocket, where the sulfonyl fluoride is positioned in close proximity to nucleophilic amino acid side chains.

The primary targets for covalent modification by sulfonyl fluorides are the side chains of lysine (ε-amino group) and tyrosine (hydroxyl group).[1][3] The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond, respectively. This context-dependent reactivity, driven by the protein's microenvironment, allows for a high degree of selectivity.

Mechanism_of_Action cluster_0 Initial Non-Covalent Binding cluster_1 Covalent Modification Enzyme Enzyme Complex Enzyme-Inhibitor Complex Enzyme->Complex Reversible binding PurineSF 7H-Purine-2-sulfonyl fluoride Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Irreversible reaction Nucleophile Lysine or Tyrosine (in active site)

Figure 1: General mechanism of covalent modification by 7H-purine-2-sulfonyl fluoride.

Synthesis of 7H-Purine-2-Sulfonyl Fluoride: A Modernized Approach

While historical methods for the synthesis of purine sulfonyl fluorides exist, this section outlines a more contemporary and accessible multi-step synthetic route, starting from the commercially available 2-chloropurine. This approach leverages modern synthetic methodologies for the preparation of sulfonyl fluorides.[4][5][6][7][8][9][10][11][12][13]

Step 1: Synthesis of Purine-2-sulfonic acid

2-Chloropurine is reacted with sodium sulfite in an aqueous solution. The nucleophilic sulfite displaces the chloride at the C2 position of the purine ring to yield the sodium salt of purine-2-sulfonic acid.

Step 2: Conversion to Purine-2-sulfonyl chloride

The resulting purine-2-sulfonic acid is then converted to the corresponding sulfonyl chloride. This can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF).

Step 3: Fluorination to 7H-Purine-2-sulfonyl fluoride

The final step involves the conversion of the purine-2-sulfonyl chloride to the desired sulfonyl fluoride. This is typically accomplished by reacting the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), in an appropriate solvent like acetonitrile or a biphasic water/acetone mixture.[7]

In Vitro Assay Protocols

The following protocols provide a framework for utilizing 7H-purine-2-sulfonyl fluoride in common in vitro assays to characterize its inhibitory activity and covalent binding mechanism.

Protocol 1: Time-Dependent IC₅₀ Determination in a Kinase Assay

This protocol is designed to assess the time-dependent nature of inhibition, a hallmark of covalent inhibitors. A decrease in the IC₅₀ value with longer pre-incubation times is indicative of covalent bond formation.

Materials:

  • Target Kinase (e.g., a serine/threonine or tyrosine kinase)

  • 7H-Purine-2-sulfonyl fluoride

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96- or 384-well white assay plates

  • DMSO

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 7H-purine-2-sulfonyl fluoride in DMSO. A typical starting concentration for the highest dilution would be 100 µM.

  • Enzyme-Inhibitor Pre-incubation:

    • In separate sets of wells for each pre-incubation time point (e.g., 0, 15, 30, 60, and 120 minutes), add the diluted 7H-purine-2-sulfonyl fluoride or DMSO (vehicle control) to the kinase assay buffer.

    • Add the target kinase to each well to initiate the pre-incubation. The final kinase concentration should be in the low nanomolar range and determined empirically.

    • Incubate the plates at room temperature for the designated pre-incubation times.

  • Initiation of Kinase Reaction:

    • Following the pre-incubation, add a mixture of the kinase substrate and ATP to all wells to start the enzymatic reaction. The final concentrations of substrate and ATP should be at or near their respective Km values.

    • Incubate the reaction at room temperature for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[14]

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration for each pre-incubation time point.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each time point.

Expected Results:

Pre-incubation Time (min)IC₅₀ (nM)
0500
15250
30100
6050
12025

Table 1: Representative data showing a time-dependent decrease in IC₅₀, characteristic of a covalent inhibitor.

Protocol 2: Washout Assay to Confirm Irreversible Inhibition

This assay helps to distinguish between reversible and irreversible inhibitors by removing the unbound inhibitor before measuring enzyme activity.

Materials:

  • Target Kinase

  • 7H-Purine-2-sulfonyl fluoride

  • A non-covalent inhibitor of the same kinase (as a control)

  • Kinase Assay Buffer

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, Thermo Fisher Scientific)

  • Kinase Substrate and ATP

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Inhibitor Treatment:

    • Incubate the target kinase with a saturating concentration (e.g., 10x the final IC₅₀ from the time-dependent assay) of 7H-purine-2-sulfonyl fluoride, the non-covalent control inhibitor, or DMSO (vehicle control) for a fixed time (e.g., 2 hours).

  • Washout Step:

    • Remove the unbound inhibitor from the enzyme-inhibitor mixture using a spin desalting column according to the manufacturer's protocol. This step rapidly exchanges the buffer and removes small molecules.

  • Measurement of Residual Activity:

    • Immediately after the washout, dilute the enzyme samples to a working concentration and measure the kinase activity as described in Protocol 1 (steps 3 and 4).

  • Data Analysis:

    • Compare the remaining kinase activity in the samples treated with 7H-purine-2-sulfonyl fluoride, the non-covalent control, and DMSO.

Expected Results:

  • 7H-purine-2-sulfonyl fluoride: A significant and sustained reduction in kinase activity compared to the DMSO control, indicating irreversible inhibition.

  • Non-covalent control: A near-complete recovery of kinase activity to the level of the DMSO control, demonstrating reversible binding.

  • DMSO control: Represents 100% kinase activity.

Washout_Assay_Workflow Start Incubate Kinase with Inhibitor (Covalent, Reversible, or DMSO) Washout Remove Unbound Inhibitor (Spin Column) Start->Washout Measure Measure Residual Kinase Activity Washout->Measure Analyze Compare Activity Levels Measure->Analyze MS_Analysis_Workflow Label Covalent Labeling of Target Protein Denature Denaturation, Reduction, Alkylation Label->Denature Digest Tryptic Digestion Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search & Modification Site Identification LCMS->Data

Figure 3: Workflow for mass spectrometry analysis of covalent protein modification.

Considerations for Assay Design and Data Interpretation

  • Buffer Composition: Avoid buffers containing nucleophiles such as DTT or β-mercaptoethanol during the inhibitor incubation step, as they can react with the sulfonyl fluoride.

  • Stability of the Compound: The stability of 7H-purine-2-sulfonyl fluoride in aqueous buffer should be assessed, for example, by NMR or LC-MS over time, to ensure its integrity throughout the assay. [2][10]* Cell Permeability: For future cellular assays, the cell permeability of the compound will need to be determined. This can be assessed using various methods, including cellular target engagement assays like the NanoBRET™ Target Engagement Assay. [15][16]

Conclusion: A Versatile Tool for Covalent Drug Discovery

7H-purine-2-sulfonyl fluoride and related SuPUR probes represent a significant advancement in the field of covalent chemical biology. Their ability to target lysine and tyrosine residues opens up new avenues for inhibiting challenging protein targets, particularly kinases. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently employ this powerful tool in their in vitro studies. By carefully designing experiments and interpreting data in the context of a covalent mechanism of action, the full potential of these innovative probes can be realized in the quest for novel therapeutics.

References

  • Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some Purinesulfonyl Fluorides. Journal of the American Chemical Society, 83(19), 4038–4044.
  • Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Pipko, S. E., Konovets, A. I., Sadkova, I. V., & Tolmachev, A. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
  • Bricca, J., & University of California. (n.d.). Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. UC Berkeley Tech Transfer. Retrieved from [Link]

  • Donnelly, D. J., & Ghaemmaghami, S. (2015). A liquid chromatography/mass spectrometry method for screening disulfide tethering fragments. Journal of biomolecular screening, 20(4), 524-531.
  • Gajiwala, K. S., Feng, J., Ferre, R., Ryan, K., Brodsky, O., & Stewart, A. (2022). Accelerating the validation of endogenous on-target engagement and in cellulo kinetic assessment for covalent inhibitors of KRASG12C in early drug discovery. Journal of medicinal chemistry, 65(15), 10398-10408.
  • Hinton, D. J., & Monks, T. J. (2012). Utilization of LC-MS/MS analyses to identify site-specific chemical protein adducts in vitro. In Mass Spectrometry in Toxicology (pp. 231-246). Humana Press.
  • Kirihara, M., Yamahara, S., Salem, M. S. H., Kawai, T., Watanabe, M., Sakamoto, Y., ... & Takizawa, S. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering.
  • Konstantinova, L. S., Andrianov, V. G., Mikhailov, S. N., Miroshnikova, O. V., & Grigorov, A. S. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. Bioorganic chemistry, 126, 105878.
  • Li, G., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(3), 967-976.
  • Li, Z., Hallstrom, R. O., & Wright, S. W. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Organic letters, 8(26), 6043-6046.
  • L. Bare, G. A. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of organic chemistry, 88(7), 4761-4764.
  • Lopchuk, J. M., & Jones, L. H. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184.
  • Mikhailov, S. N., Andrianov, V. G., Konstantinova, L. S., Miroshnikova, O. V., & Grigorov, A. S. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. IBCh RAS.
  • Mikhailov, S. N., Andrianov, V. G., Miroshnikova, O. V., & Grigorov, A. S. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2963.
  • Moghaddam, M. F., & Moos, W. H. (2019). Technologies for direct detection of covalent protein–drug adducts. Molecules, 24(12), 2296.
  • Niphakis, M. J., & Cravatt, B. F. (2021). Tunable methacrylamides for covalent ligand directed release chemistry. Journal of the American Chemical Society, 143(12), 4743-4753.
  • Oliveira, P. J., & Antunes, A. M. (2019). Mass spectrometry-based methodologies for targeted and untargeted identification of protein covalent adducts (adductomics). Archives of toxicology, 93(5), 1145-1160.
  • Oliveira, P. J., & Antunes, A. M. (2019).
  • Rao, K. E., & Wang, J. (2020). Enhancing intracellular concentration and target engagement of PROTACs with reversible covalent chemistry. bioRxiv.
  • Schröder, M., & Rauh, D. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(2), 100494.
  • University of California, Berkeley. (n.d.). Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. Retrieved from [Link]

  • U.S. Patent No. CN113234077B. (2021). Synthesis method of 2-amino-6-chloropurine.
  • Zhang, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification.

Sources

Application

Application Notes and Protocols: 7H-Purine-2-Sulfonyl Fluoride Conjugation for Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction: Capturing Elusive Protein Interactions with Covalent Probes In the intricate landscape of cellular signaling and disease pathology, the identi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Elusive Protein Interactions with Covalent Probes

In the intricate landscape of cellular signaling and disease pathology, the identification of protein-protein interactions and the targets of small molecules remains a paramount challenge. Traditional affinity purification methods, relying on reversible interactions, are often plagued by the loss of low-affinity or transient binders during stringent wash steps. Covalent chemical probes offer a powerful solution by forming stable, irreversible bonds with their target proteins, thus enabling the capture and identification of even weak or transient interactions.

Among the emerging classes of covalent warheads, sulfonyl fluorides (SFs) have garnered significant attention for their unique "Goldilocks" reactivity – stable enough for biological applications yet reactive enough to form covalent bonds with a range of nucleophilic amino acid residues.[1][2] Moving beyond the canonical cysteine targeting, SFs can engage with lysine, tyrosine, serine, threonine, and histidine residues, dramatically expanding the scope of the "druggable" proteome.[3]

This application note provides a comprehensive guide to the use of a specific and potent sulfonyl fluoride probe, 7H-purine-2-sulfonyl fluoride (7H-P2SF) , for affinity chromatography applications. We will delve into the underlying "Purine Activated Covalent Targeting" (PACT) chemistry, provide detailed protocols for the synthesis of a linker-modified 7H-P2SF probe, its immobilization onto a solid support, and its application in affinity capture of target proteins from complex biological samples.

The Chemistry of 7H-Purine-2-Sulfonyl Fluoride: A Covalent Probe for Lysine and Tyrosine

The 7H-purine-2-sulfonyl fluoride probe operates through a mechanism known as Purine Activated Covalent Targeting (PACT). In this reaction, the purine moiety acts as an excellent leaving group upon nucleophilic attack by an amino acid residue on the sulfonyl fluoride. This reaction is particularly effective for targeting lysine and tyrosine residues within the unique microenvironment of a protein's binding pocket. The resulting sulfonamide or sulfonate ester bond is highly stable, ensuring the retention of the target protein throughout the affinity purification workflow.

The reaction with a lysine residue proceeds as follows:

PACT Mechanism cluster_0 7H-P2SF Probe + Lysine cluster_1 Covalent Adduct Probe 7H-Purine-SO2F Lysine Protein-Lys-NH2 Probe->Lysine Nucleophilic Attack Adduct Protein-Lys-NH-SO2- + 7H-Purine-F Lysine->Adduct Covalent Bond Formation

Caption: Mechanism of 7H-P2SF covalent modification of a lysine residue.

Synthesis of a Linker-Modified 7H-P2SF Probe for Immobilization

To utilize 7H-P2SF for affinity chromatography, it must first be functionalized with a linker that terminates in a functional group suitable for covalent attachment to a solid support. A common and effective strategy is to introduce a linker with a primary amine, which can then be coupled to N-hydroxysuccinimide (NHS)-activated resins.

Here, we propose a synthetic route starting from the commercially available 2-amino-6-chloropurine.

Part 1: Synthesis of 2-Amino-6-chloro-9H-purine-9-acetic acid

Part 2: Conversion to 7H-Purine-2-Sulfonyl Fluoride with an Amine Linker

The following is a proposed synthetic scheme to convert the precursor to the final product. This scheme is based on established methods for the synthesis of sulfonyl fluorides and purine derivatives.[1][8][9][10]

  • Amidation: The carboxylic acid of 2-Amino-6-chloro-9H-purine-9-acetic acid is activated (e.g., using a carbodiimide) and reacted with a large excess of a diamine (e.g., ethylenediamine) to form an amide bond, leaving a free primary amine at the terminus of the linker.

  • Conversion of Chloro to Thiol: The 6-chloro group is displaced with a sulfur nucleophile (e.g., sodium hydrosulfide) to introduce a thiol group.

  • Oxidative Chlorination: The thiol is converted to a sulfonyl chloride using an oxidizing agent in the presence of a chloride source (e.g., N-chlorosuccinimide in the presence of water).

  • Fluorination: The sulfonyl chloride is then converted to the final sulfonyl fluoride by reaction with a fluoride source, such as potassium fluoride.

Protocol 1: Immobilization of Linker-Modified 7H-P2SF to NHS-Activated Sepharose

This protocol details the covalent coupling of the amine-functionalized 7H-P2SF probe to NHS-activated Sepharose beads.[1][11][12]

Materials:

  • NHS-activated Sepharose 4 Fast Flow (or similar)

  • Linker-modified 7H-P2SF with a terminal primary amine

  • Coupling Buffer: 0.1 M SODIUM bicarbonate, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 100 mM glycine in Coupling Buffer, pH 8.3

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Spin columns or filtration apparatus

Procedure:

  • Resin Preparation:

    • Gently resuspend the NHS-activated Sepharose resin.

    • Transfer an appropriate volume of the slurry to a spin column.

    • Wash the resin with 10-15 volumes of ice-cold 1 mM HCl to remove the storage solution (isopropanol).

    • Equilibrate the resin with 3-5 volumes of Coupling Buffer.

  • Ligand Coupling:

    • Immediately dissolve the linker-modified 7H-P2SF in a minimal amount of anhydrous DMF or DMSO.

    • Dilute the dissolved ligand in Coupling Buffer to the desired final concentration (typically 1-10 mg/mL of resin).

    • Add the ligand solution to the equilibrated resin.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Quantification of Immobilization (Optional but Recommended):

    • Collect the supernatant from the coupling reaction.

    • Measure the absorbance of the supernatant at the λmax of the 7H-P2SF derivative (to be determined empirically, likely around 260 nm for the purine ring).[13]

    • Compare this to the absorbance of the initial ligand solution to calculate the amount of unbound ligand and, by subtraction, the amount of immobilized ligand.[12][14][15]

  • Blocking Unreacted Sites:

    • Wash the resin with 5-10 volumes of Coupling Buffer to remove excess unbound ligand.

    • Add the Blocking Buffer to the resin and incubate for at least 2 hours at room temperature or overnight at 4°C with gentle rotation to quench any unreacted NHS esters.

  • Final Washes and Storage:

    • Wash the resin with 5-10 volumes of Wash Buffer.

    • Wash the resin with 5-10 volumes of PBS.

    • Resuspend the resin in Storage Buffer and store at 4°C.

Protocol 2: Affinity Chromatography and Protein Capture

This protocol outlines the use of the 7H-P2SF-conjugated resin to capture target proteins from a complex biological sample, such as a cell lysate.

Materials:

  • 7H-P2SF-conjugated Sepharose resin

  • Control Resin (e.g., resin blocked with ethanolamine only)

  • Cell lysate or protein mixture in a suitable lysis buffer (e.g., RIPA buffer without primary amines like Tris)

  • Wash Buffer A: Lysis buffer

  • Wash Buffer B: Lysis buffer with increased salt concentration (e.g., 500 mM NaCl)

  • Wash Buffer C: Lysis buffer

Procedure:

  • Sample Preparation:

    • Prepare a clarified cell lysate by standard methods (e.g., sonication or douncing followed by centrifugation).

    • Determine the total protein concentration of the lysate (e.g., by Bradford or BCA assay).

  • Binding:

    • Equilibrate the 7H-P2SF-conjugated resin and the control resin with lysis buffer.

    • Add the cell lysate to the equilibrated resins (a typical starting point is 1-5 mg of total protein per 50 µL of resin slurry).

    • Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation and remove the supernatant (this is the flow-through, which can be saved for analysis).

    • Wash the resin sequentially with:

      • 10 bed volumes of Wash Buffer A.

      • 10 bed volumes of Wash Buffer B.

      • 10 bed volumes of Wash Buffer C.

    • Perform each wash step for 5-10 minutes with gentle rotation.

Elution and Downstream Analysis: The Challenge of Covalent Bonds

A key consideration for covalent probes is that the target proteins are irreversibly bound to the resin. Therefore, traditional elution methods that disrupt non-covalent interactions (e.g., changes in pH or salt concentration, or competitive elution) are ineffective.[3][16] The primary method for identifying the captured proteins is through on-bead digestion followed by mass spectrometry.

While some chemical methods for cleaving sulfonamide bonds exist, such as reductive cleavage or photolysis, they often require harsh conditions that are not compatible with downstream proteomic analysis.[17][18][19]

Protocol 3: On-Bead Digestion for Mass Spectrometry

This protocol is adapted from standard procedures for preparing protein samples for mass spectrometry from affinity pull-downs.

Materials:

  • Protein-bound 7H-P2SF resin

  • Reduction Buffer: 10 mM DTT in 50 mM ammonium bicarbonate

  • Alkylation Buffer: 55 mM iodoacetamide in 50 mM ammonium bicarbonate

  • Trypsin solution (mass spectrometry grade) in 50 mM ammonium bicarbonate

  • Quenching/Elution Solution: 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile

Procedure:

  • Washing:

    • After the final wash in the affinity chromatography protocol, wash the beads twice with 50 mM ammonium bicarbonate to remove any remaining detergents and salts.

  • Reduction:

    • Resuspend the beads in Reduction Buffer.

    • Incubate at 56°C for 30 minutes.

    • Allow to cool to room temperature.

  • Alkylation:

    • Pellet the beads and remove the supernatant.

    • Resuspend the beads in Alkylation Buffer.

    • Incubate in the dark at room temperature for 20 minutes.

  • Digestion:

    • Wash the beads twice with 50 mM ammonium bicarbonate.

    • Resuspend the beads in trypsin solution (e.g., 1 µg of trypsin in 50-100 µL of 50 mM ammonium bicarbonate).

    • Incubate overnight at 37°C with gentle shaking.

  • Peptide Elution:

    • Pellet the beads by centrifugation.

    • Carefully collect the supernatant containing the digested peptides.

    • Perform a second elution by adding the Quenching/Elution Solution to the beads, incubating for 5 minutes, and collecting the supernatant.

    • Pool the two supernatants.

  • Sample Preparation for Mass Spectrometry:

    • Acidify the pooled supernatant with TFA to a final concentration of 0.1%.

    • Desalt the peptides using C18 StageTips or a similar method.

    • Dry the purified peptides in a vacuum centrifuge.

    • The sample is now ready for reconstitution and analysis by LC-MS/MS.

Experimental Design and Controls: Ensuring Data Integrity

Robust experimental design is crucial for interpreting the results of affinity chromatography experiments with covalent probes. The following controls are essential:

  • Negative Control Resin: An identical resin that has been subjected to the same blocking procedure but without the covalent probe. This control identifies proteins that bind non-specifically to the resin matrix.

  • Non-Reactive Probe Control: A resin functionalized with a probe that is structurally similar to 7H-P2SF but lacks the reactive sulfonyl fluoride warhead. This control helps to distinguish between specific covalent binding and non-covalent interactions with the purine scaffold. An example would be a derivative where the sulfonyl fluoride is replaced with a sulfonate or a methyl sulfone.

  • Competitive Elution: While not a true elution for covalently bound proteins, a competition experiment can be performed during the binding step. The cell lysate is pre-incubated with a soluble, non-immobilized version of the linker-modified 7H-P2SF probe before being added to the resin. A significant reduction in the amount of a captured protein in the competition experiment compared to the direct pulldown indicates specific binding to the probe.[14]

Experimental_Workflow cluster_synthesis Probe Preparation cluster_affinity Affinity Chromatography cluster_controls Control Experiments cluster_analysis Analysis Synth Synthesis of Linker- Modified 7H-P2SF Immob Immobilization on NHS-Activated Resin Synth->Immob Quant Quantify Immobilization Immob->Quant Bind Binding to Resin Quant->Bind Lysate Prepare Cell Lysate Lysate->Bind Wash Wash Steps Bind->Wash OnBead On-Bead Digestion Wash->OnBead Neg_Control Negative Control Resin (No Probe) Neg_Control->Bind NonReact_Control Non-Reactive Probe Control NonReact_Control->Bind Comp_Elution Competition with Soluble Probe Comp_Elution->Bind LCMS LC-MS/MS Analysis OnBead->LCMS Data Data Analysis and Protein Identification LCMS->Data

Caption: Workflow for 7H-P2SF affinity chromatography.

Data Presentation and Interpretation

The output of the LC-MS/MS analysis will be a list of identified proteins. To identify high-confidence targets of the 7H-P2SF probe, the data from the experimental and control samples should be compared.

Sample Description Expected Outcome
Experimental 7H-P2SF-conjugated resin + LysateContains specific covalent targets, non-covalent binders, and non-specific background proteins.
Negative Control Blocked resin (no probe) + LysateIdentifies proteins that bind non-specifically to the resin matrix.
Non-Reactive Control Resin with non-reactive probe + LysateIdentifies proteins that bind non-covalently to the purine scaffold.
Competition 7H-P2SF-resin + Lysate pre-incubated with soluble 7H-P2SFSpecific targets should show significantly reduced abundance compared to the experimental sample.

High-confidence hits are proteins that are significantly enriched in the experimental sample compared to all control samples and show reduced binding in the competition experiment. Label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be used to obtain quantitative data for robust statistical analysis.

Conclusion

The use of 7H-purine-2-sulfonyl fluoride in affinity chromatography provides a powerful method for the covalent capture and identification of protein targets. By leveraging the unique reactivity of the sulfonyl fluoride warhead towards a broader range of nucleophilic amino acids, researchers can explore previously inaccessible protein interactions. The detailed protocols and experimental considerations outlined in this application note provide a solid framework for the successful implementation of this advanced chemical proteomics strategy.

References

  • CN101139348A. (2008). The synthetic method of 2-amino-6-chloropurine. Google Patents.
  • Dudkina, A. S., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(9), 5196-5205.
  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-883.
  • Lee, J. H., et al. (2010). Synthesis of Some Biologically Active Halogenopurines. Bulletin of the Korean Chemical Society, 31(8), 2273-2278.
  • NHS-Activated Sepharose 4 FF Resin. (n.d.).
  • Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand.
  • D'Souza, L., & Day, R. A. (1968). Photolytic Cleavage of Sulfonamide Bonds. Science, 160(3830), 882-883.
  • CN113234077B. (2021). Synthesis method of 2-amino-6-chloropurine. Google Patents.
  • Cytiva. (n.d.).
  • WO1993015075A1. (1993). Preparation of 2-amino-6-chloropurine. Google Patents.
  • Zhang, Y., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18335-18340.
  • Nishimura, S., et al. (2008). Identification of Small Molecule Binding Molecules by Affinity Purification Using a Specific Ligand Immobilized on PEGA Resin.
  • New England Biolabs. (n.d.). Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag.
  • Parker, K., & Tomer, K. B. (2016). Reactive chemistry for covalent probe and therapeutic development. Journal of the American Society for Mass Spectrometry, 27(4), 561-574.
  • Wang, Y., et al. (2019). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 9(1), 223-230.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (n.d.). Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers.
  • Ruzicka, V., et al. (2008). Immobilization of proteins on agarose beads, monitored in real time by bead injection spectroscopy. Analytical and Bioanalytical Chemistry, 390(4), 1147-1155.
  • Al-Suwaidan, I. A., et al. (2023). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Molecules, 28(14), 5488.
  • Cell Signaling Technology. (n.d.).
  • Shapiro, A. B. (2016). Answer to "Does anybody used CNBr sepharose beads to immobilized compound with -OH group?".
  • GE Healthcare. (n.d.).
  • Thermo Fisher Scientific. (2014). Calculate the Number of Immobilized Proteins Per Bead of Agarose Affinity Supports.
  • Horvath, Z., et al. (2023). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 66(7), 4886-4896.
  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

  • Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years.
  • Enamine. (2023). Sulfonyl Fluorides.
  • Stanovnik, B., & Tisler, M. (1996). Product Class 17: Purines. Science of Synthesis, 16, 965-1084.
  • Agrofoglio, L. A., et al. (2011). Synthesis of purin-2-yl and purin-6-yl-aminoglucitols as C-nucleosidic ATP mimics and biological evaluation as FGFR3 inhibitors. European Journal of Medicinal Chemistry, 46(4), 1254-1262.
  • Robins, R. K., & Christensen, B. E. (1952). Purine Chemistry. VII. An Improved Synthesis of Hypoxanthine. Journal of the American Chemical Society, 74(14), 3624-3627.

Sources

Method

Application Note: Cell Permeability and Target Engagement Assays for 7H-Purine-2-Sulfonyl Fluoride Probes

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Chemoproteomics, and Targeted Covalent Inhibitor (TCI) Discovery Introduction & Scientific Rationale The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Chemoproteomics, and Targeted Covalent Inhibitor (TCI) Discovery

Introduction & Scientific Rationale

The development of "beyond-cysteine" covalent inhibitors has fundamentally expanded the druggable proteome. Among reactive electrophiles, Sulfur(VI) fluorides (SFs) have emerged as privileged warheads due to their exceptional hydrolytic stability and context-dependent reactivity toward nucleophilic residues such as Lysine (Lys), Tyrosine (Tyr), and Histidine (His) [1].

The 7H-purine-2-sulfonyl fluoride scaffold represents a powerful class of activity-based probes (ABPs). The purine core acts as an ATP-mimetic, providing high non-covalent affinity ( KI​ ) for the highly conserved ATP-binding pockets of kinases. Once bound, the proximity-driven sulfonyl fluoride warhead reacts irreversibly ( kinact​ ) with conserved catalytic residues (e.g., the catalytic lysine in the kinase domain) [2].

The Permeability Imperative

A persistent bottleneck in covalent probe development is distinguishing between biochemical potency and live-cell target engagement. Traditional lysate-based Activity-Based Protein Profiling (ABPP) assays often yield false positives. In dilute, ATP-depleted lysates, membrane dissolution and the loss of physiological ATP concentrations (typically 1–5 mM) artificially inflate probe binding [2]. To rigorously validate 7H-purine-2-sulfonyl fluoride probes, researchers must employ self-validating live-cell assays that account for passive membrane diffusion, intracellular degradation, and native ATP competition.

Mechanism Probe 7H-Purine-2-SF Probe (Extracellular) Membrane Lipid Bilayer (Passive Diffusion) Probe->Membrane Permeability Reversible Non-Covalent Binding (ATP Pocket Affinity) Membrane->Reversible Intracellular Access Covalent Covalent Capture (SF + Lys/Tyr) Reversible->Covalent Proximity-Driven Reaction

Fig 1: Mechanistic pathway of 7H-purine-2-SF probes from cell entry to covalent kinase capture.

Experimental Workflows & Methodologies

To establish a robust, self-validating system, we recommend a two-tiered approach: a high-throughput in vitro permeability screen followed by a highly rigorous live-cell chemoproteomic assay.

Phase 1: High-Throughput Permeability Screening (PAMPA)

Before advancing to complex cellular models, Parallel Artificial Membrane Permeability Assays (PAMPA) provide a rapid, cell-free prediction of passive diffusion. Because SFs are highly stable in aqueous buffers [3], PAMPA accurately isolates the physicochemical permeability of the purine scaffold without confounding cellular efflux mechanisms.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the 7H-purine-2-sulfonyl fluoride probe in anhydrous DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4, final DMSO <1%).

  • Donor/Acceptor Setup: Add 300 µL of the probe solution to the donor compartment of a PAMPA sandwich plate. Add 200 µL of PBS to the acceptor compartment (pre-coated with a lipid-infused artificial membrane).

  • Incubation: Incubate the assembled plate at 37°C for 5 hours under gentle agitation.

  • Quantification: Carefully separate the compartments. Quantify the probe concentration in both wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state diffusion equation. A Papp​>1.0×10−6 cm/s indicates acceptable passive permeability for intracellular targeting.

Phase 2: Live-Cell Target Engagement via Competitive ABPP

To prove that the probe not only enters the cell but successfully engages its target in the presence of physiological ATP, Live-Cell Competitive ABPP is the gold standard [2]. By utilizing an alkyne-tagged 7H-purine-2-SF probe, researchers can perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) post-lysis to append fluorophores or biotin reporters.

Expert Insight on Causality: Why intact cells? If cells are lysed prior to probe incubation, the spatial organization of protein complexes is destroyed, and the probe does not have to cross the lipid bilayer. Performing the labeling in live cells ensures that only probes with true membrane permeability and the ability to outcompete 5 mM intracellular ATP will register a signal.

ABPP_Workflow Step1 1. Live Cell Incubation (Intact HEK293T/Jurkat) Step2 2. In-Cell Covalent Labeling (Probe crosses membrane) Step1->Step2 Step3 3. Cell Lysis & Denaturation (Quench reaction) Step2->Step3 Step4 4. CuAAC Click Chemistry (Attach Biotin/Fluorophore) Step3->Step4 Step5 5. Enrichment & LC-MS/MS (Quantify Target Engagement) Step4->Step5

Fig 2: Live-cell Activity-Based Protein Profiling (ABPP) workflow for covalent probe validation.

Step-by-Step Protocol:

  • Live-Cell Labeling: Culture HEK293T or Jurkat cells to 80% confluency. Treat the intact cells with the alkyne-tagged 7H-purine-2-SF probe (1–10 µM) or a DMSO control for 2 hours at 37°C.

    • Self-Validation Control: Pre-incubate a parallel well with a known reversible competitor (e.g., Dasatinib) for 30 minutes prior to probe addition to prove active-site specificity.

  • Harvest & Rapid Quench: Wash cells 3x with ice-cold PBS to remove extracellular probe. Lyse cells in RIPA buffer containing protease inhibitors. Crucial: Immediately boil the lysate with 1% SDS for 5 minutes. This denatures the proteins, preventing any unreacted intracellular probe from artificially labeling kinases post-lysis.

  • CuAAC Click Chemistry: Adjust protein concentration to 1–2 mg/mL. Add the click reagents: Azide-Fluorophore (e.g., TAMRA-azide) or Azide-PEG4-Biotin (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4​ (1 mM). Incubate for 1 hour at room temperature.

  • Analysis:

    • For Gel-Based ABPP: Resolve proteins via SDS-PAGE and visualize using in-gel fluorescence scanning.

    • For Chemoproteomics: Enrich biotinylated proteins using streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via label-free quantitative LC-MS/MS.

Data Presentation & Interpretation

When evaluating 7H-purine-2-sulfonyl fluoride probes, comparing cell-free permeability against lysate and live-cell engagement reveals the true viability of the compound. Table 1 illustrates a typical data matrix used to triage probe candidates.

Table 1: Quantitative Comparison of Permeability and Target Engagement

Probe VariantPAMPA Papp​ ( 10−6 cm/s)Lysate Kinase Capture (%)Live-Cell Kinase Capture (%)Viability Assessment
Probe A (Unmodified)8.598%85%Excellent. High permeability translates to strong live-cell engagement.
Probe B (Bulky Tag)0.295%5%Poor. Fails to cross the membrane despite high biochemical potency.
Probe C (Low Affinity)7.040%<1%Poor. Permeable, but fails to compete with intracellular ATP.
Probe D (SF-Hydrolyzed)6.50%0%Negative Control. Validates that capture is strictly covalent.

Data Interpretation Note: Probe B highlights a common pitfall; appending bulky fluorophores directly to the purine scaffold destroys passive permeability. This necessitates the use of minimal alkyne tags for live-cell crossing, followed by post-lysis click chemistry [2].

Trustworthiness & Assay Validation Standards

To ensure the scientific integrity of your findings, every cell permeability and engagement assay utilizing sulfonyl fluorides must include the following self-validating controls:

  • The "Dead Electrophile" Control: Synthesize an analog where the sulfonyl fluoride is replaced by a non-reactive sulfonate or sulfonamide. This proves that target capture is strictly dependent on covalent S(VI)-F reactivity [3].

  • Lysate vs. Live-Cell Ratio: Always run a parallel lysate labeling experiment. A probe that labels targets in lysate but fails in live cells definitively points to poor membrane permeability or rapid intracellular efflux.

  • Competition Profiling: Pre-treatment with established pan-kinase inhibitors (e.g., Staurosporine) should dose-dependently ablate the labeling signal of the 7H-purine-2-SF probe, confirming that the probe is engaging the functional ATP-binding pocket rather than non-specific surface nucleophiles.

References

  • Aatkar, A., Vuorinen, A., Longfield, O. E., Gilbert, K., Peltier-Heap, R., Wagner, C. D., Zappacosta, F., Rittinger, K., Chung, C.-W., House, D., Tomkinson, N. C. O., & Bush, J. T. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology, 18(9), 1926–1937.[Link]

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685.[Link]

  • Gilbert, K., Vuorinen, A., Aatkar, A., Pogány, P., Pettinger, J., Grant, E. K., Kirkpatrick, J. M., Rittinger, K., House, D., Burley, G. A., & Bush, J. T. (2022). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 285–295.[Link]

Application

Application Note: Spectroscopic Characterization of 7H-Purine-2-Sulfonyl Fluoride by NMR and IR Spectroscopy

Introduction: The Significance of 7H-Purine-2-Sulfonyl Fluoride in Modern Drug Discovery Purine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7H-Purine-2-Sulfonyl Fluoride in Modern Drug Discovery

Purine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1] The introduction of a sulfonyl fluoride (-SO₂F) group onto a purine core, creating 7H-purine-2-sulfonyl fluoride, generates a molecule of significant interest for covalent inhibitor development. The sulfonyl fluoride moiety is a privileged "warhead" in chemical biology, capable of forming stable covalent bonds with nucleophilic amino acid residues (such as tyrosine, serine, and lysine) in protein targets.[2][3][4] This unique reactivity, combined with the stability of sulfonyl fluorides under physiological conditions, makes them ideal for creating highly specific and potent therapeutic agents.[3][5]

Accurate and unambiguous structural confirmation of 7H-purine-2-sulfonyl fluoride is paramount before its application in screening and drug development pipelines. This application note provides a detailed guide to the characterization of this key building block using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven protocols and insights into spectral interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7H-purine-2-sulfonyl fluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive structural fingerprint.

Predicted NMR Spectral Data

While specific experimental data for 7H-purine-2-sulfonyl fluoride is not extensively published, we can predict the expected chemical shifts based on known data for related purine derivatives and aryl sulfonyl fluorides.[6][7][8]

Table 1: Predicted NMR Chemical Shifts for 7H-Purine-2-Sulfonyl Fluoride

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
H-6~8.9 - 9.2sDeshielded due to adjacent nitrogen atoms.
H-8~8.4 - 8.7sTypical chemical shift for this proton in the purine ring system.[7][8]
N-H~13.0 - 14.0br sBroad signal due to quadrupole broadening and potential exchange.
¹³C NMR
C-2~155 - 160(d, JCF)Carbon directly attached to the sulfonyl fluoride group. Expected to show coupling to fluorine.
C-4~150 - 155s
C-5~120 - 125s
C-6~145 - 150s
C-8~140 - 145s
¹⁹F NMR
-SO₂F +60 to +70sRelative to CFCl₃. Aryl sulfonyl fluorides typically resonate in this region.[6]

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The solvent used for analysis (e.g., DMSO-d₆) will influence the exact chemical shifts.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of 7H-purine-2-sulfonyl fluoride. The choice of a deuterated solvent is critical; DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and its high boiling point.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7H-purine-2-sulfonyl fluoride into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution. A well-shimmed instrument will show sharp, symmetrical peaks for the solvent.

    • Set the appropriate temperature for the experiment (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more).

    • Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Use a standard single-pulse experiment, often with proton decoupling.

    • Set the spectral width to cover the expected range for sulfonyl fluorides (e.g., +80 to +50 ppm).

    • Acquire a sufficient number of scans (typically 64-256 scans).

    • Process the data and reference the spectrum using an external standard or by referencing to a known fluorine-containing compound.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Structural Analysis Dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 Lock Lock & Shim Dissolve->Lock H1 ¹H Acquisition Lock->H1 C13 ¹³C {¹H} Acquisition H1->C13 F19 ¹⁹F {¹H} Acquisition C13->F19 FT Fourier Transform F19->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectra Phase->Reference Analysis Confirm Structure Reference->Analysis

Caption: General workflow for NMR analysis of 7H-purine-2-sulfonyl fluoride.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 7H-purine-2-sulfonyl fluoride, key vibrational modes for the sulfonyl fluoride group and the purine ring will be of primary interest.

Predicted FT-IR Absorption Bands

The following table summarizes the expected characteristic vibrational frequencies for 7H-purine-2-sulfonyl fluoride, based on data from similar purine and sulfonyl fluoride-containing compounds.[10][11][12][13]

Table 2: Predicted FT-IR Frequencies for 7H-Purine-2-Sulfonyl Fluoride

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
~3000 - 2800BroadN-H stretching
~1620 - 1550Medium-StrongC=N and C=C stretching (purine ring)
1420 - 1380 Strong Asymmetric SO₂ stretching
1220 - 1180 Strong Symmetric SO₂ stretching
~850 - 800MediumS-F stretching
~800 - 700MediumC-H out-of-plane bending

The two strong, distinct peaks for the asymmetric and symmetric SO₂ stretching are highly characteristic of the sulfonyl group and serve as a key diagnostic tool.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

The ATR technique is a simple and rapid method for obtaining FT-IR spectra of solid samples.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is turned on and has been allowed to stabilize.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental absorptions.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid 7H-purine-2-sulfonyl fluoride powder onto the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks corresponding to the key functional groups.

Visualization of Key Structural Features and Spectral Correlations

The following diagram illustrates the structure of 7H-purine-2-sulfonyl fluoride and highlights the key atoms and bonds that give rise to the characteristic NMR and IR signals.

Caption: Key structural features and their corresponding spectroscopic signals.

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR with FT-IR spectroscopy provides a robust and definitive method for the structural confirmation of 7H-purine-2-sulfonyl fluoride. The characteristic ¹⁹F NMR signal for the sulfonyl fluoride group, along with the specific proton and carbon environments of the purine ring, creates a unique spectroscopic signature. This is further corroborated by the strong, characteristic S=O stretching vibrations observed in the IR spectrum. These detailed protocols and the interpretation of the resulting spectral data ensure the high-quality characterization required for advancing this important molecule in drug discovery and chemical biology applications.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. (2023). Available at: [Link]

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Bruker. (n.d.). Available at: [Link] (Note: While the original link from the search result is broken, this reference points to a standard NMR solvent chart, which is relevant for the protocol).

  • Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. FULIR. (2001). Available at: [Link]

  • Krishnakumar, V., & Ramasamy, R. (2008). Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 8-17. Available at: [Link]

  • Thermoanalytical study of purine derivatives compounds. ResearchGate. (2004). Available at: [Link]

  • Thermoanalytical study of purine derivatives compounds. SciELO. (2004). Available at: [Link]

  • ¹H, ¹³C and ¹⁹F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate. (n.d.). Available at: [Link]

  • Thermoanalytical study of purine derivatives compounds. SciSpace. (2004). Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Publishing. (2025). Available at: [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. (2023). Available at: [Link]

  • View of Thermoanalytical study of purine derivatives compounds. Eclética Química. (2004). Available at: [Link]

  • ¹⁹Fluorine NMR. University of Ottawa. (n.d.). Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. (2021). Available at: [Link]

  • Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Publications. (2016). Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. (2023). Available at: [Link]

  • Development of Purine-Derived ¹⁸F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET. PMC. (2013). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve aqueous solubility of 7H-purine-2-sulfonyl fluoride

Welcome to the technical support center for 7H-purine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7H-purine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Given its chemical structure—a heterocyclic purine core combined with a reactive sulfonyl fluoride moiety—solubility and stability in aqueous media are critical hurdles for successful experimentation.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. The advice herein is grounded in fundamental principles of medicinal chemistry and formulation science, providing not just solutions, but the rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 7H-purine-2-sulfonyl fluoride.

Q1: My 7H-purine-2-sulfonyl fluoride won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: The observed low aqueous solubility is expected. The molecule's structure contains a large, relatively non-polar purine ring system. While the nitrogen atoms in the purine ring can be protonated, at neutral pH (7.4), the molecule is predominantly in its neutral, less soluble form.[1] The sulfonyl fluoride (-SO₂F) group is also hydrophobic, further contributing to poor water solubility. Most purine analogs are known to be relatively insoluble compounds.[2]

Q2: I need to prepare a stock solution. What is the recommended solvent?

A2: Always prepare your primary stock solution in a dry, water-miscible organic solvent.[3] The recommended starting solvents are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (anhydrous)

  • Isopropanol

Prepare a high-concentration stock (e.g., 10-100 mM) in one of these solvents. This stock can then be diluted into your aqueous experimental medium. This method ensures the compound is fully solvated in the organic phase before being dispersed in the aqueous buffer, which minimizes the risk of immediate precipitation.[3]

Q3: Is the sulfonyl fluoride group stable in aqueous solutions?

A3: The stability of aryl sulfonyl fluorides in aqueous buffers can be limited.[4] While sulfonyl fluorides are generally more resistant to hydrolysis than other sulfonyl halides (like chlorides), they can still degrade, especially at non-neutral pH or over extended periods.[5][6] Some studies indicate that substitutions on the aromatic ring can significantly increase stability.[4] It is highly recommended to prepare fresh aqueous working solutions for each experiment from a stable, anhydrous organic stock solution to ensure consistent results.[3]

Q4: What is a "targeted covalent inhibitor" and how does it relate to this compound?

A4: A targeted covalent inhibitor (TCI) is a type of drug that forms a stable, covalent bond with its target protein.[7][8] The sulfonyl fluoride group on your molecule is a reactive "warhead" that can form a covalent bond with nucleophilic amino acid residues (like lysine or tyrosine) on a target protein.[9][10] The purine portion of the molecule acts as the "guidance system," directing the warhead to the specific binding site.[7] Understanding this mechanism is crucial, as formulation choices must preserve the reactivity of the warhead while enabling the compound to reach its target.

Part 2: Troubleshooting & Solubilization Workflows

This section provides structured, step-by-step guidance for systematically improving the aqueous solubility of 7H-purine-2-sulfonyl fluoride.

Problem 1: Compound precipitates when my organic stock is added to the aqueous buffer.

This is the most common issue. The cause is that the final concentration of the compound exceeds its solubility limit in the final buffer composition. The solution is to find a buffer composition that can accommodate the required concentration.

This workflow guides you through a logical progression of techniques, from simplest to most complex, to identify an optimal formulation.

G cluster_0 Solubility Enhancement Workflow start Start: Compound Precipitates in Buffer ph_adjust Strategy 1: pH Adjustment (Protocol 1) start->ph_adjust Is pH modification experimentally tolerated? cosolvent Strategy 2: Co-solvent Screening (Protocol 2) ph_adjust->cosolvent No, or insufficient improvement success Success: Soluble Formulation Achieved ph_adjust->success Yes, solubility improved cyclodextrin Strategy 3: Cyclodextrin Complexation (Protocol 3) cosolvent->cyclodextrin No, or system is intolerant to organic solvents cosolvent->success Yes, solubility improved cyclodextrin->success Yes, solubility improved fail Consider Advanced Formulation (e.g., surfactants, liposomes) cyclodextrin->fail

Figure 1: Decision workflow for enhancing compound solubility.
Strategy 1: pH Adjustment

Causality: The purine ring system contains several nitrogen atoms that can be protonated in acidic conditions.[11] The protonated (ionized) form of a molecule is typically much more water-soluble than the neutral form.[1] By lowering the pH of the buffer, you can increase the proportion of the more soluble, protonated species.

  • Prepare a Series of Buffers: Create a set of buffers (e.g., citrate, phosphate, acetate) spanning a pH range from 3.0 to 7.4.

  • Prepare Supersaturated Slurries: Add an excess of solid 7H-purine-2-sulfonyl fluoride to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure undissolved solid is clearly visible.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid and Supernatant: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (like acetonitrile or methanol) and quantify the concentration using a calibrated HPLC-UV or LC-MS method.

  • Plot and Analyze: Plot the measured solubility (in µg/mL or µM) against the buffer pH.

Expected Outcome & Data Interpretation:

You should observe a significant increase in solubility as the pH decreases. This data will define the viable pH range for your experiments.

pH of BufferPredicted Protonation StateExpected Aqueous Solubility
3.0Mostly Protonated (Cationic)Highest
5.0Partially ProtonatedIntermediate
7.4Mostly NeutralLowest
Table 1: Predicted effect of pH on the solubility of 7H-purine-2-sulfonyl fluoride.

Trustworthiness Check: If solubility does not increase at lower pH, it may indicate that the pKa of the relevant nitrogen is very low, or that another property is dominating solubility. In this case, proceed to Strategy 2.

Strategy 2: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the environment more favorable for dissolving hydrophobic molecules like 7H-purine-2-sulfonyl fluoride.[14][15]

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

  • Prepare Co-solvent Mixtures: For each co-solvent, prepare a series of dilutions in your primary aqueous buffer (e.g., PBS pH 7.4). Typical ranges are 1%, 2%, 5%, and 10% (v/v).

  • Determine Maximum Solubility:

    • Take a known volume of each co-solvent/buffer mixture.

    • Add small, incremental amounts of your high-concentration organic stock solution (e.g., 100 mM in DMSO).

    • After each addition, vortex vigorously and visually inspect for precipitation or cloudiness against a dark background.

    • The highest concentration that remains clear after 1 hour is the approximate kinetic solubility.

  • Tabulate and Compare: Record the maximum achievable concentration for each co-solvent at each percentage.

Expected Outcome & Data Interpretation:

You will likely find that solubility increases with a higher percentage of co-solvent.[16] However, be mindful that high concentrations of organic solvents can be detrimental to biological systems (e.g., cell-based assays or enzyme kinetics).

Co-solvent1% (v/v)2% (v/v)5% (v/v)10% (v/v)
DMSO 5 µM15 µM50 µM>100 µM
PEG 400 8 µM25 µM70 µM>100 µM
Ethanol 2 µM8 µM30 µM85 µM
Table 2: Example screening data for maximum achievable concentration (µM) in co-solvent systems.

Trustworthiness Check: Always run a vehicle control (buffer + co-solvent, no compound) in your biological assay to ensure the co-solvent itself does not cause an effect. If solubility is still insufficient at tolerated co-solvent levels, proceed to Strategy 3.

Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your purine compound, forming a "host-guest" inclusion complex.[19][20] This complex has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[19][21]

Figure 2: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.
  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). HP-β-CD is highly soluble in water.

  • Add Compound: Add your concentrated organic stock solution of 7H-purine-2-sulfonyl fluoride dropwise into the vortexing HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir or rotate at room temperature for at least 1-2 hours to facilitate the formation of the inclusion complex. A brief sonication can sometimes accelerate this process.

  • Determine Solubility: Perform a serial dilution of this new stock solution into your final assay buffer to find the maximum concentration that remains clear. Quantify using HPLC as in Protocol 1.

Expected Outcome & Data Interpretation:

HP-β-CD can increase the solubility of hydrophobic compounds by several orders of magnitude. It is often the most effective method for compounds that are resistant to pH and co-solvent manipulation.

Trustworthiness Check: As with co-solvents, run a vehicle control with HP-β-CD alone to ensure it doesn't interfere with your assay. The cyclodextrin may slowly release the compound, so ensure pre-incubation times are consistent across experiments.

References

  • Cosolvent - Wikipedia . Wikipedia. Available at: [Link]

  • Narvaez, A. J., et al. (2022). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions . RSC Medicinal Chemistry. Available at: [Link]

  • Cohen, R. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. Available at: [Link]

  • Butreddy, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Pharmaceutics. Available at: [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs . Pharmaceutical Development and Technology. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory . Available at: [Link]

  • Wang, X., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin . Polymers. Available at: [Link]

  • Loftsson, T., et al. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels . Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. Mechanism for cyclodextrin-enhanced solubility of poorly soluble drugs... . Available at: [Link]

  • Am Ende, C. W., et al. (2023). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source . ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Sun, F., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere.
  • ResearchGate. (2024). (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source.
  • Pound, S. M., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media . Chemical Science. Available at: [Link]

  • Parker, C. G., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Trends in Pharmacological Sciences.
  • Guryev, E. L., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds . Molecules. Available at: [Link]

  • ACS Publications. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry . Molecular Pharmaceutics. Available at: [Link]

  • Worrell, B. T., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides . Organic Letters. Available at: [Link]

  • Perlovich, G. L., et al. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . Pharmaceutics. Available at: [Link]

  • Li, S., et al. (2023). Advances in the construction of diverse SuFEx linkers.
  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design . Available at: [Link]

  • He, H., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment . Journal of Hematology & Oncology. Available at: [Link]

  • Rosemeyer, H. (2004). Product Class 17: Purines. Science of Synthesis.
  • Wierzchowski, J., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules.
  • WuXi RCS. (2024). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Diasio, R. B., et al. Purine Analogs . Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • ACS Publications. (2002). Intrinsic Acid−Base Properties of Purine Derivatives in Aqueous Solution and Comparison of the Acidifying Effects of Platinum(II) Coordinated to N1 or N7 . Inorganic Chemistry. Available at: [Link]

  • Drug Hunter. (2022).
  • RSC Publishing. (2024). Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. RSC Chemical Biology.
  • Frenkel, Y. V., et al. (2005). Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability. Journal of Medicinal Chemistry.
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs . Available at: [Link]

  • Votano, J. R., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.

Sources

Optimization

preventing hydrolysis of 7H-purine-2-sulfonyl fluoride in biological buffers

A Guide to Preventing Hydrolysis in Biological Buffers Welcome to the technical support center for 7H-purine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis in Biological Buffers

Welcome to the technical support center for 7H-purine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reactive probe in their experiments. As a Senior Application Scientist, my goal is to provide you with the technical insights and field-proven protocols necessary to ensure the stability and efficacy of your compound, helping you navigate the primary challenge of hydrolysis in aqueous environments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 7H-purine-2-sulfonyl fluoride.

Q1: I'm observing a rapid loss of my 7H-purine-2-sulfonyl fluoride activity in my assay. What is the likely cause?

The most probable cause is the hydrolysis of the sulfonyl fluoride (-SO₂F) moiety. Sulfonyl fluorides are electrophilic "warheads" designed to react with nucleophilic amino acid residues on proteins, such as serine, lysine, or tyrosine.[1][2] However, in an aqueous buffer, water molecules or hydroxide ions can also act as nucleophiles, attacking the electrophilic sulfur atom. This reaction, known as hydrolysis, converts the reactive sulfonyl fluoride into a non-reactive sulfonic acid (-SO₃H), rendering your compound inactive.[3] The rate of this degradation is highly dependent on the pH and composition of your buffer system.[4][5]

Q2: How does pH affect the stability of my compound?

The hydrolysis of sulfonyl fluorides is significantly accelerated at neutral and basic pH levels.[1][5] For instance, the commonly used probe phenylmethylsulfonyl fluoride (PMSF) has a half-life of only 35 minutes at pH 8, which decreases further as the pH rises.[5] This is because the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), increases with pH. Therefore, running experiments at the lowest pH that your biological system can tolerate is a key strategy for preserving your compound's integrity.

Q3: Are certain common biological buffers more detrimental to sulfonyl fluoride stability than others?

Yes, the choice of buffer is critical. Buffers containing nucleophilic functional groups can directly react with and degrade your compound.

  • Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is nucleophilic and can accelerate the degradation of sulfonyl fluorides.[6]

  • Buffers to Use with Caution: Phosphate-buffered saline (PBS) is widely used but can accelerate hydrolysis compared to other buffers like HEPES.[7][8] It can also precipitate with divalent cations like Ca²⁺ or Mg²⁺, which may be present in your assay.[9]

  • Recommended Buffers: Zwitterionic "Good's buffers" are generally preferred as they are designed for biological compatibility and tend to be less interactive.[10][11] HEPES , MES , and PIPES are excellent choices. Studies have shown that the hydrolytic stability of sulfonyl fluorides can be up to two-fold greater in HEPES compared to PBS at the same pH.[7][8]

Q4: What is the best practice for preparing and storing stock solutions of 7H-purine-2-sulfonyl fluoride?

To minimize premature hydrolysis, stock solutions must be prepared and stored under anhydrous (water-free) conditions.

  • Solvent Choice: Use a high-quality, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Preparation: Prepare the stock solution at a high concentration (e.g., 10-100 mM).

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric water. Store these aliquots at -80°C.

  • Usage: When ready to perform an experiment, thaw a single aliquot and dilute it into your final aqueous buffer immediately before adding it to your assay. It is crucial to use cold buffer for dilution to slow the initial rate of hydrolysis.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments.

Problem 1: Complete or Significant Loss of Covalent Labeling or Inhibition
  • Possible Cause: The compound has fully or mostly hydrolyzed before it can react with its protein target.

  • Troubleshooting Workflow:

Caption: Experimental workflow for assessing compound stability.

Section 4: Reference Data
Table 1: Compatibility of Common Biological Buffers with Sulfonyl Fluorides
BufferpKa (at 25°C)Useful pH RangeCompatibility with 7H-Purine-2-Sulfonyl FluorideNotes
MES 6.105.5 - 6.7Highly Recommended Excellent choice for experiments at acidic to neutral pH. Non-nucleophilic. [12]
PIPES 6.766.1 - 7.5Highly Recommended Zwitterionic buffer, minimal interaction with biological systems. [12]
HEPES 7.486.8 - 8.2Recommended Demonstrates better compound stability than PBS. [7][8][13]A good default choice for physiological pH.
Phosphate (PBS) 7.205.8 - 8.0Use with Caution Can accelerate hydrolysis compared to HEPES. May precipitate with divalent cations. [8][9][13]
Tris 8.067.0 - 9.0Not Recommended Contains a reactive primary amine that can directly degrade the compound. [6][13]
Bicarbonate 10.339.2 - 10.8Not Recommended Creates a basic environment that will lead to extremely rapid hydrolysis. [6]
Acetate 4.763.6 - 5.6Recommended (System Dependent) Provides high stability due to acidic pH, but may not be compatible with all biological systems. [13]
Section 5: References
  • Pellegrino, J., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry.

  • Moss, W. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers.

  • Powers, A. S., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science.

  • Nathani, R. I., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • An, S., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.

  • Laudadio, G., et al. (2020). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides. Organic Letters.

  • Chen, Y., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.

  • Mahmoud, E. R., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals.

  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences Blog.

  • Nathani, R. I., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • Gatiat, M., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules.

  • Narayanan, A., & Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews.

  • MSE Supplies. (2025). The Role of Buffers in Biological and Chemical Experiments. MSE Supplies.

  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.

  • Gore, M. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology.

  • Enamine. (2025). Sulfonyl Fluorides. Enamine Store.

  • Chudasama, V., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.

  • Ellis, K. J., & Morrison, J. F. (2019). Universal buffers for use in biochemistry and biophysical experiments. Current Protocols in Protein Science.

  • Grimster, N. P., et al. (2016). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society.

  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions. Promega.

  • ChemTalk. (2023). Biological Buffers. ChemTalk.

  • Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). Buffer Reference Center. Sigma-Aldrich.

  • Yu, Q., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Beilstein Journal of Organic Chemistry.

  • Gore, M. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology.

  • Laudadio, G., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering.

  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

  • Interchim. (n.d.). Buffering agents and Buffers. Interchim.

  • MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents. MP Biomedicals.

  • ResearchGate. (n.d.). Sulfonyl fluoride containing DcpS probes for targeting noncatalytic... [Diagram]. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7H-Purine-2-Sulfonyl Fluoride Probes

Welcome to the Advanced Applications Support Center. As chemical biology increasingly relies on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, purine-based sulfonyl fluorides—such as 7H-purine-2-sulfonyl fluoride—have b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As chemical biology increasingly relies on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, purine-based sulfonyl fluorides—such as 7H-purine-2-sulfonyl fluoride—have become powerful tools for profiling kinases, nucleotidases, and other ATP-binding proteins[1][2].

However, the intrinsic electrophilicity of the sulfonyl fluoride (SF) warhead can lead to problematic off-target labeling. This guide is engineered to help you systematically diagnose, troubleshoot, and eliminate off-target noise by leveraging the fundamental kinetics and thermodynamics of SuFEx chemistry.

Diagnostic Workflow for Off-Target Labeling

Before altering your probe design, it is critical to determine whether your background signal is driven by scaffold promiscuity (the purine core binding to unintended ATP-pockets) or warhead hyper-reactivity (bimolecular collisions with highly abundant surface nucleophiles).

SuFEx_Troubleshooting Start High Background / Off-Target Labeling Detected CheckConc Is probe concentration > 1 µM? Start->CheckConc ActionConc Titrate probe to 0.1 - 1.0 µM to leverage proximity-driven kinetics over baseline reactivity. CheckConc->ActionConc Yes CheckTime Is incubation time > 2 hours? CheckConc->CheckTime No ActionTime Reduce to 30-60 mins. SuFEx on-target labeling is typically rapid. CheckTime->ActionTime Yes CheckComp Does parent purine block the signal? CheckTime->CheckComp No ActionComp Signal is non-specific electrophilic noise. Redesign warhead sterics. CheckComp->ActionComp No Valid On-Target Signal Confirmed (Competable & Fast) CheckComp->Valid Yes

Diagnostic workflow for mitigating off-target SuFEx probe labeling.

Frequently Asked Questions & Troubleshooting

Q: Why am I seeing a high background smear on my in-gel fluorescence or Western blot when using 7H-purine-2-sulfonyl fluoride? A: This is a classic symptom of concentration-dependent warhead hyper-reactivity. SuFEx labeling is designed to be a proximity-enabled reaction; when the purine scaffold binds its target, the local concentration of the SF warhead relative to the active-site nucleophile skyrockets, lowering the activation energy[2][3]. However, sulfonyl fluorides possess a baseline electrophilicity. If your probe concentration exceeds 1–5 µM, bimolecular collision kinetics begin to outcompete proximity-driven kinetics, leading to non-specific labeling of hyper-reactive surface lysines and tyrosines on highly abundant proteins (e.g., albumin, tubulin)[1]. Action: Titrate your probe down to the 100 nM – 1 µM range.

Q: My mass spectrometry data shows probe adducts on Cysteine and Serine residues. I thought SuFEx strictly targets Lys, Tyr, and His. Is this off-target? A: Yes, and it is likely a transient artifact. While sulfonyl fluorides react rapidly with Cysteine and Serine, the resulting adducts are hydrolytically unstable under physiological conditions[1][3]. In contrast, reactions with the side chains of Histidine, Lysine, and Tyrosine form highly stable covalent linkages[3]. If you are observing Cys/Ser adducts, your sample preparation may lack sufficient washing steps, or the pH during lysis/quenching was too low to allow for the natural hydrolysis of these unstable off-target linkages.

Q: Can my choice of lysis buffer cause off-target labeling or quench my probe? A: Absolutely. Sulfonyl fluorides are susceptible to nucleophilic attack. Using buffers containing primary amines (like Tris) can lead to slow quenching of the SuFEx warhead. This reduces the effective concentration of the probe, forcing you to use higher initial concentrations, which ironically increases collision-driven off-target noise. Action: Always use non-nucleophilic buffers like HEPES or PBS. Additionally, because SuFEx labeling of Tyrosine and Lysine requires the unprotonated (nucleophilic) form, carefully control your pH. A pH of 7.4–7.6 is optimal; pushing the pH above 8.0 will exponentially increase off-target reactions with surface lysines[3].

Q: If assay optimization fails to reduce background, how should I structurally modify the 7H-purine-2-sulfonyl fluoride? A: If the baseline electrophilicity is too high, you must adjust the electronic or steric properties of the warhead. You can attenuate reactivity by adding electron-donating groups to the purine ring, or by switching the warhead from a sulfonyl fluoride (–SO₂F) to a fluorosulfate (–OSO₂F), which is generally more stable and less reactive toward off-target nucleophiles[1]. Alternatively, altering the steric bulk around the 2-position of the purine can restrict the warhead from accessing solvent-exposed off-target lysines while still allowing reaction within the confined geometry of the target's ATP-binding pocket[2].

Quantitative Data: SuFEx Adduct Stability & Reactivity

To effectively troubleshoot mass spectrometry proteomics data, you must understand the thermodynamic stability of the adducts your probe forms. Use the table below to distinguish between stable off-target noise and transient artifacts.

Target Amino AcidRelative SuFEx Reaction RateAdduct Stability (Physiological pH)Role in Off-Target Background
Lysine (Lys) ModerateHighly StablePrimary source of stable off-target noise on abundant proteins[1].
Tyrosine (Tyr) Moderate to HighHighly StableCommon off-target site if surface-exposed and deprotonated[3].
Histidine (His) Low to ModerateStableRare off-target; requires a specific microenvironment for activation[2].
Cysteine (Cys) Very HighUnstable (Hydrolyzes)Transient off-target; usually lost during sample prep/washing[1][3].
Serine (Ser) LowUnstableNegligible contribution to stable background[3].

Self-Validating Experimental Protocol: Competitive Target Profiling

To definitively isolate true proximity-driven on-target engagement from collision-driven off-target noise, you must employ a competitive chemoproteomic workflow. This protocol is self-validating : any fluorescent band or MS peak that is not outcompeted by the parent ligand is definitively diagnosed as structurally independent, electrophile-driven noise.

Step 1: Lysate Preparation & Normalization
  • Lyse cells in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors). Do not use Tris or DTT at this stage.

  • Centrifuge at 20,000 × g for 15 minutes at 4°C to clear insoluble debris.

  • Normalize protein concentration to exactly 2.0 mg/mL using a BCA assay. Consistent protein concentration is critical to maintaining a fixed probe-to-protein stoichiometric ratio.

Step 2: Competitor Pre-Incubation (The Validation Step)
  • Divide the normalized lysate into two equal aliquots: "Vehicle Control" and "Competitor" .

  • To the Competitor aliquot, add 100 µM of the non-reactive parent purine compound (or a known pan-kinase inhibitor like staurosporine). Add an equivalent volume of DMSO to the Vehicle Control.

  • Incubate both aliquots for 30 minutes at room temperature to allow the competitor to reach equilibrium binding in the target ATP pockets.

Step 3: Time-Controlled Probe Labeling
  • Add 1.0 µM of the 7H-purine-2-sulfonyl fluoride probe to both aliquots.

  • Incubate for exactly 60 minutes at room temperature. Causality: Restricting the time to 60 minutes ensures that rapid, proximity-driven on-target reactions dominate, while slow, bimolecular off-target reactions are minimized.

Step 4: Quenching and Click Chemistry (If Applicable)
  • Quench the unreacted sulfonyl fluoride warhead by adding 10 mM DTT and incubating for 10 minutes.

  • Optional: If your probe contains an alkyne handle, perform CuAAC (Click chemistry) to attach a fluorophore (e.g., TAMRA-azide) or biotin-azide for visualization/enrichment.

Step 5: Analysis & Interpretation
  • Resolve the samples via SDS-PAGE.

  • Interpretation:

    • Bands present in the Vehicle arm but absent/reduced in the Competitor arm represent validated on-target engagement .

    • Bands present equally in both arms represent off-target noise driven purely by the hyper-reactivity of the sulfonyl fluoride warhead against abundant proteins.

References

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science Source: Royal Society of Chemistry (RSC) URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: American Chemical Society (ACS) URL:[Link]

  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing SuFEx Reactions for 7H-Purine-2-Sulfonyl Fluoride

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, focusing on the unique challenges and optimization strategies for reactions involving 7H-purine-2-sulfonyl fluoride. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, focusing on the unique challenges and optimization strategies for reactions involving 7H-purine-2-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of SuFEx to forge novel molecular connections with purine scaffolds, a cornerstone in medicinal chemistry.[1]

Purine sulfonyl fluorides are invaluable electrophiles, yet their reactivity profile, particularly that of heteroaromatic systems, presents distinct challenges compared to their simpler aryl counterparts.[2][3] This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize reaction times, and achieve high-yield outcomes.

Logical Workflow for SuFEx with 7H-Purine-2-Sulfonyl Fluoride

The following diagram outlines the essential steps and considerations for a successful SuFEx reaction, from reactant preparation to product analysis.

SuFEx_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Work-up & Analysis A Synthesize & Purify 7H-Purine-2-Sulfonyl Fluoride B Select & Prepare Nucleophile (e.g., Phenol, Amine) C Ensure Anhydrous Conditions (Solvent, Glassware) D Choose Catalyst System (e.g., BTMG/HMDS, DBU) C->D Proceed to Reaction E Assemble Reaction Under Inert Atmosphere F Monitor Progress (TLC, LC-MS) G Quench & Work-up (e.g., Acidic Wash) F->G Upon Completion H Purify Product (Column Chromatography) I Characterize Product (NMR, MS)

Caption: General workflow for SuFEx reactions involving 7H-purine-2-sulfonyl fluoride.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with purine sulfonyl fluorides, providing causal explanations and actionable solutions.

Q1: My SuFEx reaction with 7H-purine-2-sulfonyl fluoride is extremely slow or stalling. What is the primary cause and how can I accelerate it?

A1: The reduced reactivity is inherent to many heteroaromatic sulfonyl fluorides. The electron-deficient nature of the purine ring system can decrease the electrophilicity of the sulfur(VI) center, making it less susceptible to nucleophilic attack compared to simple arylsulfonyl fluorides.[2] Furthermore, the nucleophile's reactivity plays a crucial role. To overcome this, a carefully selected, highly active catalyst system is paramount.

Troubleshooting Steps & Optimization:

  • Adopt an "Accelerated SuFEx" (ASCC) Protocol: For challenging substrates like heteroaromatic sulfonyl fluorides, the synergistic BTMG-HMDS catalytic system is highly recommended.[2][4]

    • Causality: The sterically hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), is a superb SuFEx catalyst that effectively activates the alcohol or phenol nucleophile.[4][5] Hexamethyldisilazane (HMDS) works in concert by trapping the fluoride byproduct as stable trimethylsilyl fluoride (Me₃Si-F), preventing catalyst deactivation by HF and driving the reaction forward.[4] This combination dramatically reduces reaction times from many hours to mere minutes, even with low catalyst loadings (1-5 mol%).[2][4]

  • Optimize Your Catalyst Choice: If not using the ASCC method, the choice of base is critical. Catalyst efficiency generally follows the order of basicity: Phosphazenes > Guanidines > Amidines > Amines.[5]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A common and effective organosuperbase for SuFEx. However, for sluggish reactions, it may require higher catalyst loadings (10–30 mol%) and elevated temperatures.[5]

    • BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine): A stronger base that can facilitate reactions with challenging substrates at lower loadings (1–10 mol%) compared to DBU.[5]

    • Cesium Carbonate (Cs₂CO₃): Particularly effective for activating phenol nucleophiles through phenolate formation, often providing excellent yields at room temperature.[6]

  • Increase Nucleophilicity:

    • Silylation: Converting phenols to their corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers can significantly enhance reactivity, especially when using catalysts like DBU.[7] This is the "classic" SuFEx approach. The ASCC protocol advantageously circumvents this pre-functionalization step by working directly with alcohols.[4]

    • Nucleophile Choice: Electron-rich phenols will react faster than electron-deficient ones. Reactions with aliphatic alcohols are generally more challenging and may require higher catalyst loadings (e.g., 20 mol% BTMG) and longer reaction times.[2][4]

  • Adjust Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate. However, monitor the reaction closely, as prolonged heating can lead to decomposition of the purine sulfonyl fluoride, especially in the presence of a strong base.[7][8]

Catalyst System Typical Loading Key Advantages & Use Case Reference
BTMG / HMDS 1-5 mol% (phenols) 20 mol% (alcohols)Fastest rates (minutes) ; ideal for challenging substrates like purines; avoids pre-silylation.[2][4]
DBU 10-30 mol%Good general-purpose catalyst, widely used with silyl ether nucleophiles.[5]
BEMP 1-10 mol%More active than DBU; effective for difficult substrate combinations.[5]
Cs₂CO₃ ~1.1 equivalentsExcellent for activating phenol nucleophiles directly.[6]
Q2: I'm observing decomposition of my 7H-purine-2-sulfonyl fluoride starting material during the reaction. How can I improve its stability?

A2: Heteroaromatic sulfonyl fluorides can exhibit limited stability, particularly under strongly basic or aqueous conditions. [3] While the S-F bond is famously robust, the purine ring itself can be susceptible to degradation. Hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid is a primary concern if water is present.

Troubleshooting Steps & Optimization:

  • Ensure Strictly Anhydrous Conditions:

    • Causality: Trace amounts of water can react with the sulfonyl fluoride, especially when activated by a base, leading to non-productive hydrolysis.

    • Action: Use freshly distilled, anhydrous solvents (e.g., acetonitrile). Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).

  • Minimize Catalyst Loading and Reaction Time:

    • Causality: Strong organic superbases can potentially interact with the purine core, leading to side reactions or degradation over extended periods.[5]

    • Action: Use the minimum catalyst loading required for efficient conversion. The ASCC method is highly beneficial here, as its rapid kinetics (often complete in <30 minutes) minimizes the exposure of the substrate to basic conditions.[2][4]

  • Consider Catalyst Choice:

    • Action: If decomposition is severe with a very strong base like BEMP, consider switching to DBU or the BTMG/HMDS system, which often provides a cleaner reaction profile due to its high efficiency at low loadings.[5]

Q3: What is the best way to monitor the progress of my SuFEx reaction?

A3: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods. [5][7]

Best Practices:

  • TLC Monitoring:

    • Co-spotting: Always run a "co-spot" lane on your TLC plate, where you spot your starting material directly on top of the reaction mixture spot. This is crucial for distinguishing the product from the starting material, especially if they have similar Rf values.

    • Visualization: Use a combination of UV light (254 nm) for visualization and a chemical stain (e.g., potassium permanganate) if your compounds are not UV-active.

  • LC-MS Analysis:

    • Confirmation: LC-MS is invaluable for confirming the consumption of starting materials and the formation of the product by checking for the expected mass-to-charge ratio (m/z). This provides unambiguous confirmation of a successful reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common SuFEx reaction issues.

Troubleshooting_Tree start_node start_node problem_node problem_node solution_node solution_node check_node check_node start Reaction Start check1 Monitor at 30 min (TLC / LC-MS) start->check1 problem1 Low or No Conversion check1->problem1 No problem2 Decomposition Observed check1->problem2 Side Products complete Reaction Complete Proceed to Work-up check1->complete Yes check2 Using ASCC (BTMG/HMDS)? problem1->check2 solution2a Ensure Strictly Anhydrous Conditions problem2->solution2a solution1b Increase Catalyst Loading or Switch to Stronger Base (BEMP) check2->solution1b No solution1c Gently Heat Reaction (40-60 °C) check2->solution1c Yes solution1a Switch to ASCC Protocol (1-5 mol% BTMG, 1.5 eq HMDS) solution1b->solution1a If still slow solution2b Reduce Catalyst Loading & Reaction Time solution2a->solution2b

Caption: A decision tree for troubleshooting common SuFEx reaction problems.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7H-Purine-2-Sulfonyl Fluoride

The synthesis of heteroaromatic sulfonyl fluorides can be challenging due to the instability of the corresponding sulfonyl chloride intermediates.[3][9] A reliable method involves the conversion from a more stable precursor like a sulfonamide or a thiol.

Example Route from Sulfonamide: [10][11] This is a representative protocol and may require optimization.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 7H-purine-2-sulfonamide (1.0 equiv), pyrylium tetrafluoroborate (Pyry-BF₄, 1.5 equiv), magnesium chloride (MgCl₂, 1.5 equiv), and potassium fluoride (KF, 6.0 equiv).

  • Reaction: Add anhydrous acetonitrile and heat the mixture to 60 °C for 2 hours.

  • Hydrolysis: Cool the reaction to room temperature, add water, and stir vigorously for 1 hour to hydrolyze any remaining activating agent.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure 7H-purine-2-sulfonyl fluoride. Characterize thoroughly by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 2: Accelerated SuFEx (ASCC) with a Phenol Nucleophile

This protocol is highly recommended for its speed and efficiency with 7H-purine-2-sulfonyl fluoride.[2][4]

  • Setup: To a flame-dried vial under an argon atmosphere, add the phenol nucleophile (1.0 equiv), 7H-purine-2-sulfonyl fluoride (1.1 equiv), and anhydrous acetonitrile.

  • Add Reagents: Add hexamethyldisilazane (HMDS, 1.5 equiv) followed by 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1-5 mol%).

  • Reaction: Stir the reaction at room temperature. Monitor progress every 5-10 minutes by TLC or LC-MS. The reaction is often complete within 30 minutes.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the volatile solvent, excess HMDS, and BTMG.

  • Purification: The crude product is often of high purity. If necessary, purify further by silica gel column chromatography.

Protocol 3: Classic SuFEx using DBU with a Silyl Ether Nucleophile
  • Setup: To a flame-dried vial under an argon atmosphere, add the aryl silyl ether nucleophile (1.0 equiv) and 7H-purine-2-sulfonyl fluoride (1.2 equiv). Dissolve in anhydrous acetonitrile.

  • Add Catalyst: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10-30 mol%).

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C as needed. Monitor the reaction over several hours by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) to neutralize and remove the DBU catalyst. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

References

  • Title: Synthesis of dendrimers using SuFEx and CuAAC click reactions. Reaction conditions - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC Source: National Institutes of Health URL: [Link]

  • Title: Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory Source: ChemRxiv URL: [Link]

  • Title: Sulfur fluoride exchange - PMC Source: National Institutes of Health URL: [Link]

  • Title: SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis Source: ACS Publications URL: [Link]

  • Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Merck Millipore URL: [Link]

  • Title: Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC Source: National Institutes of Health URL: [Link]

  • Title: SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins Source: The Royal Society of Chemistry URL: [Link]

  • Title: Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions Source: ChemRxiv URL: [Link]

  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC Source: National Institutes of Health URL: [Link]

  • Title: SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ResearchGate URL: [Link]

  • Title: Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions Source: PubMed URL: [Link]

  • Title: Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Catalytic cycle of Cu(II)/Cu(0) towards the synthesis of purine‐fused heterocycles. Source: ResearchGate URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: Scilit URL: [Link]

  • Title: Synthesis of Sulfonyl Fluorides from Sulfonamides Source: Wiley Online Library URL: [Link]

  • Title: Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some Purinesulfonyl Fluorides Source: ACS Publications URL: [Link]

  • Title: Synthesis of Sulfonyl Fluorides from Sulfonamides | View Source: MPG.PuRe URL: [Link]

  • Title: Product Class 17: Purines Source: Science of Synthesis URL: [Link]

  • Title: Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI URL: [Link]

Sources

Troubleshooting

resolving mass spectrometry ionization issues for purine-2-sulfonyl fluoride adducts

A Guide to Resolving Mass Spectrometry Ionization Issues Welcome to the technical support center for the analysis of purine-2-sulfonyl fluoride adducts. As a Senior Application Scientist, I understand the unique and ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Mass Spectrometry Ionization Issues

Welcome to the technical support center for the analysis of purine-2-sulfonyl fluoride adducts. As a Senior Application Scientist, I understand the unique and often frustrating challenges that arise when working with these reactive molecules. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and resolve common ionization issues, ensuring the integrity and success of your mass spectrometry experiments.

The covalent modification of proteins and nucleic acids by sulfonyl fluorides is a cornerstone of modern chemical biology and drug discovery.[1] Purine-2-sulfonyl fluorides, in particular, are powerful tools for probing the function of purine-binding proteins. However, their analysis by mass spectrometry is far from trivial. The combination of a basic purine heterocycle, prone to protonation, and a highly reactive sulfonyl fluoride warhead creates a molecule with complex ionization behavior and potential instability.

This resource is structured to help you diagnose problems systematically, from sample preparation to data interpretation.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the MS analysis of purine-2-sulfonyl fluoride adducts.

Q1: I'm not seeing my adduct's molecular ion. What is the most common reason?

A1: The most frequent culprits are adduct instability and inefficient ionization. Sulfonyl fluorides can be susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH.[2][3] This can lead to the degradation of your compound before it even reaches the mass spectrometer. Additionally, the ionization efficiency of the adduct may be low under the current source conditions. It is also possible that the adduct is fragmenting in the ion source before detection.

Q2: Should I use positive or negative ion mode for my analysis?

A2: For purine-2-sulfonyl fluoride adducts, positive ion mode Electrospray Ionization (ESI+) is typically the best starting point . The purine core contains multiple basic nitrogen atoms that are readily protonated, leading to a strong [M+H]⁺ signal.[4] While sulfonyl groups can be analyzed in negative ion mode, the high proton affinity of the purine moiety usually makes positive mode more sensitive for the intact adduct.

Q3: My spectra show many unexpected peaks and a high baseline. What's causing this?

A3: This often points to issues with sample purity or the formation of non-covalent adducts in the ESI source. High concentrations of salts (e.g., from buffers like PBS) can lead to the formation of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which complicates spectra and can suppress the desired [M+H]⁺ signal.[5] A high baseline may also indicate sample contamination or in-source fragmentation.

Q4: How stable are my purine-2-sulfonyl fluoride adducts in typical LC-MS solvents?

A4: Stability is a significant concern. The sulfonyl fluoride group is an electrophile that can hydrolyze to the corresponding sulfonic acid, especially under basic or strongly acidic conditions.[6] The half-life of a sulfonyl fluoride in an aqueous solution at pH 7.0 can be around 110 minutes, but this drops significantly as the pH increases.[2] It is crucial to prepare fresh solutions and minimize the time the adduct spends in aqueous mobile phases, especially those with pH > 7.

Q5: I see a peak corresponding to the mass of my target protein/peptide, but no mass shift for the adduct. Why?

A5: This indicates that either the covalent modification reaction did not occur efficiently, or the adduct is fragmenting during the ionization process, leading to the loss of the purine-sulfonyl fluoride moiety. This "neutral loss" is a common phenomenon with labile post-translational modifications.[7] You may need to use gentler ionization conditions (lower source temperatures, lower collision energy) to observe the intact modified species.

Troubleshooting Guide: A Systematic Approach

When confronted with ionization problems, a systematic workflow is essential. This guide provides a step-by-step approach to diagnosing and solving issues.

Workflow for Troubleshooting Ionization Issues

The following diagram outlines a logical workflow for troubleshooting common problems encountered with purine-2-sulfonyl fluoride adducts.

Troubleshooting_Workflow Start Problem: Poor or No Signal for Adduct Ion CheckSample Step 1: Verify Sample Integrity Start->CheckSample CheckMS Step 2: Optimize MS Source Parameters CheckSample->CheckMS Sample OK sub_sample1 Is the adduct stable? (Check pH, age of solution) CheckSample->sub_sample1 sub_sample2 Is the sample clean? (Salts, detergents) CheckSample->sub_sample2 CheckChromo Step 3: Evaluate Chromatography CheckMS->CheckChromo MS Parameters Optimized sub_ms1 Ionization Mode (ESI+)? CheckMS->sub_ms1 sub_ms2 Source Temperature? CheckMS->sub_ms2 sub_ms3 Cone/Fragmentor Voltage? CheckMS->sub_ms3 DataAnalysis Step 4: Advanced Data Interrogation CheckChromo->DataAnalysis Chromatography OK sub_chromo1 Is the peak shape good? CheckChromo->sub_chromo1 sub_chromo2 Mobile phase compatibility? CheckChromo->sub_chromo2 sub_data1 Look for neutral loss / common fragments DataAnalysis->sub_data1 sub_data2 Check for Na+/K+ adducts DataAnalysis->sub_data2 Solution Resolution Achieved DataAnalysis->Solution Adduct Identified Fragmentation_Pathways Adduct [Purine-SO2F-Linker-Target + H]+ ProtonatedPurine Protonated Purine Fragment Adduct->ProtonatedPurine Fragmentation at Linker (Common in MS/MS) Target Unmodified Target + H+ Adduct->Target Neutral Loss of Purine-SO2F (In-source or MS/MS) SO2Loss [Purine-F-Linker-Target + H]+ Adduct->SO2Loss Loss of SO2 (Possible fragmentation)

Sources

Optimization

Technical Support Center: Ensuring the Stability of 7H-Purine-2-Sulfonyl Fluoride in DMSO Stock Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-purine-2-sulfonyl fluoride and other reactive electrophiles. This guide provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-purine-2-sulfonyl fluoride and other reactive electrophiles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of compound degradation in dimethyl sulfoxide (DMSO) stock solutions. Our goal is to equip you with the knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Investigating Loss of Compound Activity

It is not uncommon for researchers to observe a decline in the efficacy of their 7H-purine-2-sulfonyl fluoride stock solutions over time. This section is designed to help you diagnose and address this issue.

Common Observation: My 7H-purine-2-sulfonyl fluoride stock solution in DMSO is losing activity.

If you are experiencing a diminished or complete loss of activity with your compound, the primary suspect is the degradation of the sulfonyl fluoride moiety. This functional group is an electrophilic "warhead" crucial for covalent modification of target proteins.[1][2] Its degradation leads to a non-functional molecule, rendering your stock solution ineffective.

Root Cause Analysis: Unmasking the Culprit

The most probable cause of 7H-purine-2-sulfonyl fluoride degradation in DMSO is hydrolysis .[3][4][5][6] The sulfonyl fluoride group (-SO₂F) is susceptible to nucleophilic attack by water, which leads to the formation of the corresponding sulfonic acid (-SO₃H). This sulfonic acid derivative is typically inactive as a covalent inhibitor.

Why is this happening in my DMSO stock?

While DMSO itself is a polar aprotic solvent and generally a good choice for dissolving a wide range of compounds, it possesses a critical property that is often overlooked: it is highly hygroscopic .[7][8][9][10] This means that DMSO readily absorbs moisture from the atmosphere. Even a brief exposure to ambient air can introduce a significant amount of water into your DMSO, creating a microenvironment ripe for the hydrolysis of your sensitive compound.[7][9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of 7H-purine-2-sulfonyl fluoride to minimize degradation.

Q1: What is the chemical reaction that causes the degradation?

The degradation is a hydrolysis reaction where a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a sulfonic acid.

cluster_0 Degradation of 7H-purine-2-sulfonyl fluoride in the presence of water Reactants 7H-Purine-2-sulfonyl fluoride + Water Products 7H-Purine-2-sulfonic acid + Hydrofluoric acid Reactants->Products Hydrolysis

Caption: Hydrolysis of 7H-purine-2-sulfonyl fluoride.

Q2: How can I prevent water from contaminating my DMSO?

Preventing water contamination is the most critical step in preserving your compound. Here is a step-by-step protocol for handling DMSO:

Protocol for Preparing Anhydrous DMSO Stock Solutions

  • Start with Anhydrous DMSO: Always purchase high-purity, anhydrous DMSO (≤0.01% water) in small, sealed containers.[11]

  • Proper Storage of DMSO: Before opening, store the DMSO container in a desiccator. Once opened, use a dry, inert gas (e.g., argon or nitrogen) to flush the headspace of the bottle before resealing.

  • Use Dry Glassware: Ensure all vials, tips, and other equipment that will come into contact with the DMSO or the stock solution are thoroughly dried, for instance, by oven-drying and cooling in a desiccator.

  • Work Quickly: When preparing your stock solution, minimize the time the DMSO and the compound are exposed to the atmosphere.

  • Aliquot and Store: After preparation, immediately aliquot the stock solution into single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles and frequent exposure of the main stock to air.

  • Proper Storage of Stock Solutions: Store the aliquots at -80°C. For long-term storage, consider placing the vials inside a secondary container with a desiccant.

Q3: Are there any alternatives to DMSO for storing 7H-purine-2-sulfonyl fluoride?

Yes, if you continue to face stability issues with DMSO or if your assay is sensitive to it, you may consider alternative polar aprotic solvents. However, the solubility of your specific compound must be tested in these alternatives.

SolventProsCons
Dimethylformamide (DMF) Good solubilizing power for many compounds.Can be more reactive than DMSO; also hygroscopic.
Dimethylacetamide (DMAc) Similar to DMF with a higher boiling point.Also hygroscopic and may have compatibility issues with certain assays.
N-Methyl-2-pyrrolidone (NMP) Strong solubilizing capabilities.Subject to regulatory scrutiny in some regions; hygroscopic.
Cyrene™ A bio-based, greener alternative to traditional polar aprotic solvents.[12][13]Newer solvent, so less data is available on compound stability and assay compatibility.[14][15]
Acetonitrile Less hygroscopic than DMSO.May not be a strong enough solvent for some compounds.

It is crucial to perform a small-scale solubility test and a stability study before committing to a new solvent.

Q4: How can I check if my stock solution has degraded?

Several analytical techniques can be used to assess the integrity of your 7H-purine-2-sulfonyl fluoride stock solution:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the parent compound and the sulfonic acid degradation product. You will observe a decrease in the peak corresponding to the mass of the active compound and the appearance of a new peak corresponding to the mass of the sulfonic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of the sulfonyl fluoride signal and the appearance of new signals corresponding to the degradation product.[3]

  • Ion Chromatography: This technique can be used to detect the presence of fluoride ions, a byproduct of the hydrolysis reaction.[16]

Q5: What is the recommended procedure for long-term storage of 7H-purine-2-sulfonyl fluoride stock solutions?

For optimal long-term stability, follow this recommended workflow:

cluster_workflow Recommended Workflow for Preparing and Storing Stock Solutions A Use Anhydrous DMSO and Dry Glassware B Prepare Stock Solution in a Low-Humidity Environment A->B C Aliquot into Single-Use Vials B->C D Flush with Inert Gas (Argon/Nitrogen) C->D E Store at -80°C in a Desiccated Secondary Container D->E

Caption: Workflow for stable stock solution preparation.

By adhering to these guidelines, you can significantly reduce the risk of degradation and ensure the reliability of your experimental results.

References

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC. (2023, August 24). National Center for Biotechnology Information. [Link]

  • In situ DMSO hydration measurements of HTS compound libraries. (2005, September 15). PubMed. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. [Link]

  • Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides. (2022, May 30). RSC Publishing. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC. (2015, March 16). National Center for Biotechnology Information. [Link]

  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. (2024, April 9). PubMed. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). National Center for Biotechnology Information. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC. (2019, December 17). National Center for Biotechnology Information. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. National Center for Biotechnology Information. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. (2023, June 13). eScholarship.org. [Link]

  • NMAM 6012: Sulfuryl Fluoride. (2016, January 12). Centers for Disease Control and Prevention. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC. National Center for Biotechnology Information. [Link]

  • Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory. (2025, October 30). PubMed. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24). ACS Publications. [Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. (2023, February 27). ACS Publications. [Link]

  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. (2017, January 30). ACS Publications. [Link]

  • Direct oxidation of N-ynylsulfonamides into N- sulfonyloxoacetamides with DMSO as a nucleophilic. Semantic Scholar. [Link]

  • The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. JSTOR. [Link]

  • Solvents for a Safer, Sustainable Lab. University of Southern California Environmental Health & Safety. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). National Center for Biotechnology Information. [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020, November 18). PubMed. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023, January 13). PubMed. [Link]

  • Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC. (2023, June 23). National Center for Biotechnology Information. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022, January 19). PubMed. [Link]

  • Sulfonyl fluorides that demonstrated degradation by hydrolysis as the... ResearchGate. [Link]

  • Stability of screening compounds in wet DMSO. (2008, December 15). PubMed. [Link]

  • Possible transition structures for the hydrolysis of 1. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 7H-Purine-2-Sulfonyl Fluoride Protein Binding

Welcome to the technical support center for the application of 7H-purine-2-sulfonyl fluoride (7H-PSF) and related sulfonyl fluoride probes in protein labeling and covalent inhibitor development. This guide provides in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 7H-purine-2-sulfonyl fluoride (7H-PSF) and related sulfonyl fluoride probes in protein labeling and covalent inhibitor development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical parameter of pH in your experiments. Our goal is to equip you, our fellow researchers, scientists, and drug development professionals, with the expertise to navigate the nuances of pH optimization for successful and reproducible outcomes.

The Crucial Role of pH in 7H-PSF Protein Binding

The reactivity of sulfonyl fluorides like 7H-PSF is not absolute; it is highly dependent on the surrounding microenvironment, with pH being a primary determinant.[1][2] The pH of your reaction buffer directly influences both the stability of the sulfonyl fluoride probe and the nucleophilicity of the target amino acid residues on the protein.[3] An improperly chosen pH can lead to a host of issues, from probe hydrolysis to a complete lack of protein labeling.

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, the underlying mechanism of 7H-PSF binding, is a powerful tool in chemical biology.[4] Unlike more traditional covalent probes that are highly specific for cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, and histidine.[4][5][6] This expanded reactivity profile, however, is what makes careful pH optimization so essential. The protonation state of these residues, which is dictated by the buffer pH, is a key factor in their ability to engage with the sulfonyl fluoride warhead.

Troubleshooting Guide

This section addresses common problems encountered during 7H-PSF protein labeling experiments, with a focus on pH-related causes and solutions.

Issue 1: Low or No Protein Labeling

Possible pH-Related Causes:

  • Suboptimal pH for Target Residue Nucleophilicity: The target amino acid on your protein may be in a protonation state that renders it non-nucleophilic at the chosen pH. For instance, the epsilon-amino group of lysine has a pKa of around 10.5.[7] At a neutral pH of 7.0, a significant portion of lysine residues will be protonated and thus, less reactive.[7]

  • Probe Instability: While generally more stable than their sulfonyl chloride counterparts, sulfonyl fluorides can still be susceptible to hydrolysis, particularly at alkaline pH.[8][9] This can lead to a depletion of the active probe in your reaction mixture.

Recommended Solutions:

  • Perform a pH Screen: The most effective way to determine the optimal pH is to conduct a systematic screen. We recommend testing a range of pH values, for example, from 6.5 to 8.5, in increments of 0.5 pH units.

  • Consider the pKa of the Target Residue: If you have a hypothesized target residue, choose a pH range that brackets its pKa. For lysine, you might explore a more basic pH range, while for histidine (pKa ~6.0), a more neutral to slightly acidic pH might be beneficial.

  • Buffer Selection: Ensure your chosen buffer does not contain nucleophiles that can compete with your protein for the 7H-PSF probe. Avoid buffers containing primary amines like Tris, especially at higher pH values.[10] Phosphate-buffered saline (PBS) at a pH of 7.0-7.2 is a common starting point.[7]

Experimental Protocol: pH Screening for Optimal Labeling

  • Buffer Preparation: Prepare a series of buffers (e.g., sodium phosphate) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffer concentration is consistent across all conditions (e.g., 50 mM).

  • Protein Preparation: Dialyze or desalt your protein into a neutral, amine-free buffer (e.g., PBS, pH 7.2) to remove any interfering substances. Adjust the protein concentration to 1-2 mg/mL.[3]

  • Probe Incubation: Set up parallel reactions, each with a different pH buffer. Add the 7H-PSF probe to each reaction at a final concentration typically in the range of 10-100 µM.

  • Incubation: Incubate the reactions for a set period (e.g., 1-4 hours) at a constant temperature (e.g., room temperature or 37°C).

  • Analysis: Quench the reactions and analyze the extent of labeling by methods such as intact protein mass spectrometry, SDS-PAGE with fluorescent visualization (if using a tagged probe), or bottom-up proteomics to identify modification sites.

Issue 2: Protein Precipitation During Labeling

Possible pH-Related Causes:

  • Proximity to Isoelectric Point (pI): If the reaction buffer pH is close to the protein's isoelectric point, the protein's net charge will be minimal, leading to reduced solubility and potential precipitation.

  • Conformational Changes: Drastic changes in pH can induce conformational changes in the protein, exposing hydrophobic regions and promoting aggregation.

Recommended Solutions:

  • Determine the Protein's pI: Use a theoretical pI calculation tool based on the protein's amino acid sequence.

  • Adjust Buffer pH: Select a buffer pH that is at least one unit away from the protein's pI.

  • Solubility Enhancers: Consider the addition of mild, non-nucleophilic detergents or other solubilizing agents, although these should be used with caution as they can also affect protein structure and reactivity.

Issue 3: Non-Specific or Off-Target Labeling

Possible pH-Related Causes:

  • Increased Probe Reactivity at High pH: At higher pH values, the increased concentration of hydroxide ions can accelerate the hydrolysis of the sulfonyl fluoride, but it can also increase the reactivity of various nucleophilic residues, potentially leading to less specific labeling.[7]

  • Denaturation Exposing Buried Residues: Extreme pH values can cause partial protein unfolding, exposing residues that would normally be buried and inaccessible to the probe.[3]

Recommended Solutions:

  • Optimize pH for Selectivity: Your pH screen should not only aim for maximal labeling but also for the most specific labeling of your target of interest.

  • Titrate Probe Concentration: In conjunction with pH optimization, titrating the concentration of the 7H-PSF probe can help to minimize off-target effects.

  • Competition Experiments: To confirm on-target labeling, perform competition experiments with a known non-covalent binder for your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for a 7H-PSF labeling experiment?

A1: A common and often successful starting point is a phosphate-buffered saline (PBS) at a pH of 7.2-7.5.[2][3] This physiological pH range is a good compromise for maintaining the stability of many proteins and the reactivity of several nucleophilic amino acids. However, empirical optimization is highly recommended for each new protein-probe system.[3]

Q2: How does the choice of buffer impact my experiment?

A2: The buffer system is critical. Avoid buffers containing primary amines like Tris or glycine, as these can react with the sulfonyl fluoride probe and reduce the efficiency of protein labeling.[10] Good choices include phosphate, HEPES, and MOPS buffers. Always ensure the buffer components are compatible with your downstream analysis methods.

Q3: Can I perform 7H-PSF labeling in living cells?

A3: Yes, sulfonyl fluoride probes are generally stable and cell-permeable, making them suitable for live-cell labeling experiments.[8][11] The intracellular pH is typically well-regulated at around 7.2, providing a consistent environment for the labeling reaction. However, the complexity of the cellular proteome necessitates careful experimental design to ensure target specificity.

Q4: My target residue is a tyrosine. What pH should I use?

A4: The pKa of the tyrosine hydroxyl group is approximately 10. While a pH approaching this value would increase its nucleophilicity, it could also lead to probe instability and protein denaturation. The reactivity of a specific tyrosine residue is often enhanced by its local microenvironment within the protein's binding pocket, a phenomenon known as "proximity-enhanced reactivity".[4] Therefore, successful tyrosine labeling can often be achieved at a pH range of 7.5-8.5.[2] The presence of nearby basic residues can also increase tyrosine reactivity at lower pH.[12]

Q5: How does temperature interact with pH in these experiments?

A5: Temperature can influence reaction rates and protein stability. While a higher temperature can accelerate the labeling reaction, it can also increase the rate of probe hydrolysis and potentially lead to protein denaturation. It's important to consider the temperature stability of your target protein. Many labeling reactions are performed at room temperature (18-25°C) for 1-4 hours, or overnight at 4°C to minimize protein degradation.[3] The pH of some buffer systems can also be temperature-dependent, so it's good practice to pH your buffer at the intended reaction temperature.

Visualizing the Workflow

The following diagram outlines a general workflow for optimizing pH conditions for 7H-PSF protein binding.

G cluster_prep Preparation cluster_optim pH Optimization cluster_analysis Analysis cluster_validation Validation protein_prep Protein Purification & Buffer Exchange ph_screen pH Screen (e.g., pH 6.5-8.5) protein_prep->ph_screen probe_prep 7H-PSF Probe Stock Preparation probe_prep->ph_screen incubation Incubation (Time & Temperature) ph_screen->incubation quenching Reaction Quenching incubation->quenching ms_analysis Intact Protein MS quenching->ms_analysis sds_page SDS-PAGE Analysis quenching->sds_page proteomics Bottom-up Proteomics quenching->proteomics competition Competition Assay ms_analysis->competition mutagenesis Site-directed Mutagenesis proteomics->mutagenesis G cluster_reactants cluster_products cluster_legend Legend 7H-PSF 7H-PSF Covalent Adduct Covalent Adduct 7H-PSF->Covalent Adduct SuFEx Reaction Hydrolyzed Probe Hydrolyzed Probe 7H-PSF->Hydrolyzed Probe Hydrolysis (OH-) Protein-Nu Protein-Nu: Protein-Nu->Covalent Adduct Protein-NuH Protein-Nu-H+ Protein-NuH->Protein-Nu pH-dependent equilibrium Favorable Favorable Unfavorable Unfavorable

Sources

Optimization

troubleshooting low yield in 7H-purine-2-sulfonyl fluoride synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 7H-purine-2-sulfonyl fluoride synthesis. This guide is designed to provide in-depth troubleshooting assi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 7H-purine-2-sulfonyl fluoride synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the synthesis of this important class of molecules. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to diagnose issues, optimize your reaction conditions, and ultimately improve your synthetic yield and purity.

Sulfonyl fluorides have become increasingly vital in chemical biology and drug discovery, acting as versatile probes and covalent inhibitors.[1][2][3] However, their synthesis, particularly for complex heterocyclic systems like purines, can be challenging. This resource addresses the most common pitfalls in a direct question-and-answer format.

Frequently Asked Questions (FAQs) - Quick Diagnosis

Q1: My overall yield is significantly lower than expected. What are the most common culprits?

Low yields can often be traced back to a few key areas: hydrolysis of the sulfonyl fluoride product or a sulfonyl chloride intermediate, incomplete conversion of the starting material, or competing side reactions on the purine ring.[4][5] The first step in troubleshooting is to carefully re-examine your reaction conditions, particularly the exclusion of water, and the purity of your starting materials.

Q2: I'm seeing a significant amount of a polar, water-soluble byproduct that doesn't seem to be my desired product. What is it likely to be?

This is a classic sign of hydrolysis. Sulfonyl fluorides, while more stable than their chloride counterparts, can still hydrolyze back to the corresponding sulfonic acid, especially under non-neutral pH conditions or during aqueous workup.[2][4] This sulfonic acid byproduct is highly polar and will typically remain in the aqueous layer during extraction.

Q3: My starting material (e.g., a purine-2-thiol or sulfonic acid) is not fully consumed, even after extended reaction times. What should I investigate?

Incomplete conversion often points to issues with the reagents or reaction temperature. If you are converting a sulfonic acid, the choice of deoxyfluorination reagent is critical.[6] For syntheses starting from thiols or disulfides, the oxidizing and fluorinating agents must be sufficiently reactive.[7][8] Additionally, ensure your reaction temperature is optimal for the specific transformation.

Q4: The final product appears impure on my NMR, with multiple unidentified peaks. What are potential side reactions?

Besides hydrolysis, side reactions can occur on the purine ring itself. The nitrogen atoms in the purine system can undergo alkylation or other modifications depending on the reagents and conditions used.[9] Tautomerization of the purine ring can also influence reactivity. The 7H and 9H tautomers are the most common and their relative stability can be affected by solvents and substituents.[9][10]

In-Depth Troubleshooting Guides

Issue 1: Product Loss Due to Hydrolysis

Hydrolysis is the most frequent cause of low yields in sulfonyl fluoride synthesis. The sulfur (VI) center is highly electrophilic and susceptible to nucleophilic attack by water.

Causality: The S-F bond, while strong, can be cleaved by nucleophiles like water. This process can be catalyzed by acids or bases.[4] During aqueous workup or purification on silica gel, exposure to water or protic solvents can lead to the formation of the corresponding sulfonic acid, which is typically lost during extraction.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: If an aqueous workup is unavoidable, perform it quickly with ice-cold water or brine to minimize the contact time and temperature. Neutralize the mixture carefully before extraction.

  • Non-Aqueous Workup: Whenever possible, opt for a non-aqueous workup. This may involve filtering the reaction mixture through a pad of celite or silica and concentrating the filtrate.

  • Purification: Avoid using protic solvents during column chromatography if possible. If necessary, ensure the solvent is anhydrous.

Issue 2: Inefficient Conversion from Starting Materials

The choice of synthetic route dictates the potential points of failure. The most common starting materials are purine-2-sulfonic acids, thiols/disulfides, or sulfonamides.

Causality and Solutions by Starting Material:

Starting MaterialCommon Cause of Low ConversionRecommended Solutions
Purine-2-Sulfonic Acid / Salt Ineffective deoxyfluorination reagent or harsh reaction conditions.Use modern deoxyfluorination reagents like Xtalfluor-E® or thionyl fluoride under optimized conditions.[6][11] Direct conversion from sulfonic acid salts can sometimes be low-yielding; converting the salt to the free acid first may be beneficial.[6]
Purine-2-Thiol or Disulfide Incomplete oxidation and/or fluorination. The reaction often proceeds through a sulfonyl chloride intermediate which must then be converted.Use a robust one-pot, two-step procedure. Oxidation with agents like sodium hypochlorite followed by a fluorine source like potassium bifluoride (KHF2) is a common method.[7][12] Ensure stoichiometry of both the oxidant and fluorinating agent is sufficient.
Purine-2-Sulfonamide Incomplete activation of the sulfonamide.Methods utilizing a pyrylium salt (like Pyry-BF4) in combination with a chloride source (e.g., MgCl2) and a fluoride source (e.g., KF) can efficiently convert stable sulfonamides to sulfonyl fluorides in one pot.[13][14]
Issue 3: Formation of Purine-Related Side Products

The purine core contains multiple reactive sites that can compete with the desired reaction at the 2-position.

Causality: The nitrogen atoms at positions 1, 3, 7, and 9 are nucleophilic and can react with electrophilic reagents or intermediates in the reaction mixture. The relative stability of the 7H vs. 9H tautomers can also dictate the regioselectivity of certain reactions.[9]

Solutions:

  • Protecting Groups: If side reactions on the purine nitrogens are a persistent issue, consider using a protecting group on the N9 or N7 position. This is particularly relevant in multi-step syntheses.

  • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures can often increase selectivity and minimize side reactions.

  • Reagent Choice: Select reagents known for high chemoselectivity. For instance, some modern fluorination protocols show excellent functional group tolerance.[2][12]

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G start Low Yield Observed check_hydrolysis Analyze for Hydrolysis (Check aqueous layer, LC-MS for sulfonic acid) start->check_hydrolysis hydrolysis_found Hydrolysis Confirmed check_hydrolysis->hydrolysis_found optimize_workup Implement Anhydrous Conditions & Optimize Workup/Purification hydrolysis_found->optimize_workup Yes check_conversion Analyze for Starting Material (TLC, NMR of crude mixture) hydrolysis_found->check_conversion No end_node Yield Improved optimize_workup->end_node conversion_issue Incomplete Conversion check_conversion->conversion_issue optimize_reagents Re-evaluate Reagents (Purity, Stoichiometry, Type) conversion_issue->optimize_reagents Yes check_side_products Analyze for Side Products (NMR, MS of crude/fractions) conversion_issue->check_side_products No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) optimize_reagents->optimize_conditions optimize_conditions->end_node side_products_found Side Products Confirmed check_side_products->side_products_found modify_synthesis Modify Synthesis (Protecting groups, alternative route) side_products_found->modify_synthesis Yes side_products_found->end_node No/Minor modify_synthesis->end_node

Caption: A systematic workflow for troubleshooting low yields.

Generalized Synthetic Pathway and Potential Pitfalls

This diagram illustrates a common synthetic route from a purine-2-thiol and highlights key problem areas.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions / Product Loss Start Purine-2-thiol Intermediate Purine-2-sulfonyl Chloride (Intermediate) Start->Intermediate [Oxidant + Cl⁻] e.g., NaOCl N_Alkylation N-Alkylation/Substitution (Side Product) Start->N_Alkylation Electrophilic Reagents Product 7H-Purine-2-sulfonyl Fluoride (Desired Product) Intermediate->Product [Fluoride Source] e.g., KHF₂ Hydrolysis Purine-2-sulfonic Acid (Hydrolysis Product) Intermediate->Hydrolysis H₂O Product->Hydrolysis H₂O (Workup/Purification)

Caption: Key steps and potential side reactions in the synthesis.

Key Experimental Protocol: One-Pot Synthesis from a Heteroaromatic Thiol

This protocol is adapted from established methods for converting thiols to sulfonyl fluorides and serves as a representative example.[7][12]

Objective: To synthesize a heteroaromatic sulfonyl fluoride from the corresponding thiol in a one-pot, two-step procedure.

Materials:

  • Heteroaromatic thiol (e.g., purine-2-thiol derivative)

  • Sodium hypochlorite (NaOCl, aqueous solution)

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (MeCN, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the heteroaromatic thiol (1.0 eq) in acetonitrile. Cool the flask to 0 °C in an ice bath.

  • Oxidative Chlorination: Slowly add the aqueous sodium hypochlorite solution (approx. 5-6 eq) to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring Step 1: Monitor the formation of the sulfonyl chloride intermediate by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Fluorination: Once the starting material is consumed, add solid potassium bifluoride (KHF₂, approx. 3-4 eq) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours.

  • Monitoring Step 2: Monitor the conversion of the sulfonyl chloride to the sulfonyl fluoride by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and ice-cold water.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl fluoride.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

  • Bunton, C. A., & Fendler, J. H. (1966). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 31(7), 2307–2311. Available at: [Link]

  • Al-Hourani, B. J. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-24. Available at: [Link]

  • Baraznenok, I. L., & Shastin, A. V. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4169. Available at: [Link]

  • Kim, D., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497-2500. Available at: [Link]

  • Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(84), 11821-11824. Available at: [Link]

  • Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. Available at: [Link]

  • Van der Eycken, E. V., et al. (2021). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 86(17), 11849–11858. Available at: [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Max-Planck-Gesellschaft. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of sulfonyl fluorides by fluorosulfonation. Available at: [Link]

  • Sharpless, K. B., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3365-3376. Available at: [Link]

  • Hilgeroth, U., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(2), 414-423. Available at: [Link]

  • Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]

  • G. L. Starovoitova, et al. (2021). Recent advances in the synthesis of purine derivatives and their precursors. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Purine. Retrieved from [Link]

Sources

Troubleshooting

Support Center: Troubleshooting 7H-Purine-2-Sulfonyl Fluoride Fluorescence Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize fluorescence assays utilizing 7H-purine-2-sulfonyl fluoride probes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize fluorescence assays utilizing 7H-purine-2-sulfonyl fluoride probes.

Sulfur-Fluoride Exchange (SuFEx) chemistry has revolutionized chemical biology by providing a stable, context-dependent warhead that selectively reacts with nucleophilic residues (tyrosine, lysine, serine, and histidine)[1]. However, when the 7H-purine-2-sulfonyl fluoride scaffold is conjugated to a fluorophore, researchers frequently encounter high background noise. This guide breaks down the mechanistic causes of this noise and provides field-proven, self-validating protocols to ensure high signal-to-noise (S/N) ratios in your experiments.

The Mechanistic Origins of Background Noise

To eliminate background noise, we must first understand its chemical origins. In a complex biological system, a 7H-purine-2-sulfonyl fluoride probe can undergo three distinct pathways, only one of which yields a useful signal.

  • Aqueous Hydrolysis (Soluble Noise): While S(VI)-F bonds are highly stable compared to other electrophiles, they are not immune to hydrolysis. In aqueous buffers, the sulfonyl fluoride can be attacked by hydroxide ions (OH-), displacing the fluoride leaving group and generating a fluorescent sulfonate[2]. This hydrolyzed byproduct cannot covalently bind your target, but it drastically increases the baseline fluorescence of the assay.

  • SuFEx Promiscuity (Insoluble/Lysate Noise): The 7H-purine scaffold is designed to direct the SuFEx warhead to specific purine-binding pockets (e.g., ATP-binding sites of kinases). However, if the probe concentration is too high, the sulfonyl fluoride will act promiscuously, reacting with highly nucleophilic off-target lysines and tyrosines across the proteome[3].

  • Probe Aggregation: The hydrophobic nature of the purine scaffold, combined with lipophilic fluorophores (like TAMRA or BODIPY), can cause the probe to form fluorescent micelles in aqueous solutions. These aggregates mimic target engagement in fluorescence polarization (FP) or displacement assays.

SuFEx_Pathways Probe 7H-purine-2-sulfonyl fluoride (Fluorescent SuFEx Probe) Target Target Protein (Specific Pocket) Probe->Target Affinity-Driven Water Aqueous Buffer (H2O / OH-) Probe->Water pH-Dependent Hydrolysis OffTarget Off-Target Proteins (Lys/Tyr/Ser/His) Probe->OffTarget Promiscuous Reactivity Specific Specific Covalent Adduct (High Signal-to-Noise) Target->Specific SuFEx Reaction Hydrolysis Hydrolyzed Sulfonate (Soluble Background Noise) Water->Hydrolysis Degradation NonSpecific Non-Specific Adducts (Lysate Background Noise) OffTarget->NonSpecific Off-Target SuFEx

Figure 1: Reaction pathways of 7H-purine-2-sulfonyl fluoride probes leading to signal vs. noise.

Troubleshooting Q&A

Q: My assay shows a high baseline fluorescence even before adding the target protein. How do I fix this? A: This is a classic symptom of probe hydrolysis. The half-life of sulfonyl fluorides is highly dependent on both pH and buffer identity[2]. First, verify your pH. Hydrolysis rates accelerate exponentially under basic conditions; a shift from pH 7.0 to pH 8.0 can cut the probe's half-life in half[2]. Second, switch your assay buffer from PBS to HEPES. Phosphate ions in PBS can act as mild nucleophilic catalysts for S-F hydrolysis, whereas the zwitterionic structure of HEPES has been shown to improve the hydrolytic stability of S(VI)-F electrophiles by up to 2-fold[2].

Q: I am seeing non-specific fluorescent bands in my SDS-PAGE lysate profiling. How can I increase the specificity of the probe? A: You are observing SuFEx promiscuity. To minimize this, you must rely on the affinity of the purine scaffold rather than the reactivity of the warhead. Reduce your probe concentration (titrate down to 0.5–5 µM) and limit the incubation time to <1 hour. Because sulfonyl fluorides are "activation-free" and rely on proximity-driven reactivity[1], a lower concentration ensures the probe only reacts when held in close proximity to a nucleophile within a specific purine-binding pocket, rather than colliding randomly with surface lysines.

Q: The signal-to-noise ratio is very low in my live-cell imaging experiments. What steps can I take? A: The hydrophobic purine scaffold is likely becoming trapped in the lipid bilayer. Implement a rigorous wash protocol using a mild detergent (e.g., 0.01% Tween-20) or a BSA-containing buffer. BSA acts as a hydrophobic "sponge," sequestering unbound probe and pulling it out of the cellular membranes before you image the cells.

Buffer Optimization Data

To make informed decisions about your assay conditions, refer to the following quantitative summary of how buffer environments impact sulfonyl fluoride stability and background noise generation.

Buffer SystempHApprox. S-F Half-LifeBackground Noise RiskMechanistic Causality
PBS 7.410 – 20 hoursHighPhosphate ions weakly catalyze S-F hydrolysis[2].
HEPES 7.420 – 40 hoursLowZwitterionic buffer lacks nucleophilic oxygen centers[2].
Tris-HCl 8.0< 4 hoursVery HighBasic pH accelerates OH- attack; primary amines may react[2].
Carbonate 10.0< 30 minsExtremeRapid degradation of the warhead into fluorescent sulfonate[2].

Self-Validating Experimental Protocol: Optimized Lysate Labeling

To ensure that the fluorescence you measure is a true target-engagement event and not background noise, your protocol must be a self-validating system. This is achieved by running a parallel Competitive Inhibition Control . If the fluorescent signal in the control sample is identical to the test sample, the signal is definitively background noise.

Step 1: Lysate Preparation

  • Lyse cells in HEPES buffer (pH 7.2) containing protease inhibitors. Do not use PMSF (phenylmethylsulfonyl fluoride) as a protease inhibitor, as it will competitively block SuFEx-reactive sites.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Step 2: Pre-clearing and Competition (The Self-Validation Step)

  • Divide the lysate into two aliquots: "Test" and "Control".

  • To the "Control" aliquot, add a 50-fold molar excess of an unlabelled purine competitor (e.g., ATP or a non-reactive purine scaffold).

  • Incubate both aliquots for 30 minutes at room temperature. Causality: The unlabelled competitor will occupy the specific purine-binding pockets. Any fluorescence observed later in this sample represents non-specific background noise.

Step 3: SuFEx Labeling

  • Prepare a fresh 1 mM stock of the fluorescent 7H-purine-2-sulfonyl fluoride probe in anhydrous DMSO. Moisture in the DMSO will pre-hydrolyze the probe.

  • Add the probe to both the "Test" and "Control" aliquots to a final concentration of 2 µM.

  • Incubate for exactly 45 minutes at 37°C.

Step 4: Quenching

  • Stop the reaction by adding 4X Laemmli sample buffer (containing 2-mercaptoethanol).

  • Boil the samples at 95°C for 5 minutes. Causality: Boiling denatures the proteins, destroying the proximity-effect required for SuFEx, while the reducing agent quenches any unreacted sulfonyl fluoride.

Step 5: Detection

  • Resolve the proteins via SDS-PAGE.

  • Image the gel using a fluorescence scanner before Coomassie staining. True signal is defined as the fluorescence intensity in the "Test" lane minus the fluorescence intensity in the "Control" lane.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: PubMed Central (PMC), NIH 4

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) 1

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI 3

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Publications2

Sources

Reference Data & Comparative Studies

Validation

Stability Showdown: 7H-Purine-2-Sulfonyl Fluoride vs. Purine-2-Sulfonyl Chloride for Chemical Biology and Drug Discovery

A Senior Application Scientist's In-Depth Guide In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is a critical decision that dictates the success of a research prog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Guide

In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is a critical decision that dictates the success of a research program. Among the arsenal of reactive groups, sulfonyl halides have emerged as versatile tools for forging stable covalent bonds with protein targets. This guide provides a comprehensive comparison of two key purine-based sulfonyl halides: 7H-purine-2-sulfonyl fluoride and purine-2-sulfonyl chloride. We will delve into the fundamental principles governing their stability, explore their reactivity profiles, and provide practical guidance for their application, supported by established experimental data from the broader class of heteroaromatic sulfonyl halides.

The Stability Dichotomy: A Tale of Two Halogens

The primary distinction between sulfonyl fluorides and sulfonyl chlorides lies in their stability, particularly in aqueous environments typical of biological assays. The robust nature of the sulfur-fluorine (S-F) bond, in contrast to the more labile sulfur-chlorine (S-Cl) bond, is the cornerstone of this difference. Sulfonyl fluorides exhibit significantly greater resistance to hydrolysis, a crucial attribute for reagents intended for use in biological systems.[1][2][3] This enhanced stability minimizes off-target reactions with water and other nucleophiles present in the assay medium, leading to cleaner experimental data and more reliable biological outcomes.

Conversely, sulfonyl chlorides are notoriously more susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid and a decrease in the effective concentration of the reactive species.[4][5] Furthermore, heteroaromatic sulfonyl chlorides, including those with structures analogous to purines like pyridine and diazine derivatives, are known to undergo other decomposition pathways such as the formal extrusion of sulfur dioxide (SO₂).[2][4][5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1. Comparative stability pathways of purine-2-sulfonyl chloride and 7H-purine-2-sulfonyl fluoride in aqueous media.

Reactivity Profile: A Balancing Act

While greater stability is a clear advantage for sulfonyl fluorides, it is intrinsically linked to lower reactivity.[4][5] This is a critical trade-off that researchers must consider based on their specific application. Sulfonyl chlorides, being more reactive, will engage with nucleophilic amino acid residues more readily.[6] However, this heightened reactivity is less discriminating and can lead to non-specific labeling.

Sulfonyl fluorides, on the other hand, are considered "privileged warheads" in chemical biology due to their balanced reactivity.[3][6] They are sufficiently stable to persist in complex biological milieu, yet reactive enough to form covalent bonds with a range of nucleophilic amino acid side chains, including serine, threonine, lysine, tyrosine, and histidine, not just the hyper-reactive cysteine.[3][6] This broader targeting scope opens up new avenues for probing the proteome and developing novel covalent inhibitors for targets that lack a suitably positioned cysteine residue.

Comparative Data Summary

Feature7H-Purine-2-Sulfonyl Fluoride (Inferred)Purine-2-Sulfonyl Chloride (Inferred)
Hydrolytic Stability High; significantly more stable in aqueous buffers.[3][4][5]Low; prone to rapid hydrolysis to the sulfonic acid.[4][5]
Other Decomposition Generally stable.Susceptible to SO₂ extrusion, a common pathway for related heterocycles.[2][4][5]
Reactivity Moderately reactive, allowing for more specific targeting.[3][6]Highly reactive, with a greater propensity for non-specific reactions.[6]
Amino Acid Targets Ser, Thr, Lys, Tyr, His.[3][6]Primarily highly nucleophilic residues.
Handling & Storage Generally bench-stable as a solid.[7]Often requires synthesis immediately before use and careful handling.
"Click Chemistry" A key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.Not suitable for SuFEx reactions.

Experimental Protocols

For researchers wishing to empirically determine the stability of their specific sulfonyl halide derivatives, the following general protocol for assessing hydrolytic stability can be adapted.

Protocol: Assessment of Hydrolytic Stability via HPLC

Objective: To determine the hydrolytic half-life of a sulfonyl halide in a buffered aqueous solution.

Materials:

  • Sulfonyl halide of interest (e.g., 7H-purine-2-sulfonyl fluoride or purine-2-sulfonyl chloride)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reverse-phase HPLC system with a C18 column

  • UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the sulfonyl halide in anhydrous DMSO.

  • Reaction Setup: In a clean vial, add 990 µL of PBS (pH 7.4).

  • Initiation of Reaction: At time zero (t=0), add 10 µL of the 10 mM sulfonyl halide stock solution to the PBS, vortex briefly to mix. The final concentration will be 100 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to 100 µL of ACN in an HPLC vial. This will stop the hydrolysis and precipitate any proteins if working with cell lysates.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent sulfonyl halide peak and the appearance of the sulfonic acid peak over time.

  • Data Analysis: Plot the peak area of the parent sulfonyl halide against time. Calculate the half-life (t₁/₂) of the compound under these conditions.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2. Workflow for determining the hydrolytic stability of sulfonyl halides.

Conclusion and Recommendations

The choice between 7H-purine-2-sulfonyl fluoride and purine-2-sulfonyl chloride should be guided by the specific experimental goals.

  • For applications requiring high stability, clean biological data, and the ability to target a broader range of amino acid residues, 7H-purine-2-sulfonyl fluoride is the superior choice. Its robustness in aqueous media ensures that the compound remains intact and available to interact with its intended target, making it ideal for cell-based assays, proteomics, and as a warhead in covalent inhibitor design.[3][6]

  • Purine-2-sulfonyl chloride may be considered in specific synthetic contexts where high reactivity is paramount and the reaction can be performed under anhydrous conditions or for very short durations. However, for most biological applications, its inherent instability is a significant drawback.

In the current era of precision medicine and targeted covalent therapies, the predictable and reliable performance of chemical tools is essential. The superior stability profile of 7H-purine-2-sulfonyl fluoride positions it as a more dependable and versatile reagent for advancing research in chemical biology and drug discovery.

References

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1335-1339.
  • Rayala, R., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Molecules, 20(12), 21469-21487.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • Wnuk, S. F., & Robins, M. J. (2015).
  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Gemo, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Yamahara, S., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering.
  • La-Venia, A., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and KF. Journal of the American Chemical Society, 141(32), 12554-12559.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Georg, G. I., & Gunawardana, I. W. (2012). Product Class 17: Purines. Science of Synthesis, 16, 985-1194.
  • van der Plas, H. C. (1978). The reactivity of substituted purines in strongly basic medium. The occurrence of geometrical isomerism in the anions of aromatic amino compounds. Wageningen University.
  • Wang, H., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Wnuk, S. F., & Robins, M. J. (2015).
  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213.
  • Am Ende, C. W., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(3), 706-713.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
  • Magre, M. (2023). Methodology to Access Sulfonyl Fluorides.
  • Wikipedia. (n.d.). Purine metabolism.
  • Zinić, B., et al. (2001). Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives.
  • Peeters, J., & Eyssen, H. (1975). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Stepanova, D., et al. (2021).

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Comparative

LC-MS/MS Validation of 7H-Purine-2-Sulfonyl Fluoride Protein Targets: A Comparative Guide to SuFEx-Enabled Kinome Profiling

The validation of kinase targets in drug discovery has historically been hindered by the limitations of reversible inhibitors, which suffer from rapid washout during cell lysis, and traditional covalent probes, which are...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of kinase targets in drug discovery has historically been hindered by the limitations of reversible inhibitors, which suffer from rapid washout during cell lysis, and traditional covalent probes, which are often restricted by poor aqueous stability or narrow amino acid scope.

The emergence of 7H-purine-2-sulfonyl fluoride (Pur-SF) derivatives has fundamentally shifted this paradigm. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1], Pur-SF probes act as "interaction-dependent" electrophiles. They remain remarkably stable in aqueous environments but become highly reactive upon binding to the ATP pocket, covalently tagging lysine, tyrosine, serine, and histidine residues.

This guide provides an objective comparison of Pur-SF against traditional alternatives and details a self-validating LC-MS/MS Activity-Based Protein Profiling (ABPP) methodology for rigorous target validation.

Comparative Performance Analysis: Pur-SF vs. Alternatives

To understand the causality behind selecting a Pur-SF probe, we must compare its physicochemical behavior against the classic ATP-site probe FSBA (5'-p-fluorosulfonylbenzoyl adenosine) and modern Acrylamide-based Purines .

The fundamental advantage of Pur-SF lies in its microenvironment-driven reactivity. The fluoride leaving group requires hydrogen-bond stabilization (typically from the protein backbone or structured water in the active site) to polarize the S-F bond. This ensures that covalent bond formation only occurs after specific target engagement, minimizing off-target background [2].

Quantitative Comparison of Kinome Profiling Probes
Performance Metric7H-Purine-2-Sulfonyl Fluoride (Pur-SF)FSBA (Classic Alternative)Acrylamide-Purine (Modern Alternative)
Reactive Warhead Sulfonyl Fluoride (SuFEx)FluorosulfonylAcrylamide (Michael Acceptor)
Target Amino Acids Lys, Tyr, His, SerLys, TyrCys (Strictly)
Aqueous Half-Life > 24 hours (Highly stable)< 1 hour (Prone to hydrolysis)> 24 hours (Highly stable)
Kinome Coverage Broad (>200 kinases) Narrow (~50 kinases)Restricted (~100 kinases with accessible Cys)
Reactivity Driver Proximity + H-Bond ActivationIntrinsic ElectrophilicityThiol Nucleophilicity
Primary Use Case Global active kinome profilingHistorical ATP-site mappingTargeted covalent inhibitor design

The SuFEx Activation Mechanism

Understanding the mechanism of Pur-SF is critical for interpreting downstream LC-MS/MS data. The probe does not react randomly with surface nucleophiles. Instead, the architecture of the ATP-binding pocket acts as a catalyst for the SuFEx reaction.

SuFEx_Mechanism Probe Pur-SF Probe (Aqueous Stable) Pocket ATP-Binding Pocket (Microenvironment) Probe->Pocket Non-covalent Binding H_Bond H-Bond Activation (Protein Backbone/Water) Pocket->H_Bond Proximity Effect Nucleophile Nucleophilic Attack (Lys/Tyr/His/Ser) H_Bond->Nucleophile S-F Bond Polarization Adduct Stable Covalent Adduct (+80 Da SO2 Linkage) Nucleophile->Adduct Fluoride Expulsion

Context-dependent SuFEx activation of Pur-SF in the ATP-binding pocket.

LC-MS/MS Target Validation Workflow (ABPP)

To ensure scientific integrity, a target validation protocol must be a self-validating system . This means the experimental design must inherently differentiate between true active-site binding and non-specific artifacts. We achieve this by running a parallel Competition Control alongside the primary probe treatment.

Step-by-Step Methodology

Step 1: In Situ Target Engagement & Competition (Live Cells)

  • Action: Plate cells to 80% confluency. For the control group, pre-treat cells with a high-affinity reversible purine inhibitor (e.g., Staurosporine, 10 µM) for 1 hour. Subsequently, treat all groups with 10 µM alkyne-tagged Pur-SF probe for 2 hours at 37°C.

  • Causality: Performing labeling in live cells ensures kinases remain in their native active conformation, preserving physiological protein-protein interactions and endogenous ATP competition. The pre-treatment control validates specificity: if Pur-SF binds the true active site, the reversible inhibitor will block it, resulting in a loss of LC-MS/MS signal.

Step 2: Lysis & Proteome Extraction

  • Action: Wash cells with cold PBS and lyse in HEPES-based RIPA buffer containing protease/phosphatase inhibitors. Centrifuge at 14,000 x g to clear lysates.

  • Causality: Amine-containing buffers (like Tris) are strictly avoided as they can quench unreacted sulfonyl fluorides. HEPES ensures the microenvironment remains inert during extraction.

Step 3: CuAAC Click Chemistry with Cleavable Linkers

  • Action: Normalize protein concentration to 2 mg/mL. Add click reagents: 100 µM Diazo-cleavable Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. Incubate for 1 hour at room temperature.

  • Causality: The copper-catalyzed cycloaddition covalently links the biotin tag exclusively to the alkyne-bearing Pur-SF probe. Using a cleavable linker is critical for site-localization, allowing the modified peptide to be cleanly eluted later without the massive steric bulk of streptavidin.

Step 4: Enrichment and Stringent Washing

  • Action: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS/HEPES and incubate with Streptavidin agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea, PBS).

  • Causality: The harsh 8M Urea and 1% SDS washes denature proteins and disrupt all non-covalent interactions, ensuring that only proteins covalently bound to the Pur-SF probe remain on the beads.

Step 5: On-Bead Digestion & Selective Elution

  • Action: Reduce (DTT) and alkylate (iodoacetamide) the bead-bound proteins. Digest overnight with MS-grade Trypsin at 37°C. Wash away unmodified peptides. Elute the probe-modified peptides using 25 mM sodium dithionite (which cleaves the diazo linker).

  • Causality: Tryptic digestion removes the bulk of the protein. The dithionite elution specifically releases the peptide fragment containing the covalent Pur-SF adduct, leaving a residual mass tag that includes the Da ( ) linkage from the warhead.

Step 6: High-Resolution LC-MS/MS Acquisition

  • Action: Desalt peptides using C18 StageTips. Analyze on an Orbitrap mass spectrometer using a 120-minute gradient with Data-Dependent Acquisition (DDA).

ABPP_Workflow Live_Cells Live Cell Incubation (Pur-SF Probe vs. Competition Control) Lysis Cell Lysis & Proteome Extraction Live_Cells->Lysis Click CuAAC Click Chemistry (Cleavable Biotin-Azide) Lysis->Click Enrichment Streptavidin Enrichment & Stringent Washing Click->Enrichment Digestion On-Bead Tryptic Digestion & Dithionite Elution Enrichment->Digestion LCMS High-Res LC-MS/MS (Orbitrap Analysis) Digestion->LCMS Data Target ID & Site Localization (+80 Da Mass Shift) LCMS->Data

Step-by-step ABPP LC-MS/MS workflow for Pur-SF target validation.

Data Interpretation: Validating the Target

The final step in the self-validating system is the bioinformatic interpretation of the LC-MS/MS spectra. To definitively confirm a 7H-purine-2-sulfonyl fluoride target, two criteria must be met:

  • Site Localization via Mass Shift: The MS/MS fragmentation spectra (e.g., HCD or ETD) must identify a specific Lys, Tyr, His, or Ser residue bearing the characteristic mass shift of the cleaved linker plus the group (a baseline Da shift for the sulfonyl group itself, plus the remaining purine scaffold mass depending on the exact probe structure) [2].

  • Quantitative Competition: Using Label-Free Quantification (LFQ) or Tandem Mass Tags (TMT), the extracted ion chromatogram (XIC) intensity of the modified peptide must show a -fold reduction in the Staurosporine-pre-treated control group compared to the Pur-SF-only group. This proves the modification is driven by specific affinity to the ATP-binding pocket, not stochastic collision.

By combining the context-dependent SuFEx chemistry of Pur-SF probes with a rigorously controlled ABPP workflow, researchers can map the active kinome with unprecedented depth and confidence, overcoming the historic blind spots left by cysteine-restricted acrylamide probes.

References
  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology.[Link]

Validation

7H-purine-2-sulfonyl fluoride vs acrylamide warheads for covalent inhibition

An in-depth technical analysis comparing the classical acrylamide warhead with the emerging 7H-purine-2-sulfonyl fluoride scaffold for targeted covalent inhibition (TCI). The Evolution of Covalent Warheads: Beyond Cystei...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the classical acrylamide warhead with the emerging 7H-purine-2-sulfonyl fluoride scaffold for targeted covalent inhibition (TCI).

The Evolution of Covalent Warheads: Beyond Cysteine

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides , which engage non-catalytic cysteine residues via Michael addition. While highly successful—yielding blockbuster drugs like Ibrutinib and Sotorasib—this approach is fundamentally limited by the low natural abundance of cysteine (~1.5% of the proteome) in ligandable pockets .

To expand the targetable proteome, drug development has pivoted toward electrophiles capable of engaging more abundant nucleophiles (Lys, Tyr, Ser, Thr, His). Among these, sulfonyl fluorides (SFs) have emerged as privileged warheads utilizing Sulfur Fluoride Exchange (SuFEx) chemistry . However, first-generation phenyl sulfonyl fluorides often suffered from poor aqueous stability and off-target promiscuity.

Enter the 7H-purine-2-sulfonyl fluoride scaffold. As a next-generation heteroaryl sulfonyl fluoride, the purine ring acts as an electronic tuning fork. The electron-withdrawing nature of the nitrogen-rich heterocycle stabilizes the S-F bond against spontaneous hydrolysis in plasma, while perfectly priming it for proximity-driven nucleophilic attack when docked in an enzyme's active site .

Mechanistic Divergence: Michael Addition vs. SuFEx

The fundamental difference between these warheads lies in Hard-Soft Acid-Base (HSAB) theory and their respective reaction trajectories.

  • Acrylamides (Soft Electrophiles): Rely on the highly nucleophilic, "soft" thiolate anion of Cysteine. The reaction is a classic conjugate addition. Depending on the substitution (e.g., α -cyanoacrylamides), this reaction can be engineered to be reversible.

  • 7H-Purine-2-Sulfonyl Fluoride (Hard Electrophiles): Rely on "hard" nucleophiles like the hydroxyls of Tyrosine/Serine or the primary amines of Lysine. The fluorine atom is an excellent leaving group, but the S-F bond is exceptionally stable to heterolytic cleavage unless activated by a precise hydrogen-bonding network within the protein pocket (proximity-driven SuFEx).

Mechanism cluster_0 Acrylamide Warhead (Cys-Targeted) cluster_1 7H-Purine-2-Sulfonyl Fluoride (Beyond Cys) A1 Acrylamide (Soft Electrophile) A3 Michael Addition Thioether Adduct A1->A3 Conjugation A2 Cysteine (Thiolate) A2->A3 B1 Purine-SO2F (Tuned Electrophile) B3 SuFEx Reaction Sulfonate Adduct B1->B3 F- Displacement B2 Lys, Tyr, Ser, His (O/N Nucleophiles) B2->B3

Mechanistic pathways of Acrylamide vs. 7H-Purine-2-Sulfonyl Fluoride warheads.

Quantitative Performance Comparison

To objectively evaluate these warheads, we must look at their kinetic profiles, stability, and targetable space. The table below summarizes the typical physicochemical and biological parameters observed in recent high-throughput chemistry direct-to-biology (HTC-D2B) campaigns .

ParameterAcrylamide7H-Purine-2-Sulfonyl Fluoride
Primary Nucleophile Target Cysteine (Thiolate)Lys, Tyr, Ser, Thr, His
Reaction Mechanism Michael AdditionSulfur Fluoride Exchange (SuFEx)
Intrinsic Reactivity ( kchem​ ) High (Soft Electrophile)Tunable (Hard Electrophile)
Aqueous/Plasma Half-Life ( t1/2​ ) >24 hours (Highly stable)>12 hours (Superior to phenyl-SO2F)
Proteome Target Space ~1.5% of residues>20% of residues
Reversibility Tunable (Irreversible or Reversible)Strictly Irreversible
Leaving Group None (Atom Economy = 100%)Fluoride Ion ( F− )

Experimental Workflows & Self-Validating Protocols

To rigorously compare a purine-sulfonyl fluoride against an acrylamide, empirical validation must separate non-covalent affinity ( KI​ ) from the rate of covalent bond formation ( kinact​ ).

Protocol A: Intact Protein Mass Spectrometry (Target Engagement)

Causality & Rationale: Biochemical enzymatic assays cannot reliably distinguish between a tight-binding reversible inhibitor and a true covalent modifier. Intact MS provides unambiguous stoichiometric proof of covalent adduct formation by detecting the exact mass shift of the protein.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target protein to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Note: Avoid nucleophilic buffers like Tris when testing sulfonyl fluorides to prevent artefactual warhead quenching.

  • Compound Incubation: Add the TCI (Acrylamide or Purine-SO2F) at a 10-fold molar excess (20 µM). Include a DMSO vehicle control and a non-reactive analog control (e.g., purine-2-sulfonic acid) to validate that the mass shift is strictly dependent on the intact warhead.

  • Time-Course Sampling: Extract 10 µL aliquots at specific intervals (0, 5, 10, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately quench the extracted aliquots with 1% Formic Acid.

    • Expert Insight: Acidification instantly protonates the target nucleophiles (e.g., converting reactive thiolates to unreactive thiols, or amines to ammoniums), halting the nucleophilic attack and freezing the reaction kinetics at that exact millisecond.

  • LC-MS Analysis: Inject onto an ESI-TOF mass spectrometer connected to a fast C4 desalting column.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge mass using MaxEnt1. Calculate the percentage of labeling and plot against time to derive kinact​/KI​ .

Workflow Step1 1. Compound Incubation (Target Protein + TCI) Step2 2. Reaction Quenching (Acidification via Formic Acid) Step1->Step2 Step3 3. LC-MS/MS Analysis (ESI-TOF Deconvolution) Step2->Step3 Decision Mass Shift Detected? (+ Warhead Mass) Step3->Decision Control1 Positive Control (Known Covalent Binder) Control1->Step1 Control2 Negative Control (Non-reactive Analog) Control2->Step1 Success Calculate kinact/KI (Covalent Engagement Confirmed) Decision->Success Yes Fail Re-evaluate Design (Steric/Electronic Clash) Decision->Fail No

Self-validating experimental workflow for intact protein MS covalent engagement.

Protocol B: Plasma Stability Profiling

Causality & Rationale: A warhead is useless if it degrades before reaching the target. Heteroaryl sulfonyl fluorides must be tested against hydrolysis. We use LC-MS/MS rather than UV-Vis because sulfonyl fluorides hydrolyze into sulfonic acids, which possess nearly identical UV chromophores to the parent compound, leading to false-positive stability readings.

Step-by-Step Methodology:

  • Matrix Spiking: Spike the TCI into pooled human plasma to a final concentration of 1 µM.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Extraction: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL of the plasma mixture and crash the proteins by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • MRM Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned specifically to the parent mass and its unique fragmentation pattern.

Conclusion: Strategic Selection Criteria

The choice between an acrylamide and a 7H-purine-2-sulfonyl fluoride dictates the entire trajectory of a drug discovery program.

  • Choose Acrylamides when a non-catalytic Cysteine is structurally verified within 3-4 Å of the ligand's binding pose. They remain the gold standard for Cys-targeting due to their unmatched biocompatibility and predictable pharmacokinetics.

  • Choose 7H-Purine-2-Sulfonyl Fluorides when targeting kinases, phosphatases, or transcription factors lacking an accessible Cysteine. The purine scaffold offers a highly tunable, stable heteroaryl system that successfully brings SuFEx chemistry out of the chemical biology toolkit and into viable systemic pharmacology.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv (2026). URL:[Link]

  • Covalent Inhibitors: To Infinity and Beyond Journal of Medicinal Chemistry (2024). URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology RSC Publishing (2015). URL:[Link]

Comparative

A Researcher's Guide to Validating 7H-Purine-2-Sulfonyl Fluoride Binding Sites via Site-Directed Mutagenesis

In the landscape of chemical biology and drug discovery, the identification of a small molecule's direct protein target is a critical step. 7H-purine-2-sulfonyl fluoride (7H-P-2-SF) represents a class of covalent probes...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical biology and drug discovery, the identification of a small molecule's direct protein target is a critical step. 7H-purine-2-sulfonyl fluoride (7H-P-2-SF) represents a class of covalent probes where a purine scaffold, a common motif in endogenous ligands, is armed with a reactive sulfonyl fluoride warhead. This guide provides an in-depth technical comparison and experimental framework for validating the binding sites of 7H-P-2-SF on its protein targets using site-directed mutagenesis (SDM). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Nature of 7H-Purine-2-Sulfonyl Fluoride as a Covalent Probe

Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their unique balance of stability in aqueous environments and their ability to covalently modify a range of nucleophilic amino acid residues.[1][2] Unlike more traditional covalent probes that primarily target cysteine, sulfonyl fluorides can also react with serine, threonine, lysine, tyrosine, and histidine residues.[1][2][3] This reactivity is highly dependent on the context of the protein's binding pocket, a phenomenon known as "proximity-enhanced reactivity".[4] The purine component of 7H-P-2-SF is designed to be the "recognition" element, guiding the sulfonyl fluoride "warhead" into a specific binding site, where a suitably positioned nucleophilic residue can then form a covalent bond.

The validation of the precise binding location is paramount. While techniques like mass spectrometry can identify the modified peptide, site-directed mutagenesis provides functional evidence of the interaction by demonstrating that the removal of the target residue abrogates or significantly reduces the binding of the probe.[5][6]

The Logic of Validation: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, resulting in a modified protein.[7][8] The core principle behind its use for binding site validation is straightforward: if a specific amino acid residue is critical for the binding of a ligand, mutating that residue to one that cannot form the same interactions should lead to a measurable decrease in binding affinity.[9][10]

For a covalent probe like 7H-P-2-SF, the logic is even more direct. If a specific tyrosine residue, for example, is the point of covalent attachment, mutating this tyrosine to a non-nucleophilic residue like phenylalanine should prevent the covalent modification and abolish stable binding.

Experimental Workflow: A Comparative Approach

The validation process can be broken down into a logical sequence of experiments. Here, we present a detailed workflow, comparing different approaches where applicable.

Part 1: In Silico Prediction and Mutant Design

Before any benchwork, a crucial first step is to predict the binding pose of 7H-P-2-SF within the target protein using computational modeling. This will identify the putative amino acid residues in close proximity to the sulfonyl fluoride warhead.

Key Considerations for Mutant Design:

  • Target Residue Selection: Based on the docking model, identify all nucleophilic residues (Tyr, Lys, Ser, Thr, His) within a 3-5 Å radius of the sulfonyl fluoride group.

  • Choice of Mutation:

    • To Alanine: An alanine scan is a common first step. Alanine is a small, non-reactive amino acid that removes the side chain of the original residue without introducing significant steric hindrance or new chemical interactions.

    • To a Non-nucleophilic Isostere: For a more subtle perturbation, mutate the target residue to a structurally similar but non-reactive amino acid. For example, a tyrosine could be mutated to a phenylalanine to probe the importance of the hydroxyl group. A serine could be mutated to an alanine.

    • To a Charge-Reversed or Sterically Bulky Residue: To investigate the role of electrostatic or steric interactions, more drastic mutations can be introduced.

Part 2: Site-Directed Mutagenesis

The most widely used method for site-directed mutagenesis is PCR-based, with several commercial kits available. The "QuikChange" method is a popular choice due to its simplicity and high efficiency.[9][11][12][13]

Detailed Protocol: PCR-Based Site-Directed Mutagenesis (QuikChange Method)

  • Primer Design:

    • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • Ensure the primers have a melting temperature (Tm) of ≥ 78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[11]

    • The mutation should be flanked by at least 10-15 bases of correct sequence on both sides.[9]

    • Primers should terminate in at least one G or C base.

  • Mutant Strand Synthesis (PCR):

    • Set up a PCR reaction containing the plasmid DNA template (encoding the wild-type protein), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

    • Typical Cycling Parameters:

      • Initial Denaturation: 95°C for 2 minutes

      • 18-25 Cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60-65°C for 50 seconds

        • Extension: 68°C for 1 minute per kb of plasmid length

      • Final Extension: 68°C for 5 minutes

  • Digestion of Parental DNA:

    • Following PCR, the reaction mixture contains both the original, methylated parental DNA and the newly synthesized, unmethylated mutant DNA.

    • Add the DpnI restriction enzyme directly to the amplification reaction. DpnI specifically digests methylated and hemimethylated DNA, thus selectively removing the parental plasmid.[9][14]

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform competent E. coli cells with the DpnI-treated DNA.

    • Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.

  • Verification:

    • Isolate plasmid DNA from several resulting colonies.

    • Sequence the entire gene to confirm the presence of the desired mutation and to ensure no secondary mutations were introduced during PCR.

Visualizing the Workflow

experimental_workflow in_silico Computational Docking of 7H-P-2-SF mutant_design Mutant Design (e.g., Y123F) in_silico->mutant_design primer_design Primer Design sdm_pcr Site-Directed Mutagenesis PCR primer_design->sdm_pcr dpni_digest DpnI Digestion of Parental DNA sdm_pcr->dpni_digest transformation Transformation into E. coli dpni_digest->transformation verification Plasmid Isolation & Sequencing transformation->verification expression Protein Expression & Purification (WT & Mutant) binding_assay Binding Affinity Measurement (e.g., ITC) expression->binding_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis logical_framework cluster_wt Wild-Type Protein cluster_mutant Mutant Protein hypothesis Hypothesis: Residue Y123 is the covalent binding site for 7H-P-2-SF wt_protein WT Protein has a nucleophilic Tyrosine at position 123 hypothesis->wt_protein mutant_protein Mutate Y123 to non-nucleophilic Phenylalanine (Y123F) hypothesis->mutant_protein wt_binding Measure Binding Affinity (ITC) wt_protein->wt_binding wt_result Result: High Affinity Binding (Kd = 0.5 µM) wt_binding->wt_result conclusion Conclusion: The significant loss of affinity upon mutation confirms that Y123 is the critical residue for 7H-P-2-SF binding. wt_result->conclusion mutant_binding Measure Binding Affinity (ITC) mutant_protein->mutant_binding mutant_result Result: No Detectable Binding mutant_binding->mutant_result mutant_result->conclusion

Figure 2. Logical diagram illustrating how mutagenesis results validate a binding site.

Conclusion

Validating the binding site of a chemical probe like 7H-purine-2-sulfonyl fluoride is a non-trivial but essential undertaking. The combination of in silico prediction, precise site-directed mutagenesis, and quantitative biophysical analysis provides a robust and reliable framework for this task. By systematically perturbing the putative binding site and measuring the functional consequences, researchers can gain a high degree of confidence in the molecular mechanism of their probes. This, in turn, paves the way for rational drug design and a deeper understanding of the biological systems under investigation.

References

  • Bricogne, C., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 26(11), 1486-1500. [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Ligand Interactions. Methods, 19(2), 213-221. [Link]

  • Creative Biostructure. (n.d.). Sulfonyl Fluoride Probes. Creative Biostructure. [Link]

  • University of Washington. (n.d.). Site Directed Mutagenesis Protocol. University of Washington. [Link]

  • Jones, S., & Thornton, J. M. (1996). Principles of protein-protein interactions. Proceedings of the National Academy of Sciences, 93(1), 13-20. [Link]

  • Agilent Technologies. (2010). QuikChange II XL Site-Directed Mutagenesis Kit Instruction Manual. [Link]

  • Addgene. (2016). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]

  • Narayan, A., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1094-1098. [Link]

  • Stratagene. (2003). QuikChange™ Site-Directed Mutagenesis Kit Instruction Manual. [Link]

  • Papo, N., & Shai, Y. (2005). A molecular mechanism for lipopolysaccharide binding to CD14 on innate immune cells. Journal of Biological Chemistry, 280(12), 11176-11184. [Link]

  • Monticelli, L., et al. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology, 952, 137-144. [Link]

  • Drug Hunter. (2022). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Twist Bioscience. (2018). Mutagenesis: Site-Directed. Twist Bioscience. [Link]

  • ResearchGate. (2018). Any one could tell me a protocol for site directed mutagenesis? ResearchGate. [Link]

  • Velazquez-Campoy, A., et al. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1278, 65-85. [Link]

  • Wikipedia. (n.d.). Site-directed mutagenesis. Wikipedia. [Link]

  • Springer Nature Experiments. (n.d.). Site-Directed Mutagenesis. Springer Nature Experiments. [Link]

  • IntechOpen. (2013). Site-Directed Mutagenesis as Applied to Biocatalysts. IntechOpen. [Link]

  • Patsnap. (2023). How Is Site-Directed Mutagenesis Used in Protein Engineering? Patsnap Synapse. [Link]

  • Kim, J., et al. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 271(18), 10597-10603. [Link]

  • Neuschäfer-Rube, F., et al. (2003). Identification by site-directed mutagenesis of amino acids contributing to ligand-binding specificity or signal transduction properties of the human FP prostanoid receptor. Biochemical Journal, 371(2), 443-449. [Link]

  • Guryev, O., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 12795-12803. [Link]

  • Ward, R. A., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(4), 2412-2424. [Link]

Sources

Validation

A Researcher's Guide to Kinome Selectivity Profiling: A Case Study of 7H-Purine-2-Sulfonyl Fluoride

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in modern pharmacology. The human kinome, comprising over 500 protein kinases, orchestra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in modern pharmacology. The human kinome, comprising over 500 protein kinases, orchestrates a complex web of cellular signaling. Dysregulation of these signaling pathways is a hallmark of numerous diseases, most notably cancer. Consequently, kinases are a major class of therapeutic targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant hurdle to achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy.[1]

This guide provides an in-depth technical overview of the principles and methodologies for assessing the selectivity of covalent kinase inhibitors, using the novel, hypothetical compound 7H-purine-2-sulfonyl fluoride as a case study. As a purine analog, this compound is designed to mimic the natural ATP substrate, while the sulfonyl fluoride moiety acts as a covalent warhead targeting a conserved lysine residue within the kinase active site.[1][2][3] This covalent mechanism of action can offer enhanced potency and prolonged duration of action.[4] However, the reactive nature of the sulfonyl fluoride group necessitates a thorough evaluation of its kinome-wide selectivity to ensure a desirable therapeutic window.

The Imperative of Selectivity Profiling for Covalent Kinase Inhibitors

Covalent inhibitors, such as those bearing a sulfonyl fluoride warhead, form a permanent bond with their target protein. This irreversible binding can lead to sustained target inhibition, which is often advantageous. However, it also raises the stakes for selectivity. An off-target covalent interaction can lead to irreversible inactivation of unintended kinases, potentially causing significant toxicity. Therefore, comprehensive selectivity profiling is not just a desirable characterization step; it is a critical component of the drug discovery and development process for covalent inhibitors.[1]

This guide will delineate a robust, multi-pronged approach to profile the selectivity of 7H-purine-2-sulfonyl fluoride, enabling an objective comparison with other kinase inhibitor modalities.

Kinome-Wide Selectivity Profiling: A Step-by-Step Workflow

To comprehensively assess the selectivity of 7H-purine-2-sulfonyl fluoride, a combination of in vitro and in-cell methodologies is recommended. This workflow provides a holistic view of the compound's interaction with the human kinome.

I. In Vitro Kinase Panel Screening

The initial step involves screening the compound against a large, purified panel of human kinases. This provides a direct measure of the compound's inhibitory activity against each kinase in a controlled environment.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using a platform like Eurofins DiscoverX's KINOMEscan™)

  • Compound Preparation: Prepare a stock solution of 7H-purine-2-sulfonyl fluoride in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured. Inhibition is quantified by the reduction in kinase binding in the presence of the test compound.

  • Experimental Setup:

    • A comprehensive panel of human kinases (e.g., >450 kinases) is used.

    • The assay is typically run at a single high concentration of the test compound (e.g., 10 µM) for initial screening.

    • Hits from the primary screen (e.g., >80% inhibition) are then subjected to dose-response analysis to determine the dissociation constant (Kd).

  • Data Analysis: The results are typically expressed as percent inhibition or Kd values. A lower Kd value indicates a higher binding affinity.

Data Presentation: Hypothetical KINOMEscan™ Results for 7H-purine-2-sulfonyl fluoride

Kinase TargetPercent Inhibition @ 10 µMKd (nM)Kinase Family
MAPK1 (ERK2) 99% 15 CMGC
MAPK3 (ERK1) 98% 25 CMGC
ABL145%>1,000TK
SRC30%>1,000TK
EGFR15%>10,000TK
... (and so on for the entire panel)

This is a hypothetical representation of potential results.

II. In-Cell Target Engagement and Selectivity Profiling using Chemical Proteomics

While in vitro assays are crucial, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein-protein interactions, and cell permeability can influence inhibitor activity.[3] Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to assess target engagement and selectivity directly in live cells or cell lysates.[1]

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol utilizes a broad-spectrum, clickable sulfonyl fluoride probe (e.g., a derivative of XO44) that reacts with the conserved active-site lysine of many kinases.[1][5][6]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HeLa or a cancer cell line with a known dependence on a particular kinase pathway) to ~80% confluency.

    • Treat the cells with varying concentrations of 7H-purine-2-sulfonyl fluoride for a defined period (e.g., 1-4 hours). A vehicle control (DMSO) is run in parallel.

  • Cell Lysis: Harvest the cells and prepare lysates under non-denaturing conditions.

  • Probe Labeling: Incubate the cell lysates with a clickable, broad-spectrum sulfonyl fluoride probe (e.g., alkyne-functionalized XO44 analog) at a concentration sufficient to label a significant portion of the kinome.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled kinases.

  • Enrichment and Digestion:

    • Enrich the biotin-tagged proteins using streptavidin affinity purification.

    • Perform on-bead tryptic digestion to release the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinases.

  • Data Analysis: The abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control. A decrease in the abundance of a kinase indicates that 7H-purine-2-sulfonyl fluoride has engaged that target, preventing its labeling by the broad-spectrum probe. The IC50 for target engagement can then be determined for each kinase.

Visualization of the ABPP Workflow

ABPP_Workflow cluster_cell_culture In-Cell Treatment cluster_proteomics Chemical Proteomics cells Live Cells lysate Cell Lysate cells->lysate Lysis inhibitor 7H-purine-2-sulfonyl fluoride (various concentrations) inhibitor->cells Incubate click Click Chemistry (Biotin-Azide) lysate->click probe Clickable Sulfonyl Fluoride Probe probe->lysate Labeling enrich Streptavidin Enrichment click->enrich digest Tryptic Digest enrich->digest ms LC-MS/MS Analysis digest->ms data_analysis Data Analysis (IC50 determination) ms->data_analysis Quantification

Caption: Workflow for competitive activity-based protein profiling.

Data Presentation: Hypothetical In-Cell Kinome Selectivity Profile

Kinase TargetIn-Cell Engagement IC50 (nM)
MAPK1 (ERK2) 50
MAPK3 (ERK1) 80
CDK21,500
GSK3B2,500
... (and so on for all quantified kinases)

This is a hypothetical representation of potential results.

Interpreting the Data and Comparing with Alternatives

The combined data from in vitro and in-cell profiling provides a comprehensive picture of the selectivity of 7H-purine-2-sulfonyl fluoride.

Analysis of Hypothetical Results:

  • High Potency and Selectivity for MAPK1/3: The hypothetical data suggests that 7H-purine-2-sulfonyl fluoride is a potent and selective inhibitor of MAPK1 (ERK2) and MAPK3 (ERK1). The low nanomolar Kd and in-cell IC50 values for these kinases, coupled with significantly weaker activity against other kinases, would indicate a favorable selectivity profile.

Comparison with Other Kinase Inhibitor Modalities:

Inhibitor Class7H-Purine-2-Sulfonyl Fluoride (Hypothetical)Reversible, ATP-Competitive Inhibitors (e.g., Trametinib - a MEK inhibitor)Allosteric Inhibitors
Mechanism Covalent, active-site lysine targetingReversible, ATP-competitiveBinds to a site distinct from the ATP pocket
Selectivity Potentially high, dependent on the accessibility and reactivity of the target lysine.Variable, often targeting multiple kinases due to conserved ATP-binding site.Generally high, as allosteric sites are less conserved.
Duration of Action Long-lasting due to irreversible binding.Dependent on pharmacokinetic properties (e.g., half-life).Dependent on pharmacokinetic properties.
Potential for Resistance Can be overcome by mutations in the target lysine, but may be less susceptible to mutations that affect reversible binding.Often susceptible to mutations in the ATP-binding pocket.Mutations in the allosteric site can confer resistance.

Signaling Pathway Context

The hypothetical selectivity for MAPK1/3 places 7H-purine-2-sulfonyl fluoride as a potential inhibitor of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK3/1) MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 7H-Purine-2-sulfonyl fluoride Inhibitor->ERK Inhibits

Caption: The MAPK signaling pathway and the hypothetical target of 7H-purine-2-sulfonyl fluoride.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the selectivity profiling of a novel covalent kinase inhibitor, 7H-purine-2-sulfonyl fluoride. By integrating in vitro kinase panel screening with in-cell chemical proteomics, researchers can gain a deep understanding of a compound's kinome-wide interactions. The hypothetical data presented for 7H-purine-2-sulfonyl fluoride illustrates how such a dataset can be used to assess selectivity and guide further drug development efforts.

The successful development of selective covalent kinase inhibitors holds immense promise for the treatment of a wide range of diseases. A rigorous and multifaceted approach to selectivity profiling, as detailed in this guide, is essential to realizing this potential and advancing novel therapeutics from the laboratory to the clinic.

References

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., ... & Taunton, J. (2017). Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Zhang, T., Inobe, T., & Gray, N. S. (2013). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences, 110(42), 16618-16623. [Link]

  • Lanning, B. R., Whitby, L. R., Dix, M. M., Douhan, J., Gilbert, A. M., Hett, E. C., ... & Cravatt, B. F. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature chemical biology, 10(9), 760-767. [Link]

  • Sharma, S., Singh, J., Ojha, R., & Kumar, K. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European journal of medicinal chemistry, 112, 298-346. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. [Link]

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., ... & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Ouyang, X., Zhao, Q., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

Sources

Comparative

Crystallographic Validation of 7H-Purine-2-Sulfonyl Fluoride Bound to Kinases: A Comparative Guide

This guide provides a comprehensive overview of the crystallographic validation of kinase inhibitors, with a specific focus on the promising, yet under-documented, 7H-purine-2-sulfonyl fluoride (7H-P-2-SF) covalent inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the crystallographic validation of kinase inhibitors, with a specific focus on the promising, yet under-documented, 7H-purine-2-sulfonyl fluoride (7H-P-2-SF) covalent inhibitor. For researchers, scientists, and drug development professionals, this document will serve as a technical resource, comparing the projected attributes of 7H-P-2-SF with established covalent inhibitors and offering detailed experimental protocols.

The Dawn of Covalent Kinase Inhibitors: Beyond Reversible Binding

The paradigm of kinase inhibition has progressively shifted from reversible, competitive inhibitors towards covalent inhibitors that form a permanent bond with their target. This approach offers several advantages, including prolonged duration of action, high potency, and the potential to overcome acquired resistance. The key to a successful covalent inhibitor lies in the combination of a high-affinity "scaffold" that directs the molecule to the kinase's active site and a moderately reactive "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue.

The purine scaffold is a privileged structure in kinase inhibitor design, mimicking the adenine ring of ATP to bind within the highly conserved ATP-binding pocket.[1] This inherent affinity makes it an excellent starting point for developing potent and selective inhibitors. When coupled with a sulfonyl fluoride (SF) electrophile, a versatile warhead known to react with various nucleophilic residues like lysine, tyrosine, and serine, the resulting molecule holds the potential for highly specific and irreversible kinase inhibition.[2][3] While sulfonyl fluorides have been successfully employed in broad-spectrum kinase probes, their application in targeted drug design is an area of active research.[4]

This guide will use the hypothetical, yet chemically sound, 7H-purine-2-sulfonyl fluoride to illustrate the complete workflow for crystallographic validation, from protein expression to final structure analysis. We will draw comparisons to well-characterized covalent inhibitors to provide context and highlight key experimental considerations.

The 7H-Purine-2-Sulfonyl Fluoride: A Promising Candidate

The 7H-purine is a heterocyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring.[5][6] Its structure is foundational to the building blocks of DNA and RNA.[7] The strategic placement of a sulfonyl fluoride group at the 2-position of the purine ring is designed to position this electrophilic warhead in proximity to a key nucleophilic residue within the kinase active site, most commonly the conserved catalytic lysine.

The reactivity of the sulfonyl fluoride is a critical parameter. It must be stable enough to not react non-specifically in the cellular milieu, yet reactive enough to form a covalent bond with its target once bound in the active site. The electronic properties of the aryl ring to which the sulfonyl fluoride is attached can be tuned to modulate this reactivity.[3]

Comparative Analysis of Covalent Warheads

To appreciate the potential of the sulfonyl fluoride warhead, it is essential to compare it with other commonly used electrophiles in covalent kinase inhibitors.

WarheadTarget Residue(s)ReactivityAdvantagesDisadvantagesExample Inhibitor
Acrylamide CysteineHighWell-established, potentPotential for off-target reactivity with other thiols (e.g., glutathione)Ibrutinib (BTK inhibitor)
Vinyl Sulfonamide CysteineModerateGood balance of reactivity and stabilityLess reactive than acrylamides
Cyanoacrylamide CysteineReversiblePotential for improved safety profileWeaker bond, shorter duration of action
Sulfonyl Fluoride Lysine , Tyrosine, Serine, Histidine, CysteineModerateTargets a broader range of residues, stableLess commonly used for targeted inhibitors compared to acrylamidesXO44 (Broad-spectrum kinase probe)[4]

The ability of sulfonyl fluorides to target lysine is a significant advantage, as a conserved catalytic lysine is a near-universal feature of the kinase active site. This offers a potential avenue for developing broad-spectrum or, with appropriate scaffold design, highly selective kinase inhibitors.

Experimental Workflow for Crystallographic Validation

The following section outlines a detailed, step-by-step methodology for the crystallographic validation of a 7H-purine-2-sulfonyl fluoride-kinase complex. We will use Extracellular signal-regulated kinase 2 (ERK2), a well-studied member of the MAPK signaling pathway, as our model kinase.

Kinase Expression and Purification

High-quality, homogenous protein is the cornerstone of a successful crystallization experiment.

Protocol: Expression and Purification of Human ERK2 Kinase Domain

  • Cloning and Expression Vector: The human ERK2 kinase domain (residues 1-360) is cloned into a bacterial expression vector, such as pET-28a(+), with an N-terminal hexahistidine (6xHis) tag for affinity purification.

  • Bacterial Expression: The expression vector is transformed into an E. coli strain optimized for protein expression, like BL21(DE3).

    • Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture overnight at 18°C to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column (Qiagen).

    • Wash the column extensively with a wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged ERK2 with an elution buffer containing a higher concentration of imidazole (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Tag Removal and Further Purification: (Optional but recommended) Cleave the 6xHis tag using a specific protease (e.g., TEV protease) overnight during dialysis against a low-imidazole buffer.

  • Size-Exclusion Chromatography (SEC): As a final polishing step, subject the protein to SEC on a Superdex 200 column (GE Healthcare) equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step removes aggregates and ensures a monodisperse protein sample.

  • Purity and Concentration: Assess the protein purity by SDS-PAGE, which should show a single band at the expected molecular weight. Determine the protein concentration using a spectrophotometer at 280 nm.

Diagram: Experimental Workflow for Crystallographic Validation

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction & Data Processing cluster_structure_solution Structure Solution & Refinement cloning Cloning into Expression Vector expression Bacterial Expression cloning->expression lysis Cell Lysis & Clarification expression->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec cocryst Co-crystallization with 7H-P-2-SF sec->cocryst soaking Soaking of Apo Crystals sec->soaking optimization Crystal Optimization cocryst->optimization soaking->optimization data_collection X-ray Data Collection (Synchrotron) optimization->data_collection data_processing Data Processing & Scaling data_collection->data_processing mol_replacement Molecular Replacement data_processing->mol_replacement refinement Model Building & Refinement mol_replacement->refinement validation Structure Validation refinement->validation

Caption: Overall workflow for the crystallographic validation of a kinase-inhibitor complex.

Crystallization of the Kinase-Inhibitor Complex

Two primary methods are used to obtain crystals of a protein-ligand complex: co-crystallization and soaking.

  • Co-crystallization: The purified kinase is mixed with the 7H-P-2-SF inhibitor prior to setting up crystallization trials. This is often the preferred method for covalent inhibitors to ensure complete reaction before crystallization.

  • Soaking: Crystals of the apo (unliganded) kinase are grown first and then transferred to a solution containing the inhibitor. This method is useful if the inhibitor affects protein solubility or crystallization.

Protocol: Co-crystallization of ERK2 with 7H-P-2-SF

  • Complex Formation: Incubate the purified ERK2 protein (e.g., at 10 mg/mL) with a 5- to 10-fold molar excess of 7H-P-2-SF for several hours at 4°C to ensure complete covalent modification. The inhibitor is typically dissolved in a compatible solvent like DMSO.

  • Crystallization Screening: Use a robotic crystallization system to screen a wide range of crystallization conditions. Commercial screens (e.g., from Hampton Research or Qiagen) are a good starting point. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature to obtain large, single, well-diffracting crystals.

X-ray Data Collection and Processing

High-quality diffraction data is essential for determining an accurate crystal structure.

Protocol: X-ray Data Collection

  • Cryo-protection: Before exposing the crystal to the X-ray beam, it must be cryo-protected to prevent radiation damage. This is achieved by briefly soaking the crystal in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor.

  • Data Collection: The cryo-cooled crystal is then mounted in a nitrogen stream at 100 K and exposed to a high-intensity X-ray beam, typically at a synchrotron source. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The diffraction images are processed using software packages like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file.

Structure Solution, Refinement, and Validation

The final step is to determine and refine the three-dimensional structure of the kinase-inhibitor complex.

Protocol: Structure Determination and Refinement

  • Structure Solution: The structure is typically solved by molecular replacement using a previously determined structure of the apo-kinase as a search model (e.g., PDB ID: 4QTB for ERK2).[2] Software like Phaser or Molrep can be used for this step.

  • Model Building and Refinement: The initial model is then refined against the experimental diffraction data using software like Phenix or Refmac. This involves iterative cycles of manual model building in Coot to fit the protein chain and the inhibitor into the electron density map, followed by automated refinement.

  • Validation of the Covalent Bond: The key step in validating the structure of a covalent inhibitor complex is the careful inspection of the electron density map. There should be clear, continuous electron density connecting the sulfonyl group of the inhibitor to the side chain of the target amino acid (e.g., the ε-amino group of a lysine residue). The difference map (Fo-Fc) should be flat in this region after refinement, indicating that the model accurately represents the data.

  • Structure Validation: The final refined model is validated using tools like MolProbity to check for correct stereochemistry, bond lengths, and angles. The final structure, along with the experimental data, is then deposited in the Protein Data Bank (PDB).

Interpreting the Crystallographic Data: What to Look For

The final crystal structure provides a wealth of information about how the 7H-purine-2-sulfonyl fluoride interacts with the kinase.

  • Confirmation of Covalent Linkage: As mentioned, unambiguous electron density between the inhibitor and the target residue is the primary evidence of covalent bond formation.

  • Binding Mode Analysis: The structure will reveal the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts that contribute to the inhibitor's affinity and selectivity. The purine ring is expected to form key hydrogen bonds with the kinase hinge region, mimicking the binding of ATP.

  • Conformational Changes: The binding of a covalent inhibitor can induce conformational changes in the kinase. For example, it may lock the kinase in an inactive conformation. Comparing the inhibitor-bound structure to the apo structure can reveal these changes.

  • Selectivity Insights: By comparing the binding pocket of the target kinase with that of other kinases, the structural data can provide a rationale for the inhibitor's selectivity and guide the design of next-generation compounds with improved profiles.

Diagram: Covalent Modification of a Kinase by 7H-P-2-SF

covalent_modification cluster_kinase Kinase Active Site cluster_reaction Covalent Bond Formation Lysine Lysine (Nucleophile) ATP_pocket ATP Binding Pocket Inhibitor 7H-Purine-2-Sulfonyl Fluoride (Electrophile) Lysine->Inhibitor 2. Nucleophilic Attack (Sulfonyl Fluoride is the electrophilic center) Covalent_Complex Covalently Modified Kinase Lysine->Covalent_Complex 3. Irreversible Complex Inhibitor->ATP_pocket 1. Reversible Binding Inhibitor->Covalent_Complex 3. Irreversible Complex

Caption: Mechanism of covalent modification of a kinase by 7H-purine-2-sulfonyl fluoride.

Conclusion

The crystallographic validation of a covalent kinase inhibitor is a critical step in its development. This guide has provided a comprehensive, albeit partially hypothetical, framework for validating a promising new class of inhibitors based on a 7H-purine scaffold and a sulfonyl fluoride warhead. By following the detailed experimental protocols and understanding the key aspects of data interpretation, researchers can gain invaluable insights into the mechanism of action of these compounds and accelerate the development of next-generation targeted therapies. The principles outlined here are broadly applicable to the structural validation of a wide range of covalent inhibitors, providing a solid foundation for any drug discovery program in this exciting field.

References

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Am Ende, C. W., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 19(18), 1931–1936. [Link]

  • PubChem. (n.d.). 7H-Purine, 7-methyl-. Retrieved from [Link]

  • Grimster, N. P., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Accounts of Chemical Research. [Link]

  • National Institute of Standards and Technology. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-. Retrieved from [Link]

  • Ohta, S., et al. (2021). Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. Scientific Reports, 11(1), 1-9. [Link]

  • Ohta, S., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Molecules, 26(11), 3326. [Link]

  • Cano, C., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. European Journal of Medicinal Chemistry, 199, 112379. [Link]

  • Gray, N. S., et al. (1998). A Structure-Based Library Approach to Kinase Inhibitors. Journal of the American Chemical Society, 120(22), 5623–5624. [Link]

  • Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. Current Opinion in Structural Biology, 60, 123-130. [Link]

  • Tlou, M. G., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6745–6766. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(3), 835–842. [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(13), 3076-3086. [Link]

  • Torres-García, L., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3894. [Link]

  • Quach, D., et al. (2021). Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors. Angewandte Chemie International Edition, 60(33), 18047-18055. [Link]

Sources

Validation

in vivo vs in vitro efficacy of 7H-purine-2-sulfonyl fluoride derivatives

In Vivo vs. In Vitro Efficacy of 7H-Purine-2-Sulfonyl Fluoride Derivatives: A Comprehensive Comparison Guide Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized oncology and chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Efficacy of 7H-Purine-2-Sulfonyl Fluoride Derivatives: A Comprehensive Comparison Guide

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized oncology and chemical biology. Among the most promising recent advancements is the integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with privileged kinase-binding scaffolds. Specifically, 7H-purine-2-sulfonyl fluoride derivatives have emerged as potent tools for targeting the catalytic lysine residues of kinases. This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of these derivatives, detailing the mechanistic causality behind their performance and providing validated experimental protocols for researchers and drug development professionals.

Mechanistic Grounding: The SuFEx Advantage in Purine Scaffolds

Historically, covalent kinase inhibitors have relied on acrylamide warheads to target non-conserved cysteine residues (e.g., Osimertinib targeting Cys797 in EGFR). However, the emergence of resistance mutations (like the C797S mutation in non-small cell lung cancer) necessitates alternative targeting strategies [1].

The 7H-purine scaffold is a well-established ATP mimetic that binds tightly to the kinase hinge region. By functionalizing the 2-position of the purine ring with a sulfonyl fluoride (-SO2F) group, researchers can direct a latent electrophile toward the highly conserved catalytic lysine in the ATP-binding pocket (e.g., Lys745 in EGFR, Lys295 in SRC)[2].

Causality of Reactivity : Sulfonyl fluorides possess "Goldilocks" reactivity[4]. Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, the S-F bond is highly stable and resistant to reduction by intracellular thiols like glutathione [5]. The electrophile remains inert until the purine scaffold docks into the kinase active site. Once bound, the specific microenvironment—often involving hydrogen bonding from the protein backbone—activates the S-F bond, triggering a proximity-induced SuFEx reaction that forms a stable sulfonamide linkage with the target lysine[3].

In Vitro Efficacy: Precision and Potency

In vitro profiling of 7H-purine-2-sulfonyl fluorides demonstrates exceptional biochemical efficiency. The efficacy is typically quantified by the second-order rate constant kinact​/KI​ , which accounts for both the reversible binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ) [6].

  • Biochemical Potency : Derivatives targeting EGFR triple mutants (e.g., Exon19del/T790M/C797S) routinely exhibit IC50​ values in the low nanomolar range (<10 nM), outperforming reversible analogs due to the irreversible nature of the target engagement [1].

  • Chemoproteomic Selectivity : Despite the theoretical risk of widespread lysine labeling, competitive activity-based protein profiling (ABPP) reveals that these probes are highly selective. The requirement for a precise geometric trajectory between the -SO2F warhead and the target nucleophile limits off-target conjugation.

  • Cellular Efficacy : In Ba/F3 cellular models expressing mutant kinases, 7H-purine-2-sulfonyl fluorides achieve robust anti-proliferative effects, effectively competing with high intracellular ATP concentrations (typically 1-5 mM) [2].

In Vivo Efficacy: Translation and Pharmacokinetics

The transition from in vitro to in vivo is the ultimate test for covalent inhibitors, where metabolic stability and systemic toxicity become limiting factors.

  • Metabolic Stability : The unique stability of the -SO2F group ensures that the compound survives systemic circulation. In vivo pharmacokinetic (PK) studies show that these derivatives do not indiscriminately react with serum albumin or other abundant blood proteins, a common failure point for overly reactive electrophiles [4].

  • Tumor Growth Inhibition (TGI) : In murine xenograft models (e.g., PC-9-OR lung cancer models), oral administration of optimized purine-sulfonyl fluorides results in significant TGI (often >80% at well-tolerated doses) without significant body weight loss [1]. The irreversible binding mechanism allows for prolonged pharmacodynamic (PD) effects even after the drug has been cleared from plasma, enabling less frequent dosing regimens.

Objective Comparison: In Vitro vs. In Vivo Performance

The following table summarizes the comparative performance metrics of a representative 7H-purine-2-sulfonyl fluoride derivative against a standard reversible purine inhibitor and a traditional cysteine-targeting covalent inhibitor.

Parameter7H-Purine-2-Sulfonyl FluorideReversible Purine AnalogCysteine-Targeting Inhibitor
Target Residue Catalytic Lysine / TyrosineNone (Non-covalent)Non-conserved Cysteine
In Vitro IC50​ (Biochemical) < 5 nM20 - 50 nM< 5 nM
Aqueous Stability (t1/2) > 24 hours (Highly stable)N/AVariable (Susceptible to thiols)
Cellular Target Engagement > 90% at 1 µMTransient> 90% at 1 µM
In Vivo Bioavailability (F%) Moderate to High (40-60%)High (> 70%)High
Tumor Growth Inhibition (TGI) > 85% (Prolonged PD effect)< 50% (Requires sustained PK)> 80% (Fails in C797S mutants)
Off-Target Toxicity Risk Low (Proximity-induced activation)LowModerate (Thiol reactivity)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating 7H-purine-2-sulfonyl fluoride derivatives.

Protocol A: In Vitro Covalent Target Engagement (Intact Mass Spectrometry) Rationale: This assay directly validates the covalent mechanism of action by measuring the mass shift of the target protein upon inhibitor binding.

  • Protein Preparation : Dilute recombinant target kinase (e.g., EGFR) to a final concentration of 1 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: DTT does not react with sulfonyl fluorides.

  • Compound Incubation : Add the 7H-purine-2-sulfonyl fluoride derivative to a final concentration of 10 µM (10x molar excess). Include a DMSO vehicle control.

  • Time-Course Reaction : Incubate the mixture at room temperature. Take 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching : Quench the reaction by adding 1% formic acid to denature the protein and halt the SuFEx reaction.

  • LC-MS Analysis : Analyze the samples using a high-resolution LC-TOF mass spectrometer.

  • Data Validation : A successful covalent modification will show a time-dependent depletion of the native protein mass peak and the appearance of a new peak corresponding to the mass of the protein plus the inhibitor minus the mass of hydrogen fluoride (HF).

Protocol B: In Vivo Xenograft Efficacy and PD Biomarker Analysis Rationale: This protocol correlates macroscopic tumor shrinkage with the molecular pharmacodynamic effect (target inhibition).

  • Model Establishment : Subcutaneously inject 5×106 Ba/F3 cells expressing the target mutant kinase into the right flank of female BALB/c nude mice.

  • Randomization : Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle and treatment groups (n=8 per group).

  • Dosing : Administer the 7H-purine-2-sulfonyl fluoride derivative via oral gavage (PO) at 10, 30, and 60 mg/kg once daily for 14 days.

  • Monitoring : Measure tumor volume (using calipers) and body weight every alternate day.

  • PD Sampling : 4 hours after the final dose, sacrifice 3 mice per group. Rapidly excise and snap-freeze the tumors in liquid nitrogen.

  • Biomarker Validation : Homogenize the tumor tissue and perform Western blot analysis for downstream signaling markers (e.g., p-ERK, p-AKT). Complete suppression of phosphorylation confirms that the in vivo efficacy is driven by on-target kinase inhibition.

Workflow Visualization

Workflow for validating 7H-purine-2-sulfonyl fluoride derivatives.

Conclusion

The comparative analysis of 7H-purine-2-sulfonyl fluoride derivatives reveals a highly favorable profile for both in vitro precision and in vivo durability. By leveraging the "Goldilocks" reactivity of the SuFEx warhead, these compounds overcome the traditional limitations of highly reactive electrophiles. They provide a robust, self-validating mechanism to target conserved catalytic lysines, offering a critical pathway forward in overcoming acquired resistance in targeted cancer therapies.

References

  • Finlay, M. R. V., et al. "Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024)." PMC, 2024.[Link]

  • Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017.[Link]

  • Ferlenghi, F., et al. "A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine." European Journal of Medicinal Chemistry, 2021.[Link]

  • Jones, L. H. "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery, Taylor & Francis, 2023.[Link]

  • Brighty, G. J., et al. "Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates." Nature Chemistry, PMC, 2020.[Link]

  • Powell, M. E., et al. "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Publications, 2023.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7H-purine-2-sulfonyl Fluoride

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. Among these, sulfonyl fluoride-containing molecules, such as 7H-purine-2-sulfonyl f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. Among these, sulfonyl fluoride-containing molecules, such as 7H-purine-2-sulfonyl fluoride, have gained prominence as valuable probes in chemical biology and drug discovery.[1][2] Their unique reactivity allows for the covalent modification of various amino acid residues, providing powerful tools for studying protein function and developing targeted therapies.[3][4] However, the very reactivity that makes these compounds useful also necessitates a thorough understanding of their safe handling and disposal to protect both laboratory personnel and the environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of 7H-purine-2-sulfonyl fluoride, grounded in established safety principles and regulatory guidelines. By understanding the "why" behind each step, you can ensure a self-validating system of laboratory safety and compliance.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a comprehensive risk assessment is paramount. 7H-purine-2-sulfonyl fluoride, as a sulfonyl fluoride derivative and a purine analog, presents multiple hazards:

  • Reactivity: Sulfonyl fluorides are reactive electrophiles.[1][2] They can react with nucleophiles, including water, although their aqueous stability can vary.[3] Upon decomposition, especially when heated, they can produce toxic fumes, including hydrogen fluoride and sulfur oxides.[5][6]

  • Toxicity: Many sulfonyl fluorides are toxic if swallowed, in contact with skin, or if inhaled.[7] As a purine analog, there may be additional biological effects to consider.[8]

  • Corrosivity: Some sulfonyl fluorides can cause severe skin burns and eye damage.[7][9] The potential release of hydrogen fluoride upon hydrolysis would also contribute to corrosive properties.

  • Environmental Hazard: This compound may be toxic to aquatic life with long-lasting effects. Therefore, avoiding release into the environment is a critical precaution.[5]

Given these hazards, 7H-purine-2-sulfonyl fluoride waste is likely to be classified as a reactive (D003) and potentially toxic hazardous waste .[10][11] It is the generator's responsibility to make this determination based on their knowledge of the waste.[11]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the identified hazards, stringent safety measures must be in place.

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[5]

  • An emergency eyewash station and safety shower must be readily accessible.[12]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and change them immediately if contaminated.[9]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required.[5]

Step-by-Step Disposal Protocol

The primary goal of the disposal process is to safely collect and contain the waste for subsequent removal by a licensed hazardous waste disposal company. Direct disposal down the sanitary sewer is strictly prohibited.[13]

Step 1: Segregation and Collection of Waste

  • Solid Waste: Collect all solid 7H-purine-2-sulfonyl fluoride waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.[14][15] The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[16] Avoid glass containers, as hydrofluoric acid, a potential decomposition product, etches glass.[15][16]

  • Liquid Waste: Collect solutions containing 7H-purine-2-sulfonyl fluoride in a separate, compatible, and sealable hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[16][17]

Step 2: Labeling of Waste Containers

  • Properly label all waste containers with a "Hazardous Waste" tag.[14][16]

  • The label must include:

    • The full chemical name: "7H-purine-2-sulfonyl Fluoride" (no abbreviations).[16]

    • The concentration and composition of the waste.[16]

    • The associated hazards (e.g., "Reactive," "Toxic," "Corrosive").[14]

    • The date the waste was first added to the container.[16]

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5][16]

  • Keep the container tightly closed except when adding waste.[5][16]

  • Use secondary containment to prevent the spread of material in case of a leak.[16]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[18]

  • Provide them with a copy of the Safety Data Sheet (SDS) if available, and a full description of the waste.

  • The waste will likely be incinerated at a permitted hazardous waste treatment facility.[19]

Decontamination of Glassware and Surfaces
  • Non-disposable materials that have come into contact with 7H-purine-2-sulfonyl fluoride must be decontaminated.

  • A triple-rinse procedure is recommended.[14]

  • The rinsate from this procedure must be collected as hazardous waste.[14]

  • A basic solution (e.g., a dilute solution of sodium hydroxide or sodium carbonate) can be used for the rinse to promote the hydrolysis of the sulfonyl fluoride. However, this should be done with extreme caution in a fume hood, as it will generate fluoride ions and potentially other hazardous byproducts. The resulting basic solution must be collected as hazardous waste.

Data Summary Table

ParameterGuideline/InformationSource(s)
Waste Classification Likely Reactive (D003) and Toxic Hazardous Waste.[10][11]
Incompatible Materials Strong oxidizing agents. Avoid mixing with other waste streams.[12][16]
PPE Requirements Chemical goggles, face shield, chemically resistant gloves, lab coat.[5][9]
Storage Sealed, compatible container in a cool, dry, well-ventilated area.[5][16]
Spill Cleanup Evacuate area, wear appropriate PPE, collect material carefully, and dispose of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7H-purine-2-sulfonyl fluoride.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Generation of 7H-purine-2-sulfonyl Fluoride Waste risk_assessment Conduct Risk Assessment (Reactivity, Toxicity, Corrosivity) start->risk_assessment ppe Don Appropriate PPE & Use Fume Hood risk_assessment->ppe waste_type Waste Type? ppe->waste_type solid_waste Collect Solid Waste in Designated HDPE Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Designated HDPE Container waste_type->liquid_waste Liquid labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date solid_waste->labeling liquid_waste->labeling storage Store Sealed Container in Designated Secure Area with Secondary Containment labeling->storage disposal Contact EHS/Licensed Contractor for Hazardous Waste Pickup storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for 7H-purine-2-sulfonyl Fluoride.

Conclusion

The responsible management and disposal of reactive chemical agents like 7H-purine-2-sulfonyl fluoride are integral to a safe and sustainable research environment. By adhering to the procedures outlined in this guide, which synthesize information from safety data sheets and regulatory guidelines, researchers can mitigate risks and ensure compliance. Always consult your institution's specific waste disposal policies and EHS department for guidance tailored to your location.

References

  • CHAPTER SEVEN. U.S. Environmental Protection Agency. [Link]

  • RO 13637 9443.1993(07) CLARIFICATION ON THE LEVEL OF SULFIDE FOR DETERMINING IF A WASTE IS HAZARDOUS UNDER REACTIVITY. U.S. Environmental Protection Agency. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. [Link]

  • F.A.S.T. SYSTEM: FUMIGANT DISPOSAL AND SCRUBBING TREATMENT. MBAO.org. [Link]

  • How to Identify Reactive Hazardous Wastes. Lion Technology. [Link]

  • Withdrawal of Cyanide and Sulfide Reactivity Guidance. U.S. Environmental Protection Agency. [Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. [Link]

  • SO2ClF and it's many dangers. How do I quench and dispose it? Reddit. [Link]

  • HAZARDOUS. Unknown Source. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health. [Link]

  • Method for scrubbing sulfuryl fluoride
  • SULFURYL FLUORIDE. National Pesticide Information Center. [Link]

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Royal Society of Chemistry. [Link]

  • Process for the purification of exhaust gases containing sulfuryl fluoride.
  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

  • Disposal of chemical waste at FKF. University of Southern Denmark. [Link]

  • PhenylMethylSulfonylFluoride-329-98-6.docx. University of Georgia. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. National Institutes of Health. [Link]

  • Pharmaceutical Waste Guidance. County of San Diego. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. [Link]

  • A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine. PubMed. [Link]

  • Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models. MDPI. [Link]

Sources

Handling

Personal protective equipment for handling 7H-purine-2-sulfonyl Fluoride

As a Senior Application Scientist, I approach the handling of 7H-purine-2-sulfonyl fluoride not merely as a compliance checklist, but as an exercise in mechanistic risk mitigation. This compound is a highly valuable elec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 7H-purine-2-sulfonyl fluoride not merely as a compliance checklist, but as an exercise in mechanistic risk mitigation. This compound is a highly valuable electrophilic hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, utilized extensively in drug development for synthesizing complex sulfonamides and sulfonates[1]. However, its utility stems from the precise, targeted reactivity of the S(VI)-F bond, which inherently presents severe toxicological and corrosive hazards that must be managed through strict operational controls.

Mechanistic Toxicology & Hazard Profile

To handle this chemical safely, you must understand the causality behind its toxicity:

  • Covalent Protein Alkylation: Sulfonyl fluorides are privileged electrophilic warheads that can irreversibly modify tyrosine, lysine, and serine residues in off-target biological proteins[2]. Dermal or inhalation exposure can lead to severe tissue damage, burns, and sensitization[3].

  • Hydrofluoric Acid (HF) Generation: While the S-F bond is relatively stable under neutral conditions, exposure to basic catalysts (e.g., DBU, BTMG) or prolonged environmental moisture triggers hydrolysis, releasing the fluoride anion (F⁻)[4]. In an acidic or aqueous environment, this forms hydrofluoric acid (HF). HF is uniquely hazardous because it penetrates tissue deeply, where the fluoride ion chelates intracellular calcium and magnesium, potentially causing systemic hypocalcemia, cellular necrosis, and fatal cardiac arrhythmias[1].

Mandatory Personal Protective Equipment (PPE)

To establish a self-validating safety system, PPE selection must directly counteract the chemical's permeation and hydrolysis mechanisms. Standard laboratory attire is insufficient.

PPE CategoryQuantitative Specification & StandardMechanistic Rationale
Hand Protection Double-gloving: 0.1 mm Nitrile (inner) + Butyl rubber/Laminate film (outer)Prevents permeation of HF and organic solvents. The outer layer resists the SuFEx reaction matrix, while the inner layer provides a secondary barrier[5].
Eye/Face Protection EN 166 / NIOSH-approved tight-fitting goggles + Polycarbonate face shieldProtects mucosal membranes from corrosive HF vapor and accidental splashes during pressurized transfers[6].
Body Protection Chemical-resistant, impermeable lab coat or apronPrevents dermal absorption and subsequent covalent protein alkylation by the sulfonyl fluoride[3].
Respiratory Type P95/P1 or OV/AG/P99 / ABEK-P2 cartridge respiratorFilters acidic gases (HF) and organic vapors if handling outside of a strictly controlled >100 fpm fume hood[6].

Operational Workflow: SuFEx Reaction Protocol

The following step-by-step methodology ensures that the reactivity of 7H-purine-2-sulfonyl fluoride is harnessed safely, specifically addressing the mitigation of HF byproducts during SuFEx click chemistry[1].

  • Environmental Isolation: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Purge the reaction vessel with Argon or N₂ to exclude atmospheric moisture, preventing premature S-F hydrolysis.

  • Reagent Transfer: Weigh the 7H-purine-2-sulfonyl fluoride using non-sparking, anti-static tools to avoid aerosolizing the powder[7].

  • In Situ HF Mitigation (Critical Step): When initiating the SuFEx reaction with a nucleophile and a base catalyst (e.g., BTMG), simultaneously introduce a silicon additive such as hexamethyldisilazane (HMDS)[4].

    • Causality: HMDS works synergistically to sequester the released fluoride ion, converting it into a volatile but significantly less hazardous silyl fluoride (e.g., TMS-F). This prevents catalyst degradation and completely suppresses the formation of free HF gas[1].

  • Reaction Quenching: Upon completion, quench the reaction mixture slowly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any residual acidic species and safely precipitates remaining fluoride as benign salts.

Workflow N1 1. Reagent Preparation 7H-purine-2-sulfonyl Fluoride N2 2. PPE Verification Double Gloves, Face Shield, Respirator N1->N2 N3 3. Inert Atmosphere Setup Argon/N2 in Fume Hood N2->N3 N4 4. SuFEx Reaction Initiation Add Nucleophile & Base Catalyst N3->N4 N5 5. In Situ HF Mitigation Add HMDS to Sequester F⁻ N4->N5 Prevents HF Gas N6 6. Reaction Quenching Aqueous NaHCO3 Wash N5->N6 N7 7. Waste Segregation Halogenated Waste Stream N6->N7

Operational workflow for 7H-purine-2-sulfonyl fluoride handling and SuFEx HF mitigation.

Emergency Response & Spill Management

Every operational plan must include a self-validating contingency for exposure.

  • Dermal Exposure (HF Protocol): Immediately flush the affected area with copious amounts of water for 15 minutes. Crucially, follow this by massaging 2.5% calcium gluconate gel into the skin. Causality: The calcium acts as a localized sink, binding the penetrating fluoride ions to form insoluble calcium fluoride (CaF₂), halting deep tissue necrosis.

  • Spill Containment: Evacuate the immediate area. Do NOT direct water jets onto the neat chemical[8]. Absorb liquid spills with an inert, dry material (e.g., vermiculite or dry sand). Sweep up using non-sparking tools and place into a sealed, compatible container for disposal[3].

Disposal Plan

  • Segregation: Do not mix sulfonyl fluoride waste with general organic waste or strong acids/bases.

  • Containment: Collect all reaction byproducts, contaminated gloves, and empty vials in dedicated, tightly sealed high-density polyethylene (HDPE) containers labeled "Hazardous Halogenated Waste - Contains Fluorides."

  • Environmental Protection: Discharge into the environment or municipal drains is strictly prohibited[7]. Transfer to an approved hazardous waste disposal facility.

References

  • "Sulfur fluoride exchange", PMC - NIH, [Link]

  • "Accelerated SuFEx Click Chemistry For Modular Synthesis", PMC - NIH,[Link]

  • "Sulfonyl fluorides as privileged warheads in chemical biology", RSC Publishing,[Link]

  • "Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry", PMC - NIH, [Link]

Sources

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